Product packaging for 2-Morpholinopyrimidin-5-ylboronic acid(Cat. No.:CAS No. 870521-33-8)

2-Morpholinopyrimidin-5-ylboronic acid

Cat. No.: B1487495
CAS No.: 870521-33-8
M. Wt: 209.01 g/mol
InChI Key: KFYQOIHLZBDFBU-UHFFFAOYSA-N
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Description

2-Morpholinopyrimidin-5-ylboronic acid is a useful research compound. Its molecular formula is C8H12BN3O3 and its molecular weight is 209.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12BN3O3 B1487495 2-Morpholinopyrimidin-5-ylboronic acid CAS No. 870521-33-8

Properties

IUPAC Name

(2-morpholin-4-ylpyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12BN3O3/c13-9(14)7-5-10-8(11-6-7)12-1-3-15-4-2-12/h5-6,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYQOIHLZBDFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676914
Record name [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid
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Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870521-33-8
Record name [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid
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Record name 2-Morpholinopyrimidine-5-boronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Morpholinopyrimidin-5-ylboronic Acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-morpholinopyrimidin-5-ylboronic acid, a heterocyclic boronic acid of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and synthesis. The guide will further explore its reactivity, with a particular focus on its application as a key building block in the Suzuki-Miyaura cross-coupling reaction for the synthesis of complex molecules, most notably kinase inhibitors. Detailed experimental protocols, safety and handling information, and a discussion of its role in the development of targeted therapies are presented to offer a complete resource for researchers in the field.

Introduction: The Emergence of a Privileged Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, present in a multitude of biologically active compounds. When functionalized with a morpholine group, the resulting morpholinopyrimidine scaffold offers a unique combination of properties, including improved aqueous solubility and metabolic stability, making it a highly sought-after motif in drug design.[1][2] The introduction of a boronic acid moiety at the 5-position of this scaffold yields this compound, a versatile and powerful building block for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[3] Its stability, enhanced by the electron-donating morpholine group, and its reactivity in Suzuki-Miyaura couplings have positioned it as a critical intermediate in the synthesis of numerous kinase inhibitors and other therapeutic agents.

Chemical Structure and Properties

Molecular Structure

The chemical structure of this compound consists of a central pyrimidine ring substituted with a morpholine group at the 2-position and a boronic acid group [-B(OH)2] at the 5-position.

  • IUPAC Name: [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid[3]

  • CAS Number: 870521-33-8[3]

  • Molecular Formula: C₈H₁₂BN₃O₃

  • Molecular Weight: 209.01 g/mol

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in both reaction and biological systems.

PropertyValueReference(s)
Physical Form Solid
pKa (Predicted) 3.02 ± 0.19[3]
Topological Polar Surface Area 78.7 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 6[3]
Rotatable Bond Count 2[3]
Storage Temperature 2-8°C, Inert atmosphere[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: the formation of its pinacol ester derivative via a Miyaura borylation, followed by hydrolysis to the free boronic acid. This approach is often preferred due to the enhanced stability and ease of purification of the boronate ester intermediate.

Synthesis of 2-(4-Morpholino)pyrimidine-5-boronic acid, pinacol ester

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of a halide with a diboron reagent to form a boronate ester. In this case, the starting material is 5-bromo-2-morpholinopyrimidine.

G start 5-Bromo-2-morpholinopyrimidine reaction Miyaura Borylation start->reaction reagents Bis(pinacolato)diboron (B₂pin₂) PdCl₂(dppf) or other Pd catalyst KOAc or other base Dioxane or other solvent reagents->reaction product 2-(4-Morpholino)pyrimidine-5-boronic acid, pinacol ester reaction->product

Caption: Workflow for the Synthesis of the Pinacol Ester Intermediate.

Experimental Protocol: Miyaura Borylation

  • Reaction Setup: In a dry, argon-purged flask, combine 5-bromo-2-morpholinopyrimidine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02-0.05 eq), and a base like potassium acetate (KOAc, 2.0-3.0 eq).

  • Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane.

  • Reaction Conditions: Heat the mixture at 80-100 °C under an inert atmosphere for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Hydrolysis to this compound

The pinacol ester is then hydrolyzed to the free boronic acid, typically under acidic conditions.

Experimental Protocol: Hydrolysis of Pinacol Ester

  • Reaction Setup: Dissolve the purified 2-(4-morpholino)pyrimidine-5-boronic acid, pinacol ester in a suitable solvent mixture, such as THF/water or acetone/water.

  • Hydrolysis: Add an aqueous acid, for example, 2M HCl, and stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Isolation: Once the hydrolysis is complete, the reaction mixture is typically neutralized or made slightly basic. The product can often be isolated by filtration if it precipitates, or by extraction into an organic solvent followed by evaporation.

  • Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by trituration.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the coupling of the morpholinopyrimidine moiety with a wide range of aryl and heteroaryl halides or triflates.

G cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid 2-Morpholinopyrimidin- 5-ylboronic acid product Coupled Product (2-Morpholino-5-arylpyrimidine) boronic_acid->product aryl_halide Aryl/Heteroaryl Halide (Ar-X) aryl_halide->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O, Toluene, DMF) solvent->product

Caption: General Scheme of a Suzuki-Miyaura Cross-Coupling Reaction.

Application in the Synthesis of PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. Many potent and selective PI3K inhibitors feature the morpholinopyrimidine scaffold. This compound is a key intermediate in the synthesis of these inhibitors. For instance, it is a building block for compounds structurally related to the clinical candidate bimiralisib (PQR309) , a pan-PI3K and mTOR inhibitor.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial or a standard reaction flask, combine this compound (1.0-1.5 eq), the desired aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C, either conventionally or using microwave irradiation, for 30 minutes to a few hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, typically as singlets or doublets in the aromatic region. The morpholine protons will appear as two distinct multiplets (or triplets) in the aliphatic region. The protons of the boronic acid hydroxyl groups are often broad and may be exchanged with deuterium in D₂O.

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the pyrimidine and morpholine rings. The carbon attached to the boron atom will have a characteristic chemical shift.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique used for this purpose, and the spectrum will show the molecular ion peak [M+H]⁺ or other relevant adducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) is typically employed.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] It may also cause skin and eye irritation.

  • GHS Pictogram: GHS07 (Exclamation mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statement: H302 - Harmful if swallowed[1]

Handling and Personal Protective Equipment (PPE)
  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid breathing dust.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry place.

  • Recommended storage temperature is 2-8°C.[4]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

This compound has established itself as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features and favorable reactivity profile in Suzuki-Miyaura cross-coupling reactions provide a reliable and efficient means for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. This guide has provided a detailed overview of its properties, synthesis, and applications, offering researchers a solid foundation for its effective use in their synthetic endeavors.

References

2-Morpholinopyrimidin-5-ylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Morpholinopyrimidin-5-ylboronic acid is a specialized heterocyclic compound that has garnered significant interest within the drug discovery and medicinal chemistry sectors. Its unique structure, combining a pyrimidine core, a morpholine substituent, and a reactive boronic acid moiety, makes it a highly valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and critical applications, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors.

Part 1: Core Molecular Attributes

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental physicochemical properties. This compound is a solid at room temperature and is identified by the CAS Number 870521-33-8. Its structural and molecular details are summarized below.

Molecular Structure and Identity

The structure features a central pyrimidine ring, which is a π-deficient heterocycle. At the 2-position, it is substituted with a morpholine ring, and at the 5-position, with a boronic acid group [-B(OH)₂].

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Borylation A 5-Bromo-2-chloropyrimidine B 5-Bromo-2-morpholinopyrimidine A->B  Morpholine, Base (e.g., K₂CO₃)   C Organolithium Intermediate B->C  n-BuLi, THF, -78 °C   D Boronate Ester C->D  Trialkyl borate (e.g., B(OiPr)₃)   E This compound D->E  Aqueous Acid Workup (e.g., HCl)   cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Covalent Complex Enzyme Enzyme-Ser-OH Complex Enzyme-Ser-O-B(OH)₂⁻-R Inhibitor R-B(OH)₂ Inhibitor->Complex Covalent Bond Formation Complex->Inhibitor Dissociation (Reversible)

An In-depth Technical Guide to [2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds. Its ability to engage in hydrogen bonding and other non-covalent interactions has made it a cornerstone in the design of targeted therapies. Within this important class of heterocycles, [2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid and its derivatives have garnered significant attention, particularly as pivotal intermediates in the synthesis of kinase inhibitors. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, properties, and applications of this versatile reagent, with a particular emphasis on its role in the construction of phosphoinositide 3-kinase (PI3K) inhibitors.

Core Molecular Attributes and Physicochemical Profile

While [2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid itself is not widely commercially available, its pinacol ester, 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester , serves as a stable and readily accessible precursor.[1][2][3] The majority of synthetic applications utilize this ester form directly in cross-coupling reactions.

Structural and Physicochemical Data

For clarity, the data for the commercially available pinacol ester is presented below. The properties of the free boronic acid can be inferred but should be determined empirically.

PropertyValueReference
Compound Name 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester[1][2][3]
CAS Number 957198-30-0[1][2]
Molecular Formula C₁₄H₂₂BN₃O₃[2]
Molecular Weight 291.15 g/mol [2]
Appearance Solid[2]
Safety Warning, Acute Toxicity 4 (Oral) (H302)[2]

Note: Due to the lack of specific experimental data for [2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid, properties such as pKa, aqueous solubility, and precise stability profiles are not extensively documented in public literature. However, general trends for arylboronic acids suggest a pKa in the range of 8-10, with solubility being influenced by the pH of the medium. The morpholine substituent is expected to increase aqueous solubility compared to a simple phenylboronic acid.

Synthesis and Handling

The primary route to utilizing [2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid is through its pinacol ester. The synthesis of this ester typically involves a palladium-catalyzed cross-coupling reaction between a diboron reagent and a suitable pyrimidine precursor.

Illustrative Synthesis of the Pinacol Ester

A common strategy for the synthesis of heteroaryl boronic esters is the Miyaura borylation. This involves the reaction of a heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product 5-bromo-2-morpholinopyrimidine 5-Bromo-2-morpholinopyrimidine Reaction_Vessel Miyaura Borylation (Heat) 5-bromo-2-morpholinopyrimidine->Reaction_Vessel Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Reaction_Vessel Pd_catalyst Pd(dppf)Cl₂ (Palladium Catalyst) Pd_catalyst->Reaction_Vessel Base Potassium Acetate (Base) Base->Reaction_Vessel Solvent 1,4-Dioxane (Solvent) Solvent->Reaction_Vessel Product_Ester 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester Reaction_Vessel->Product_Ester

Caption: Illustrative workflow for Miyaura borylation.

Protocol 1: Synthesis of 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester

This is a representative protocol based on analogous reactions.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-morpholinopyrimidine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).

  • Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Deprotection to the Free Boronic Acid

The conversion of the pinacol ester to the free boronic acid is a critical step if the latter is required. This is typically achieved by hydrolysis under acidic conditions.

G Pinacol_Ester 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester Hydrolysis Acidic Hydrolysis (e.g., HCl in Acetone/Water) Pinacol_Ester->Hydrolysis Boronic_Acid [2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid Hydrolysis->Boronic_Acid Byproduct Pinacol Hydrolysis->Byproduct

Caption: Hydrolysis of the pinacol ester to the free boronic acid.

Protocol 2: Hydrolysis of the Pinacol Ester

This is a general, representative protocol and may require optimization.

  • Dissolution: Dissolve the 2-(4-morpholino)pyrimidine-5-boronic acid pinacol ester (1.0 eq.) in a mixture of acetone and water.

  • Acidification: Add aqueous hydrochloric acid (e.g., 2 M HCl) and stir the mixture at room temperature.

  • Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Isolation: The product may precipitate from the solution. If not, carefully neutralize the mixture and extract with a suitable organic solvent. The free boronic acid may be isolated by crystallization or chromatography. Note: Boronic acids can be challenging to purify by chromatography due to their polarity and potential for dehydration on silica gel.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of [2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid and its pinacol ester lies in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrimidine ring and an aryl or heteroaryl halide, providing a modular and efficient route to complex molecules. This reaction is particularly prevalent in the synthesis of kinase inhibitors, where the morpholinyl-pyrimidine moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase active site.

The Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Boronic_Ester R²-B(OR)₂ (Pinacol Ester) Boronic_Ester->Transmetal Aryl_Halide R¹-X (Aryl/Heteroaryl Halide) Aryl_Halide->OxAdd Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3: Suzuki-Miyaura Coupling for PI3K Inhibitor Scaffolds

This is a representative protocol for the coupling of the pinacol ester with a heteroaryl bromide.

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the 2-(4-morpholino)pyrimidine-5-boronic acid pinacol ester (1.2 eq.), the desired aryl or heteroaryl bromide (1.0 eq.), and a base such as sodium carbonate (2.0 eq.) or potassium phosphate (2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) or a more advanced catalyst system like a palladium(II) precatalyst with a phosphine ligand.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture, often using microwave irradiation (e.g., 100-140 °C for 15-60 minutes) or conventional heating, until the starting materials are consumed (monitored by LC-MS).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired biaryl product.

Role in PI3K Inhibitor Synthesis

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Many potent and selective PI3K inhibitors feature a core structure derived from the coupling of a morpholinyl-pyrimidine moiety with another heterocyclic system. The morpholine group often enhances solubility and metabolic stability, while the pyrimidine core acts as a scaffold for engaging with the kinase hinge region. The boronic acid at the 5-position provides the chemical handle to strategically introduce the second key fragment of the inhibitor through the robust and versatile Suzuki-Miyaura reaction. The development of numerous clinical candidates targeting the PI3K/mTOR pathway has been facilitated by the use of building blocks like [2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid pinacol ester.

Conclusion and Future Outlook

[2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid, primarily in its stable pinacol ester form, represents a high-value building block for medicinal chemistry. Its utility is firmly established in the synthesis of complex heterocyclic systems, most notably in the development of PI3K inhibitors for oncology. The predictability and efficiency of the Suzuki-Miyaura coupling make this reagent an indispensable tool for drug discovery programs. As the demand for novel kinase inhibitors continues to grow, the importance of well-characterized and readily accessible building blocks like this morpholinyl-pyrimidine boronic acid derivative will undoubtedly increase, paving the way for the next generation of targeted therapies.

References

The Strategic Application of 2-Morpholinopyrimidin-5-ylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both synthetic versatility and inherent biological relevance is paramount. 2-Morpholinopyrimidin-5-ylboronic acid has emerged as a building block of significant interest, uniquely combining the privileged morpholinopyrimidine core with the reactive potential of a boronic acid. This technical guide provides an in-depth analysis of the strategic applications of this compound in medicinal chemistry. We will explore its pivotal role in the synthesis of targeted therapies, with a particular focus on kinase and ATPase inhibitors, and detail the causality behind its synthetic utility. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their discovery programs.

Introduction: The Architectural Logic of this compound

The value of this compound (CAS 870521-33-8) in medicinal chemistry is not coincidental; it is a product of rational molecular design, integrating two key pharmacophoric elements.[1]

  • The Morpholinopyrimidine Scaffold: The morpholine ring is a well-established "privileged structure" in drug design. Its incorporation often enhances aqueous solubility, metabolic stability, and can improve the pharmacokinetic profile of a drug candidate.[2] When fused to a pyrimidine ring, it forms a scaffold frequently found in a variety of potent and selective inhibitors of crucial cellular signaling proteins.[3][4][5]

  • The Boronic Acid Handle: The boronic acid functional group is a versatile synthetic handle, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to create complex biaryl structures.[6] Beyond its synthetic utility, the boronic acid moiety can also act as a warhead, forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.[1]

This dual functionality makes this compound a powerful tool for generating libraries of complex molecules with a high potential for biological activity.

Core Application I: A Cornerstone in the Synthesis of Novel Enzyme Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of enzyme inhibitors. The morpholinopyrimidine core provides a rigid and well-defined scaffold to which various substituents can be appended via the boronic acid group, allowing for the systematic exploration of structure-activity relationships (SAR).

Case Study: VCP/p97 Inhibitors for Oncology

A compelling example of the potential of pyrimidine boronic acids is in the development of inhibitors for Valosin-Containing Protein (VCP), also known as p97. VCP is an ATPase that plays a critical role in protein homeostasis, and its inhibition is a promising strategy for cancer therapy.[7][8] A recent study detailed the discovery of a series of potent VCP/p97 inhibitors based on a pyrimidine core.[7]

One of the lead compounds from this study, compound 17 , demonstrated potent enzymatic inhibition and significant anti-proliferative effects in cancer cell lines.[7][8] While the exact starting material for compound 17 was a protected pyrimidine boronic acid, the underlying synthetic strategy highlights the utility of the pyrimidine boronic acid scaffold.

Table 1: Biological Activity of VCP/p97 Inhibitor Compound 17 [7][8]

ParameterValueTarget/Cell Line
Enzymatic IC₅₀54.7 nMVCP/p97
Anti-proliferative IC₅₀2.80 µMA549 (Non-small cell lung cancer)
Anti-proliferative IC₅₀0.86 µMRPMI8226 (Multiple myeloma)

The development of such potent inhibitors underscores the value of the pyrimidine boronic acid scaffold in generating novel drug candidates against challenging targets like VCP/p97. The morpholino group, as present in this compound, is a common substituent in this class of molecules, often contributing to improved potency and drug-like properties.

Potential in Kinase Inhibitor Synthesis

The morpholinopyrimidine scaffold is a hallmark of numerous kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[3][5][9][10][11] The strategic placement of the morpholino group can lead to critical hydrogen bond interactions within the kinase active site, enhancing binding affinity and selectivity.

This compound is an ideal starting point for the synthesis of novel PI3K/mTOR inhibitors. The Suzuki-Miyaura coupling can be employed to introduce a variety of aryl or heteroaryl groups at the 5-position of the pyrimidine ring, a key region for modulating kinase selectivity and potency.

G cluster_PI3K_Pathway Simplified PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Morpholinopyrimidine-based Inhibitors Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition Inhibitor->mTORC2 Inhibition G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Reactants: - this compound - Aryl/Heteroaryl Halide (R-X) - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) Reaction Reaction Setup: - Inert atmosphere (N₂ or Ar) - Solvent (e.g., DME/H₂O) - Heat (e.g., 90-100°C) Start->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Work-up: - Quench with water - Extraction with organic solvent Monitoring->Workup Reaction complete Purification Purification: - Column chromatography Workup->Purification Product Final Product: 2-Morpholino-5-(hetero)arylpyrimidine Purification->Product

References

Topic: 2-Morpholinopyrimidin-5-ylboronic acid as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its ability to form critical hydrogen bonds within the ATP-binding site of kinases makes it an ideal anchor for inhibitor design. When functionalized at the 5-position with a boronic acid, the 2-morpholinopyrimidine scaffold is transformed into a sophisticated tool for kinase inhibition, leveraging both non-covalent interactions and reversible covalent bonding. This guide provides a deep dive into the 2-morpholinopyrimidin-5-ylboronic acid scaffold, elucidating its mechanism of action, detailing its application against key oncogenic kinases like PI3K and mTOR, and providing robust, field-tested protocols for its evaluation. Authored from the perspective of a Senior Application Scientist, this document blends theoretical principles with practical, actionable insights for drug discovery professionals.

The Strategic Advantage of the 2-Morpholinopyrimidine Scaffold

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[2] A recurring theme in successful kinase inhibitors is the presence of a "privileged" heterocyclic scaffold that effectively mimics the adenine base of ATP, anchoring the molecule in the hinge region of the kinase active site.

The 2-morpholinopyrimidine core is one such scaffold. The pyrimidine ring's nitrogen atoms act as hydrogen bond acceptors, interacting with the backbone amide protons of the kinase hinge region. The morpholine group, commonly found in PI3K and mTOR inhibitors, often enhances solubility and metabolic stability while occupying a specific pocket in the active site.[3][4]

The true innovation of the topic scaffold, this compound (CAS 870521-33-8), lies in the incorporation of a boronic acid functional group.[5][6] This seemingly simple addition introduces a powerful mechanism for enhancing potency and modulating selectivity: reversible covalent inhibition.

Mechanism of Action: The Boronic Acid as a Reversible Covalent Warhead

Boronic acids are unique electrophilic warheads in drug design.[7] The boron atom is electron-deficient, making it susceptible to nucleophilic attack.[8] Within the kinase active site, this allows the boronic acid to form a reversible covalent bond with nucleophilic amino acid residues, most notably serine and threonine, and in some contexts, lysine or even a catalytic water molecule coordinated by metal ions.[9][10]

This interaction proceeds through the formation of a tetrahedral boronate adduct.[9][11] This covalent interaction significantly increases the inhibitor's residence time on the target, which can translate to prolonged biological activity even after the systemic concentration of the drug has decreased.[12] The reversibility of this bond is a key advantage, potentially mitigating the risk of permanent off-target modifications and associated toxicities that can be a concern with irreversible covalent inhibitors.[12]

The overall binding event is a two-step process:

  • Non-covalent Recognition: The inhibitor is initially guided and positioned within the ATP-binding pocket by non-covalent interactions (hydrogen bonds from the pyrimidine, hydrophobic interactions, etc.).

  • Reversible Covalent Bond Formation: The proximate boronic acid then forms a covalent bond with a nearby nucleophile, locking the inhibitor in place.

G cluster_0 Kinase Active Site K_Inactive Kinase + Inhibitor (Initial Non-Covalent Complex) K_Covalent Reversibly Covalent Kinase-Inhibitor Adduct K_Inactive->K_Covalent Step 2: Reversible covalent bond formation Ser_OH Active Site Nucleophile (e.g., Ser-OH) K_Inactive->Ser_OH Proximity K_Covalent->K_Inactive Dissociation (Reversible) Ser_OH->K_Covalent Forms boronate adduct Inhibitor 2-Morpholinopyrimidin- 5-ylboronic acid Inhibitor->K_Inactive Step 1: Non-covalent binding (H-bonds, hydrophobic interactions)

Figure 1: Two-step mechanism of reversible covalent inhibition.

Application Profile: A Promising Scaffold for PI3K/mTOR Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[13] The morpholinopyrimidine scaffold is a well-established core for PI3K and mTOR inhibitors, with several compounds based on related structures entering clinical trials.[4][14][15]

The addition of a boronic acid warhead to this established pharmacophore presents a rational strategy for developing next-generation PI3K/mTOR inhibitors with potentially enhanced potency and unique selectivity profiles. Derivatives of the 2-morpholinopyrimidine scaffold have shown potent activity against PI3Kα and mTOR.[13][16]

Structure-Activity Relationship (SAR) Insights

While direct SAR data for the this compound parent molecule is limited in public literature, we can infer key relationships from analogous series of pyrimidine-based PI3K/mTOR inhibitors. The general strategy involves maintaining the core for hinge binding while exploring substitutions at other positions to enhance potency and selectivity.

Compound SeriesR1 (Position X)R2 (Position Y)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Reference Compound
Series A HPhenyl44.6>1000BKM-120[15]
Series B 2-aminopyrimidin-5-ylH4.225.7Compound 17f[16]
Series C Thiophenyl-triazineAromatic urea171.410.2Compound Y-2[13]
Series D 2,4-dimorpholinoPhenylacetamide31.8-Compound 17p[14]

This table synthesizes data from related but distinct chemical series to illustrate general SAR principles for the morpholinopyrimidine pharmacophore.

The data suggests that modifications at positions other than the core 2-morpholinopyrimidine can dramatically influence potency and selectivity between PI3K isoforms and mTOR.[15][16] The introduction of the boronic acid at position 5 would be a novel vector for exploration, potentially interacting with unique residues in the active site compared to traditional non-covalent inhibitors.

Experimental Evaluation: A Practical Guide

Evaluating a novel inhibitor scaffold requires a multi-tiered approach, moving from initial biochemical validation to more physiologically relevant cell-based models. Here, we outline trusted, self-validating protocols for assessing inhibitors based on the this compound core.

Workflow for Inhibitor Characterization

G start Start: Compound Synthesis & QC biochem Tier 1: Biochemical Assays (Potency - IC₅₀) start->biochem Initial Screen cell_target Tier 2: Cell-Based Assays (Target Engagement) biochem->cell_target Confirm On-Target Activity cell_pathway Tier 2: Cell-Based Assays (Pathway Inhibition) biochem->cell_pathway cell_target->cell_pathway cell_pheno Tier 3: Phenotypic Assays (e.g., Proliferation) cell_pathway->cell_pheno Link to Biological Effect end End: Lead Candidate Profile cell_pheno->end

Figure 2: Tiered workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

This protocol describes a luminescence-based assay to measure the direct inhibitory effect of a compound on kinase activity by quantifying ATP consumption. The ADP-Glo™ Kinase Assay is a robust, high-throughput compatible method.[2]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound derivative in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. From this, create intermediate plates by diluting into assay buffer.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 2.5 µL of test compound dilution or DMSO vehicle control.

    • Add 5 µL of a 2X kinase/substrate solution (e.g., recombinant PI3Kα and its lipid substrate PIP2 in appropriate kinase reaction buffer).

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion & ADP Conversion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation & Detection:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the plate on a standard plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor, 0% inhibition) and negative (no kinase, 100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Target Engagement Assay

While a biochemical assay confirms direct enzyme inhibition, it's crucial to verify that the compound can enter cells and bind to its intended target in a physiological context.[17][18] The NanoBRET™ Target Engagement assay is an ideal technology for this.[19]

Principle: This assay measures compound binding at a specific protein target in living cells. The target kinase is expressed as a fusion to NanoLuc® luciferase, and a fluorescent tracer that binds the kinase is added to the cells. In the absence of an inhibitor, the tracer binds the NanoLuc®-kinase fusion, bringing the fluorophore into close proximity with the luciferase and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A test compound that binds to the same site will displace the tracer, leading to a loss of BRET.[19]

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., mTOR) fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.

    • Add the compound dilutions to the cells.

  • Tracer Addition & Signal Measurement:

    • Immediately after adding the compound, add the fluorescent kinase tracer (pre-determined optimal concentration).

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the log of the inhibitor concentration.

    • Fit the curve to determine the IC₅₀, which in this context represents the concentration required to displace 50% of the tracer.

Protocol 3: Downstream Pathway Inhibition (Western Blot)

To confirm that target engagement translates into functional pathway inhibition, a Western blot can be used to measure the phosphorylation status of a key downstream substrate. For PI3K/mTOR, monitoring the phosphorylation of Akt at Serine 473 (a direct mTORC2 substrate) or S6 Ribosomal Protein (a downstream effector of mTORC1) is a standard readout.[20]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) and allow cells to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of the test compound for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-Akt (S473), anti-total-Akt, and a loading control like anti-GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal to assess the specific decrease in phosphorylation.

Advantages, Challenges, and Future Perspectives

Advantages:

  • Enhanced Potency: The combination of non-covalent and reversible covalent interactions can lead to significantly higher potency compared to purely non-covalent inhibitors.

  • Prolonged Target Engagement: Increased residence time may translate to more durable pharmacological effects.[12]

  • Improved Selectivity: The requirement for a spatially proximal nucleophile in the active site can impart an additional layer of selectivity, helping to avoid off-targets that lack such a residue.

  • Favorable Safety Profile: Reversibility is expected to reduce the potential for idiosyncratic toxicities associated with permanent protein modification.[9]

Challenges:

  • Synthesis: The synthesis of boronic acids can sometimes be challenging and may require specialized techniques to ensure stability and purity.[21]

  • Off-Target Reactivity: While more selective than irreversible warheads, boronic acids can still react with other biological nucleophiles (e.g., diols, serines on other proteins), which requires careful profiling.

  • Pharmacokinetics: The physicochemical properties of boronic acids can present challenges in achieving optimal ADME (absorption, distribution, metabolism, and excretion) profiles.

Future Perspectives: The this compound scaffold represents a highly promising platform for the rational design of next-generation kinase inhibitors. Future work should focus on expanding the SAR by synthesizing a library of derivatives to optimize potency, selectivity across the kinome, and drug-like properties. Structural biology, particularly co-crystallography, will be essential to definitively confirm the covalent binding mode and guide further design efforts.[22][23] As our understanding of covalent drug design matures, scaffolds like this will be instrumental in targeting challenging kinases and overcoming clinical resistance.

References

Biological activity of 2-Morpholinopyrimidin-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Morpholinopyrimidin-5-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure uniquely combines two pharmacologically relevant motifs: a morpholinopyrimidine scaffold, known for its role in kinase inhibition, and a boronic acid functional group, which acts as a versatile synthetic handle and a potential pharmacophore capable of forming reversible covalent interactions with biological targets. This guide provides a comprehensive technical overview of the known and potential biological activities of this compound. We will delve into its role as a critical building block for targeted therapies, explore its potential mechanisms of action based on its structural components, and provide detailed experimental protocols for researchers to investigate its efficacy in relevant biological systems.

Introduction: A Molecule of Two Halves

The therapeutic potential of this compound arises from the synergistic combination of its two core components.

  • The Morpholinopyrimidine Core: The pyrimidine ring is a fundamental scaffold in numerous clinically approved drugs, including anticancer agents like 5-fluorouracil.[1] The addition of a morpholine group often enhances aqueous solubility and metabolic stability, and can provide key hydrogen bonding interactions within enzyme active sites.[2] Specifically, the 2-morpholinopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, targeting critical enzymes in cell signaling pathways.[1][3]

  • The Boronic Acid Functional Group: Boronic acids have emerged from being mere synthetic intermediates to a class of FDA-approved pharmacophores.[4][5] Their unique ability to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases or on cell-surface glycoproteins, underpins their biological activity.[2][5][6] The proteasome inhibitor Bortezomib (Velcade®) is a prime example of a successful boronic acid-based drug.[4][5]

This dual functionality makes this compound a valuable asset for:

  • Synthetic Chemistry: As a building block for creating more complex molecules, primarily through Suzuki-Miyaura cross-coupling reactions.[3]

  • Direct Biological Investigation: As a potential inhibitor of enzymes that are targeted by either the morpholinopyrimidine scaffold or the boronic acid group.

Physicochemical Properties and Synthetic Utility

A foundational understanding of the molecule's properties is crucial for its application in both synthesis and biological assays.

PropertyValueSource
CAS Number 870521-33-8[3][6]
Molecular Formula C₈H₁₂BN₃O₃[7][8]
Molecular Weight 209.01 g/mol [3][7]
Appearance Solid[9]
Storage Inert atmosphere, 2-8°C[7]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 6[3]
Topological Polar Surface Area 78.7 Ų[3]
Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug discovery is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for its reliability in forming carbon-carbon bonds.

G cluster_0 Suzuki-Miyaura Coupling Workflow Start This compound Reaction Reaction Mixture Start->Reaction ArylHalide Aryl/Heteroaryl Halide (R-X) (e.g., Bromopyridine) ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Workup Aqueous Workup & Purification (Chromatography) Reaction->Workup Heat Product Final Bioactive Molecule (e.g., Kinase Inhibitor) Workup->Product G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-Morpholinopyrimidin -based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 2-Morpholinopyrimidin-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2-Morpholinopyrimidine Scaffold

The 2-morpholinopyrimidine moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous clinically significant molecules, particularly kinase inhibitors.[1][2] Its unique electronic properties and spatial arrangement allow for critical interactions with biological targets. The development of robust synthetic routes to elaborate this core is therefore of paramount importance. 2-Morpholinopyrimidin-5-ylboronic acid has emerged as a versatile and indispensable building block, enabling the construction of complex biaryl and heteroaryl structures through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, offering field-proven insights into optimizing reaction parameters and troubleshooting common challenges. A specific protocol is detailed, grounded in successful applications from medicinal chemistry programs, such as the synthesis of precursors to the PI3K inhibitor, AZD8186.[4][5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance in forming C-C bonds.[6][7] The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is critical for rational optimization.

The three fundamental steps are:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.[6][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_OA Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_OA Oxidative Addition PdII_TM Ar¹-Pd(II)L₂-Ar² PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) PdII_TM->Product Ar1X Ar¹-X (Organohalide) Ar1X->PdII_OA Ar2B Ar²-B(OH)₂ (Boronic Acid) Ar2B->PdII_TM Base Base (e.g., K₂CO₃) Base->PdII_TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Key Considerations for Coupling with this compound

While powerful, the Suzuki-Miyaura coupling of nitrogen-rich heterocycles requires careful consideration due to potential complicating factors.

  • Catalyst Inhibition: The lone pair electrons on the pyrimidine nitrogens can coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, a phenomenon analogous to the "2-pyridyl problem".[10] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is crucial to mitigate this effect by promoting the desired catalytic steps over off-cycle coordination.[10]

  • Protodeboronation: Boronic acids can undergo a parasitic side reaction where the C-B bond is cleaved by a proton source (like water in the solvent mixture) under basic conditions, leading to the formation of the parent arene (2-morpholinopyrimidine) and a loss of the key reagent.[11] This is particularly a risk with electron-rich or sterically hindered boronic acids. The choice of base, temperature, and reaction time must be balanced to favor the productive coupling pathway. In some cases, using more stable boronic esters (e.g., pinacol esters) can be a viable strategy.[11]

  • Reactivity of Coupling Partners: The reactivity of the organohalide coupling partner follows the general trend of I > Br > Cl > OTf. While aryl chlorides are often more economical, they typically require more active catalyst systems and harsher conditions to achieve efficient oxidative addition.[12][13]

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials & Reagents:

  • This compound (1.2 equiv)

  • Aryl or Heteroaryl Halide (Ar-X) (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Reaction vessel (e.g., microwave vial or round-bottom flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.02-0.05 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For faster reactions, microwave irradiation (100-150 °C for 10-30 minutes) can be highly effective.[12] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired product.

Workflow start Start setup 1. Reaction Setup (Add Reagents to Vessel) start->setup purge 2. Inert Atmosphere (Purge with Ar/N₂) setup->purge solvent 3. Add Degassed Solvent purge->solvent heat 4. Heat & Stir (Conventional or Microwave) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup 6. Quench & Extract monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Optimization of Key Reaction Parameters

The success of the coupling reaction often hinges on the judicious selection of catalyst, base, and solvent. The following table summarizes common choices and their rationale.[2][14]

ParameterRecommended OptionsRationale & Field Insights
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is a classic, effective catalyst but can be sensitive to air.[15] Pd(dppf)Cl₂ offers a good balance of activity and stability, often effective for heteroaryl couplings.[16][17] Pd₂(dba)₃ is a Pd(0) source that must be paired with an external ligand.
Ligand XPhos, SPhos, RuPhos (Buchwald Ligands)For challenging substrates like N-heterocycles, bulky, electron-rich monophosphine ligands are superior.[10] They accelerate reductive elimination and prevent catalyst deactivation, often allowing for lower catalyst loadings and milder conditions.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a common, cost-effective choice.[14] K₃PO₄ is a stronger base that can be effective for coupling less reactive chlorides or hindered substrates.[18] Cs₂CO₃ is highly effective but more expensive, often used when other bases fail. An aqueous solution of the base is typically required.
Solvent 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O, DMFAprotic organic solvents with a small amount of water are standard.[9] Dioxane and DME are common choices. Toluene can be used for higher temperatures. DMF is a polar option but can be harder to remove. All solvents must be rigorously degassed.
Temperature 80 - 120 °C (Conventional) or 100 - 150 °C (Microwave)Higher temperatures accelerate the reaction but can also increase the rate of side reactions like protodeboronation. Microwave heating significantly reduces reaction times from hours to minutes.[12]

Case Study: Synthesis of a Key Intermediate for AZD8186

The utility of this methodology is exemplified in the synthesis of advanced pharmaceutical intermediates. AZD8186 is a potent and selective inhibitor of PI3Kβ and PI3Kδ developed by AstraZeneca for the treatment of PTEN-deficient cancers.[4][5][19] A key step in its synthesis involves a Suzuki-Miyaura coupling to install the 2-morpholinopyrimidine headpiece.

While the exact process scale synthesis details may be proprietary, a representative coupling based on the structure would involve reacting this compound with a suitable functionalized chromen-4-one halide (e.g., a bromo-substituted chromenone). Such a transformation is critical for building the final drug substance.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficiently inert atmosphere; Wrong choice of base/solvent; Low reactivity of halide (e.g., Ar-Cl).Use a fresh bottle of catalyst or a more active precatalyst (e.g., XPhos Pd G2). Ensure thorough degassing of solvents and purging of the reaction vessel. Screen different bases (K₃PO₄, Cs₂CO₃) and solvents. For aryl chlorides, increase temperature and use a specialized catalyst system.
Significant Protodeboronation Reaction temperature is too high; Reaction time is too long; Base is too strong or concentrated.Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Try a milder base (e.g., K₂CO₃). Consider using the corresponding boronic acid pinacol ester, which is more stable.[11]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture; Catalyst system promotes homocoupling.Ensure rigorous inert conditions throughout the setup and reaction. Sometimes changing the palladium source or ligand can minimize this side reaction.

References

A Practical Guide to the Synthesis and Application of 2-Morpholinopyrimidin-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed technical overview of 2-Morpholinopyrimidin-5-ylboronic acid, a key building block in modern medicinal chemistry. We delve into its chemical properties, stability, and storage, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions. This document offers field-proven insights, step-by-step experimental protocols, and troubleshooting advice to enable researchers to effectively utilize this versatile reagent in the synthesis of complex molecules, particularly in the context of kinase inhibitor discovery.

Introduction: The Significance of the Morpholinopyrimidine Scaffold

The morpholinopyrimidine moiety is a privileged scaffold in drug discovery, most notably for its role in the development of potent and selective kinase inhibitors. The morpholine group often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the pyrimidine core serves as a versatile anchor for engaging with the hinge region of kinase active sites. This compound has emerged as an indispensable reagent, allowing for the direct and efficient installation of this key structural motif onto a wide range of aromatic and heteroaromatic systems through palladium-catalyzed cross-coupling reactions.

Boronic acids are valued in synthesis for their stability, low toxicity, and functional group tolerance.[1] The boronic acid functional group on the pyrimidine ring is a versatile handle for carbon-carbon bond formation, primarily through the Suzuki-Miyaura coupling reaction.[2] This guide will provide a detailed framework for the successful application of this compound in your synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the properties of this compound is fundamental to its successful application.

PropertyValueReference
CAS Number 870521-33-8[2]
Molecular Formula C₈H₁₂BN₃O₃[3]
Molecular Weight 209.01 g/mol [3]
Appearance Solid[3]
Topological Polar Surface Area 78.71 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 6[2]
Rotatable Bonds 2[2]

Stability and Storage

Proper handling and storage are critical to maintain the integrity and reactivity of boronic acids.

Storage:

  • Short-term: Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Long-term: For extended storage, maintaining the compound at -20°C is recommended to minimize degradation.

Stability Considerations: Boronic acids are susceptible to several degradation pathways:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction can be promoted by moisture, high temperatures, and certain basic or acidic conditions. For pyrimidine boronic acids, the electron-deficient nature of the ring can make them more prone to this decomposition pathway.

  • Oxidation: The boronic acid functional group can be oxidized, leading to the formation of various byproducts. It is crucial to handle the reagent under an inert atmosphere to minimize contact with oxygen.

  • Trimerization (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is often a reversible process, and the presence of water in the reaction mixture can hydrolyze the boroxine back to the active boronic acid.

Handling:

  • Always handle this compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust. The compound is classified as an acute oral toxicant (Category 4) and may cause skin, eye, and respiratory irritation.[3][5][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a C-C bond between the pyrimidine core and an aryl or heteroaryl halide.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)-X\nL2 R-Pd(II)-X L2 Oxidative\nAddition->R-Pd(II)-X\nL2 Transmetalation Transmetalation R-Pd(II)-X\nL2->Transmetalation [ArB(OH)3]- Base R-Pd(II)-Ar\nL2 R-Pd(II)-Ar L2 Transmetalation->R-Pd(II)-Ar\nL2 Reductive\nElimination Reductive Elimination R-Pd(II)-Ar\nL2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-Ar Coupled Product R-Ar Reductive\nElimination->R-Ar

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R-X).

  • Transmetalation: The organic group from the boronic acid (Ar-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled and eliminated as the final product (R-Ar), regenerating the active Pd(0) catalyst.

Key Considerations for Pyrimidine Boronic Acids

The presence of nitrogen atoms in the pyrimidine ring can influence the outcome of the Suzuki-Miyaura coupling:

  • Catalyst Inhibition: The lone pairs on the pyrimidine nitrogens can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[7] The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium center and promoting the desired catalytic cycle.

  • Reactivity: 5-Pyrimidinylboronic acids generally exhibit good reactivity in Suzuki-Miyaura couplings. The electronic environment at the 5-position is favorable for the crucial transmetalation step.[3]

Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from established procedures for similar heterocyclic boronic acids and serves as a robust starting point.[6][8][9] Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl bromide (1.0 equivalent)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)

  • K₃PO₄ (Potassium phosphate) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

protocol_workflow start Start reagents Combine Reagents: - Aryl Bromide - Boronic Acid - Pd2(dba)3 - SPhos - K3PO4 start->reagents atmosphere Establish Inert Atmosphere (Purge with Argon/Nitrogen) reagents->atmosphere solvent Add Degassed Solvents (Dioxane/Water) atmosphere->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with EtOAc - Wash with Water & Brine monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification end End purification->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To a dry reaction vial or flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.025 eq), SPhos (0.05 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally in the range of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time will depend on the reactivity of the aryl halide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Rationale for Reagent Choices:

  • Catalyst System (Pd₂(dba)₃ / SPhos): This combination is a highly active and versatile catalyst system for Suzuki-Miyaura couplings, particularly for challenging substrates like heteroaryl halides and boronic acids. The bulky, electron-rich SPhos ligand facilitates the oxidative addition and reductive elimination steps and helps prevent catalyst inhibition by the nitrogen heterocycle.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of sensitive functional groups.

  • Solvent (Dioxane/Water): This solvent system is widely used for Suzuki-Miyaura reactions. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality boronic acid- Catalyst inhibition- Use fresh catalyst and ligands.- Ensure thorough degassing of all solvents.- Use fresh, high-purity boronic acid.- Increase catalyst loading or try a different ligand (e.g., XPhos, RuPhos).
Protodeboronation of the Boronic Acid - Presence of excess water or protic sources- High reaction temperature- Prolonged reaction time- Use anhydrous solvents and dry reagents.- Lower the reaction temperature and monitor the reaction closely.- Stop the reaction as soon as the starting material is consumed.
Homocoupling of the Boronic Acid - Inefficient oxidative addition of the aryl halide- Ensure the aryl halide is of high purity.- Consider a more active catalyst system.

Application in Kinase Inhibitor Synthesis

The products derived from the Suzuki-Miyaura coupling of this compound are valuable intermediates in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.[10][11][12][13][14]

Kinase_Inhibitor_Synthesis BoronicAcid 2-Morpholinopyrimidin- 5-ylboronic acid Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling ArylHalide Aryl/Heteroaryl Halide (e.g., from a kinase hinge-binding scaffold) ArylHalide->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., amination, alkylation) Intermediate->Modification FinalProduct Final Kinase Inhibitor Modification->FinalProduct

Figure 3: General synthetic strategy for kinase inhibitors.

The morpholinopyrimidine core can be coupled with various functionalized aryl or heteroaryl halides to generate a library of compounds for structure-activity relationship (SAR) studies. These intermediates can then be further modified to optimize their potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, coupled with the application of robust and optimized Suzuki-Miyaura coupling protocols, will enable researchers to efficiently incorporate the valuable morpholinopyrimidine scaffold into their drug discovery programs. The detailed protocols and troubleshooting guidance provided in this document serve as a practical resource for scientists working at the forefront of medicinal chemistry.

References

The Lynchpin of Modern Kinase Inhibition: Application Notes for 2-Morpholinopyrimidin-5-ylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, particularly within oncology and immunology, the relentless pursuit of selective and potent kinase inhibitors remains a paramount objective. Among the vast arsenal of chemical building blocks available to medicinal chemists, 2-Morpholinopyrimidin-5-ylboronic acid has emerged as a cornerstone reagent. Its intrinsic chemical functionalities and the structural motifs it enables have positioned it as a critical component in the synthesis of numerous clinical candidates targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for its application, ensuring both technical success and a deeper understanding of its strategic importance.

Strategic Value in Kinase Inhibitor Design

The utility of this compound stems from the convergence of two key structural features: the versatile boronic acid moiety and the "privileged" morpholinopyrimidine scaffold.

The Suzuki-Miyaura Coupling: A Gateway to Complexity

The boronic acid group is a highly valued functional group in medicinal chemistry due to its ability to participate in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between the pyrimidine ring and a wide array of aryl or heteroaryl halides. This versatility is crucial for rapidly generating libraries of diverse compounds for structure-activity relationship (SAR) studies. The 5-position of the pyrimidine ring is electronically favorable for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, generally leading to good reactivity and high yields.[3]

Logical Workflow: From Building Block to Kinase Inhibitor

cluster_0 Reagents cluster_1 Core Synthesis cluster_2 Lead Generation & Optimization A 2-Morpholinopyrimidin- 5-ylboronic acid C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Halide (R-X) B->C D Scaffold with 2-Morpholinopyrimidinyl Moiety C->D Forms C-C bond E SAR Studies D->E Library Synthesis F Potent & Selective Kinase Inhibitor E->F Iterative Design PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Initiates Translation Inhibitor 2-Morpholinopyrimidinyl -based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

References

Application Notes & Protocols: Strategic Selection of Palladium Catalysts for Cross-Coupling Reactions of 2-Morpholinopyrimidin-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Morpholinopyrimidine Scaffold

In the landscape of modern medicinal chemistry, the 2-morpholinopyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] The ability to efficiently and selectively form carbon-carbon bonds at the C5 position of this heterocycle is therefore of paramount importance for drug discovery and development professionals. 2-Morpholinopyrimidin-5-ylboronic acid is a key building block for this purpose, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

However, the unique electronic and steric properties of this substrate present distinct challenges. The electron-deficient nature of the pyrimidine ring, while beneficial for certain steps of the catalytic cycle, is contrasted by the electron-donating morpholino substituent.[3][4] Furthermore, the presence of two nitrogen atoms within the pyrimidine ring creates a potential sink for the palladium catalyst through coordination, leading to catalyst inhibition or deactivation.[5][6]

This guide provides a detailed analysis of the factors governing the selection of an optimal palladium catalyst system for reactions involving this compound. We will move beyond simple protocol recitation to explain the mechanistic rationale behind component selection, enabling researchers to troubleshoot and optimize their reactions with a high degree of confidence.

Pillar 1: Understanding the Substrate's Reactivity Profile

The success of any cross-coupling reaction is fundamentally tied to the nature of the substrate. For this compound, three factors are critical:

  • Electronic Nature : The pyrimidine ring is inherently electron-deficient, which generally makes halogenated pyrimidines highly reactive partners for cross-coupling.[4] The boronic acid at the C5 position benefits from a favorable electronic environment for the crucial transmetalation step.[3] The morpholino group at C2 acts as an electron-donating group, which can modulate the overall electron density of the ring system.

  • Potential for Catalyst Inhibition : The Lewis basic nitrogen atoms at the N1 and N3 positions of the pyrimidine ring can coordinate to the palladium center.[6] This non-productive binding can sequester the catalyst, leading to low or no conversion. This is a primary challenge that the catalyst system must overcome.

  • Boronic Acid Stability : Like many heteroaryl boronic acids, this compound can be susceptible to protodeboronation, a decomposition pathway where the C-B bond is cleaved by a proton source (often water in the presence of a base).[5][7][8] A highly efficient catalyst that promotes rapid C-C bond formation is essential to outcompete this degradation pathway.

Pillar 2: The Catalyst System - A Synergy of Metal and Ligand

A common misconception is to focus solely on the palladium source. In reality, the ligand bound to the palladium is the primary driver of reactivity and selectivity. The choice of ligand dictates the steric and electronic environment around the metal center, directly influencing the rates of the key steps in the catalytic cycle.

The Palladium Precatalyst: Choosing a Reliable Pd(0) Source

The active catalyst in most cross-coupling reactions is a palladium(0) species. While traditional sources like Pd(PPh₃)₄ or in-situ reduction of Pd(OAc)₂ are viable, modern drug discovery programs increasingly favor well-defined, air- and moisture-stable palladium(II) precatalysts.[5][9] These complexes, often featuring Buchwald-type ligands, offer superior reproducibility and generate the active Pd(0) species in a controlled manner, often requiring no excess ligand.[9][10]

Ligand Selection: The Key to Overcoming Reactivity Barriers

For a challenging substrate like this compound, standard ligands such as triphenylphosphine (PPh₃) are often ineffective.[6] Success hinges on the use of specialized ligands designed to promote the coupling of heteroaromatic systems.

Recommendation: Sterically hindered, electron-rich monophosphine ligands, particularly the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) , are the premier choice.[3][6][11]

The Rationale (Causality):

  • Accelerated Reductive Elimination: The significant steric bulk of these ligands creates a crowded environment around the palladium center. This steric strain is relieved during the final reductive elimination step, where the new C-C bond is formed and the product is released, thus dramatically accelerating this crucial, often rate-limiting, step.[11][12][13]

  • Promotion of Monoligated Species: These bulky ligands favor the formation of a highly reactive, 14-electron "L-Pd(0)" species.[11] This coordinatively unsaturated complex is more readily able to undergo oxidative addition with the aryl halide coupling partner.

  • Enhanced Electron Density: The electron-rich nature of these phosphines increases the electron density at the palladium center, which facilitates the oxidative addition step, especially with less reactive aryl chlorides.[11][14]

  • Mitigation of Catalyst Inhibition: The steric bulk of the ligand can partially shield the palladium center, disfavoring the non-productive coordination of the pyrimidine's nitrogen atoms.

N-Heterocyclic Carbenes (NHCs) represent another powerful class of ligands. Their strong σ-donating properties create a robust, electron-rich palladium center, making them highly effective for stabilizing the catalyst and promoting activity.[10]

cluster_selection Catalyst Selection Logic Substrate Substrate: This compound Challenges Challenges: - Catalyst Inhibition (N-coordination) - Protodeboronation Risk - Steric Hindrance Substrate->Challenges Solution Solution: Use Highly Active Catalyst System Challenges->Solution Ligand Ligand Class: Bulky, Electron-Rich Biaryl Monophosphines (e.g., XPhos, SPhos) Solution->Ligand Precatalyst Palladium Source: Use Stable Precatalyst (e.g., Buchwald Palladacycle) Solution->Precatalyst Rationale Rationale: - Accelerates Reductive Elimination (Sterics) - Promotes Oxidative Addition (Electronics) - Mitigates Inhibition (Sterics) Ligand->Rationale Outcome Desired Outcome: High Yield, Fast Reaction, Good Functional Group Tolerance Ligand->Outcome Precatalyst->Outcome

Caption: Catalyst selection logic for this compound.

Application I: Suzuki-Miyaura Coupling - The Workhorse Reaction

The Suzuki-Miyaura reaction is the most common and versatile method for utilizing this compound. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd2 L-Pd(II)(Ar)(X) ox_add->pd2 trans Transmetalation pd2->trans Ar'-B(OH)₂ Base pd2_ar L-Pd(II)(Ar)(Ar') trans->pd2_ar red_elim Reductive Elimination (Rate-Limiting) pd2_ar->red_elim red_elim->pd0 Ar-Ar' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

The following table provides robust starting conditions for the coupling of this compound with various aryl and heteroaryl halides. These conditions are designed for high efficiency and broad substrate scope.

ComponentRecommendation for Aryl BromidesRecommendation for Aryl ChloridesRationale & Comments
Pd Precatalyst XPhos Pd G3 (1-2 mol%)XPhos Pd G3 (2-4 mol%)G3 precatalysts are air-stable, reliable, and highly active. Higher loading may be needed for less reactive chlorides.[5]
Ligand (Included in Precatalyst)(Included in Precatalyst)The XPhos ligand is an excellent general choice for hindered heteroaryl couplings.[6][11]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)K₃PO₄ is a strong enough base for transmetalation but often minimizes protodeboronation. Cs₂CO₃ may be required for very challenging couplings.
Solvent 1,4-Dioxane/H₂O (10:1) or THFt-BuOH or 1,4-DioxaneAprotic polar solvents are generally effective. The small amount of water can aid in dissolving the base and facilitating transmetalation. Anhydrous conditions may be needed if protodeboronation is severe.[6]
Temperature 80-110 °C100-120 °CHigher temperatures are often required for the oxidative addition to C-Cl bonds. Microwave heating can significantly shorten reaction times.[4]
Concentration 0.1 - 0.5 M0.1 - 0.5 MStandard concentrations are usually effective.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is optimized for speed and efficiency, ideal for library synthesis and rapid optimization in a drug discovery setting.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl Halide (1.0-1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Degassed 1,4-Dioxane

  • Microwave reaction vial with a magnetic stir bar

Workflow Diagram:

start Start add_solids 1. Add solids to vial: Boronic Acid, Halide, Catalyst, Base start->add_solids seal_purge 2. Seal vial and purge with inert gas (Ar/N₂) add_solids->seal_purge add_solvent 3. Add degassed 1,4-Dioxane via syringe seal_purge->add_solvent microwave 4. Heat in microwave reactor (e.g., 120 °C, 15-30 min) add_solvent->microwave cool 5. Cool to room temperature microwave->cool workup 6. Perform aqueous workup (Dilute, Extract, Dry) cool->workup purify 7. Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, XPhos Pd G3 precatalyst, and K₃PO₄.

  • Seal the vial with a cap. Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-140 °C) for the specified time (usually 10-30 minutes), with stirring.[3][4]

  • After the reaction is complete, cool the vessel to room temperature.

  • Monitor reaction completion by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol is suitable for larger-scale reactions or when microwave equipment is unavailable.

Materials:

  • Same as Protocol 1

  • Schlenk flask or round-bottom flask with a reflux condenser

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the solid reagents (boronic acid, halide, catalyst, base).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS over several hours (typically 2-24 h).

  • Once complete, cool the reaction to room temperature.

  • Perform the aqueous workup and purification as described in Protocol 1.

Application II: Other Potential Cross-Coupling Reactions

While Suzuki-Miyaura coupling is the most prevalent, the principles of catalyst selection can be extended to other transformations.

  • Heck Reaction : For coupling with alkenes, a ligandless system like Pd(OAc)₂ or a system with phosphine ligands can be effective.[15][16] The reaction typically requires a base and is often performed in polar aprotic solvents like DMF or acetonitrile.

  • Sonogashira Coupling : For coupling with terminal alkynes, the classic conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base/solvent (e.g., triethylamine).[17][18] The same bulky phosphine ligands used for Suzuki coupling can also be beneficial here, sometimes enabling copper-free conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst inhibition by pyrimidine nitrogens.[6]2. Inactive catalyst (insufficient Pd(0)).3. Insufficiently strong base.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[6]2. Use a reliable precatalyst (e.g., a G3 palladacycle).3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Protodeboronation 1. Reaction is too slow, allowing decomposition.2. Base and/or water are too harsh.[6]1. Increase catalyst loading or temperature to accelerate C-C coupling.2. Use a milder base (K₃PO₄) or consider anhydrous conditions.3. Use a more stable boronate ester (e.g., pinacol ester) if the free acid is problematic.[7][8]
Homocoupling of Boronic Acid High concentration of boronic acid leading to self-coupling.Add the boronic acid slowly to the reaction mixture or use a slightly sub-stoichiometric amount if the halide is more valuable.[6]

Conclusion

The successful application of this compound in palladium-catalyzed cross-coupling is not a matter of chance, but of strategic catalyst selection. By understanding the inherent challenges posed by the substrate—namely catalyst inhibition and potential instability—researchers can rationally choose a catalyst system designed for success. The use of modern, air-stable palladium precatalysts combined with sterically demanding, electron-rich biarylmonophosphine ligands provides a robust, reliable, and high-yielding platform for the synthesis of complex molecules, empowering the rapid advancement of drug discovery programs.

References

Application Notes & Protocols: Mastering the Suzuki-Miyaura Coupling of 2-Morpholinopyrimidin-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Morpholinopyrimidine Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its functional group tolerance and efficiency in constructing carbon-carbon bonds.[1][2] For professionals in medicinal chemistry and drug development, this reaction is an indispensable tool for assembling complex molecular architectures. Within this context, the pyrimidine scaffold is of paramount interest, forming the core of numerous biologically active agents, including those with anticancer, antiviral, and anti-inflammatory properties.[1][3]

This guide focuses on a particularly valuable building block: 2-Morpholinopyrimidin-5-ylboronic acid . Its structure combines the essential pyrimidine core with a morpholine substituent, a group frequently employed to enhance solubility and pharmacokinetic properties.[4][5] As a 5-substituted pyrimidinylboronic acid, it generally displays favorable reactivity, making it a reliable coupling partner.[1]

This document provides an in-depth analysis of the experimental parameters governing its successful coupling. We will dissect the causality behind reagent selection, offer field-proven protocols, and provide troubleshooting guidance to empower researchers to confidently and effectively incorporate this versatile moiety into their synthetic programs.

Reactivity Profile of this compound

A successful coupling begins with understanding the substrate. The reactivity of this boronic acid is governed by a confluence of structural and electronic factors.

  • Positional Advantage: The boronic acid group is at the 5-position of the pyrimidine ring. This is electronically favorable for the crucial transmetalation step of the catalytic cycle, avoiding the complications often seen with 2-substituted isomers.[1] The notorious "2-pyridyl problem," where the nitrogen atom adjacent to the boronic acid can coordinate to and inhibit the palladium catalyst, is circumvented.[1][6]

  • Influence of the Morpholino Group: The nitrogen atom of the morpholine ring acts as an electron-donating group, increasing the electron density of the pyrimidine ring. This electronic enrichment can help facilitate the transmetalation step, further enhancing reactivity compared to unsubstituted or electron-deficient pyrimidine boronic acids.[1]

  • Protodeboronation Risk: A primary competing side reaction for heteroaryl boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source, which leads to the formation of an undesired byproduct.[1][7] While 5-pyrimidinylboronic acids are relatively stable, careful selection of reaction conditions (e.g., base, temperature, and reaction time) is crucial to minimize this pathway. In challenging cases, conversion to a more stable boronic ester, such as a pinacol ester, can be a viable strategy.[1][8]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these fundamental steps is key to rationalizing the selection of reaction components.[9][10][11]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Active Pd(0)Ln oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)Ln-X pd0->pd_complex R¹-X transmetalation Transmetalation biaryl_pd_complex R¹-Pd(II)Ln-R² pd_complex->biaryl_pd_complex R²-B(OR)₂ + Base biaryl_pd_complex->pd0 R¹-R² reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Dissection of Experimental Conditions

Optimizing the Suzuki-Miyaura coupling is a multivariate process. The following section details the role and selection criteria for each critical parameter.

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃The choice of palladium precursor dictates the activation method. Pd(0) sources like Pd(PPh₃)₄ can be used directly, while Pd(II) sources require in-situ reduction to the active catalytic species.[1][9][10]
Ligand Buchwald Ligands (e.g., SPhos, XPhos), P(t-Bu)₃This is often the most critical factor. For coupling heteroaryl systems, electron-rich and sterically bulky phosphine ligands are superior. They accelerate the rate-limiting oxidative addition and reductive elimination steps while preventing catalyst deactivation, leading to higher yields and broader substrate scope.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)The base is essential for forming the highly nucleophilic 'ate' complex from the boronic acid, which is required for efficient transmetalation.[8][12] K₃PO₄ is a strong, non-nucleophilic base that is often effective when other bases fail.[3][13]
Solvent System 1,4-Dioxane/H₂O, DMF, Toluene/H₂OA mixture of an aprotic organic solvent and water is standard. Water aids in dissolving the inorganic base and facilitates the formation of the boronate.[9] Crucially, all solvents must be rigorously degassed (e.g., via nitrogen/argon sparging) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1][7]
Temperature 80-120°C (Conventional) or 100-150°C (Microwave)Higher temperatures generally accelerate the reaction. Microwave irradiation is a highly effective technique for driving reactions to completion in minutes rather than hours, which is a significant advantage for rapid library synthesis in drug discovery programs.[1][9]
Coupling Partner Aryl/Heteroaryl Bromides or IodidesThe reactivity of the halide partner follows the trend I > Br > Cl. Aryl bromides offer a good balance of reactivity and stability and are widely available.[7] Electron-withdrawing groups on the coupling partner typically accelerate the oxidative addition step.[1]

Validated Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Standard Conditions with Conventional Heating

Materials:

  • This compound (1.2 equiv)

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv)

  • 1,4-Dioxane and H₂O (e.g., 4:1 v/v)

  • Round-bottom flask with stir bar and reflux condenser

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask with a septum, and purge with inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane and water via syringe. The reaction mixture should be a suspension.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: High-Throughput Microwave-Assisted Synthesis

Materials:

  • This compound (1.1 equiv)

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Degassed 1,4-Dioxane/H₂O (5:1 v/v)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the degassed solvent mixture via syringe.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the reaction to 120 °C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue via flash chromatography or preparative HPLC.

Logical Workflow for Reaction Setup

The following diagram outlines the decision-making process for designing a successful coupling experiment.

Workflow start Define Coupling Partners (Boronic Acid & Aryl Halide) catalyst_select Select Catalyst System (e.g., Pd₂(dba)₃/SPhos) start->catalyst_select reagent_select Select Base & Solvent (e.g., K₃PO₄ in Dioxane/H₂O) start->reagent_select conditions Choose Reaction Conditions catalyst_select->conditions degas Degas Solvents Thoroughly reagent_select->degas degas->conditions thermal Conventional Heating (80-110°C, 2-12h) conditions->thermal Standard Scale microwave Microwave Irradiation (100-150°C, 10-30min) conditions->microwave Speed/HTS execute Execute Reaction Under Inert Atmosphere thermal->execute microwave->execute analyze Workup, Purify & Analyze execute->analyze

Caption: Decision workflow for Suzuki-Miyaura coupling setup.

Troubleshooting Common Issues

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalyst/ligand system.3. Low reaction temperature.1. Ensure solvents are rigorously degassed and the reaction is run under a strict inert atmosphere.[7]2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos).[1]3. Increase the reaction temperature or switch to microwave heating.
Significant Protodeboronation 1. Reaction conditions are too harsh (high temp, long time).2. Presence of excess water or protic sources.1. Lower the reaction temperature and monitor carefully to stop when complete.2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).3. Consider converting the boronic acid to a more stable pinacol ester derivative.[1]
Formation of Homocoupled Byproducts 1. Presence of oxygen.2. Catalyst system promotes side reactions.1. Improve degassing procedures.[7]2. Use a bulkier phosphine ligand, which can suppress the formation of homocoupled products.
Incomplete Reaction 1. Insufficient equivalents of boronic acid.2. Catalyst deactivation over time.1. Increase the equivalents of the boronic acid to 1.3-1.5.2. Increase the catalyst loading slightly (e.g., from 2 mol% to 4 mol%).

Conclusion

This compound is a robust and highly valuable building block for modern drug discovery. Its favorable electronic and steric profile at the 5-position allows for efficient incorporation via the Suzuki-Miyaura cross-coupling. Success hinges on the rational selection of an appropriate palladium catalyst, a sterically demanding and electron-rich ligand, a suitable base, and rigorously deoxygenated solvents. By leveraging the protocols and insights provided in this guide, researchers can confidently harness the synthetic power of this reagent to accelerate the development of novel chemical entities.

References

The Cornerstone of Modern Medicinal Chemistry: 2-Morpholinopyrimidin-5-ylboronic Acid as a Versatile Building Block for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Drug Discovery

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the pyrimidine ring is a privileged structure, present in a multitude of biologically active compounds and FDA-approved drugs, including kinase inhibitors for oncology.[1][2][3] The ability to efficiently synthesize complex molecules around this core is thus a critical endeavor for researchers. 2-Morpholinopyrimidin-5-ylboronic acid has emerged as a highly valuable and versatile building block for this purpose. Its unique structure, featuring an electron-rich morpholino group and the synthetically tractable boronic acid moiety, makes it an ideal precursor for the construction of biaryl and hetero-biaryl compounds through palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides an in-depth exploration of this compound, from its fundamental properties to detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling. We will delve into the mechanistic nuances, critical experimental parameters, and troubleshooting strategies to empower researchers, scientists, and drug development professionals to effectively utilize this key building block in their synthetic endeavors.

Physicochemical Properties and Handling

Understanding the properties of a building block is fundamental to its successful application. This compound is a stable, solid compound under standard laboratory conditions.

PropertyValueSource
CAS Number 870521-33-8[4]
Molecular Formula C₈H₁₂BN₃O₃[5]
Molecular Weight 209.01 g/mol [5]
Appearance Solid[4]
Storage Refrigerator, under inert gas[4][6]
Purity Typically ≥95%[4]

Safety and Handling:

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2][7]

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between an organoboron compound (like our boronic acid) and an organic halide or triflate.[8] Its wide functional group tolerance and generally mild reaction conditions have made it a go-to method in the pharmaceutical industry.[9]

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[2]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step and is crucial for the success of the reaction.[10] The base activates the boronic acid, facilitating this transfer.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R (Biaryl Product) RedElim->Product Release

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with this compound

While the Suzuki-Miyaura coupling is robust, its success with heteroaryl boronic acids, especially those containing nitrogen, requires careful consideration of several factors:

  • The "2-Pyridyl Problem" Analogy: 2-Substituted pyrimidine boronic acids can present challenges similar to the well-documented "2-pyridyl problem". The nitrogen atom adjacent to the boronic acid can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a byproduct and reduced yield.[11][12] This is often promoted by high temperatures and certain bases. For some heteroaromatic boronic acids, this process can be pH-dependent.[12]

  • Catalyst and Ligand Selection: The choice of the palladium source and, crucially, the phosphine ligand is critical. Electron-rich and sterically hindered ligands, such as SPhos and XPhos, have proven effective for challenging heteroaryl couplings.[1][13] These ligands facilitate the key steps of the catalytic cycle and can prevent catalyst deactivation.

  • Base and Solvent: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of solvent (e.g., 1,4-dioxane/water, DMF, toluene) can influence the solubility of the reagents and the reaction kinetics.[1]

Detailed Application Protocol: Synthesis of a Biaryl Compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Experimental_Workflow start Start reagents Combine Boronic Acid, Aryl Halide, Base, Catalyst, and Ligand in a Reaction Vessel start->reagents inert Establish Inert Atmosphere (Evacuate and backfill with Ar or N₂ 3x) reagents->inert solvent Add Degassed Solvent(s) via Syringe inert->solvent reaction Heat to Desired Temperature with Vigorous Stirring (e.g., 90-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup: Dilute with EtOAc, wash with H₂O and brine monitor->workup Upon Completion purify Purification: Column Chromatography workup->purify end Characterize Final Product purify->end

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

    • Rationale: Adding the solid reagents first allows for efficient removal of atmospheric oxygen in the next step. Using a slight excess of the boronic acid can help drive the reaction to completion.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

    • Rationale: The Pd(0) active catalyst is sensitive to oxygen, and its exclusion is critical for preventing catalyst degradation and ensuring high yields.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

    • Rationale: Degassing the solvents prior to addition removes dissolved oxygen. A mixed aqueous/organic solvent system is often beneficial for dissolving both the organic reagents and the inorganic base.[13]

  • Reaction: Place the vessel in a preheated oil bath or heating block at 90-110 °C and stir vigorously for 2-16 hours.

    • Rationale: The elevated temperature is necessary to drive the reaction. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor choice of ligand, base, or solvent.1. Use fresh, high-quality palladium precursor and ligand. 2. Ensure proper degassing of solvents and rigorous inert atmosphere technique. 3. Screen alternative ligands (e.g., XPhos, RuPhos), bases (e.g., Cs₂CO₃), and solvent systems (e.g., Toluene, DMF).[1]
Significant Protodeboronation 1. Reaction temperature is too high. 2. Base is too strong or inappropriate. 3. Prolonged reaction time.1. Lower the reaction temperature and monitor closely. 2. Switch to a milder base like K₂CO₃ or explore fluoride-based bases such as CsF.[11] 3. Optimize the reaction time to minimize exposure to conditions that promote protodeboronation. Consider using a more stable boronic ester (e.g., pinacol or MIDA ester) if the free acid is problematic.[12]
Formation of Homocoupled Byproducts 1. Inefficient transmetalation. 2. Presence of oxygen.1. Ensure the base is effectively activating the boronic acid. 2. Improve the degassing procedure and maintain a strict inert atmosphere.
Difficult Purification 1. Close polarity of product and byproducts. 2. Baseline streaking on TLC.1. Optimize the column chromatography eluent system. Consider alternative purification techniques like preparative HPLC. 2. The basicity of the pyrimidine-morpholine scaffold can cause streaking on silica gel. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve chromatography.

Conclusion and Future Outlook

This compound is a powerful and strategic building block for the synthesis of complex biaryl compounds. Its application via the Suzuki-Miyaura cross-coupling reaction provides a direct and efficient route to novel molecular architectures of high interest in medicinal chemistry. By understanding the mechanistic principles, carefully selecting reaction parameters, and employing robust experimental techniques, researchers can unlock the full potential of this versatile reagent. The protocols and insights provided herein serve as a comprehensive guide to facilitate the successful incorporation of the 2-morpholinopyrimidine scaffold into the next generation of therapeutic agents and advanced materials.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-Morpholinopyrimidin-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Morpholinopyrimidin-5-ylboronic Acid in Solid-Phase Synthesis

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules with a broad spectrum of biological activities, including anticancer and anti-inflammatory agents.[1][2][3] Among the diverse building blocks available for the synthesis of pyrimidine-containing compounds, this compound has emerged as a particularly valuable reagent. Its morpholine moiety often imparts favorable pharmacokinetic properties, while the pyrimidine core serves as a versatile anchor for further chemical elaboration.[4] The boronic acid functionality, in particular, opens the door to powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][3]

Solid-phase synthesis (SPS) offers a streamlined and efficient platform for the construction of compound libraries, simplifying purification and enabling high-throughput workflows.[5] The application of this compound in solid-phase Suzuki-Miyaura coupling reactions allows for the direct incorporation of the morpholinopyrimidine motif onto a resin-bound substrate, providing a rapid and versatile route to novel chemical entities with therapeutic potential. This application note provides a detailed guide to the principles, protocols, and best practices for the successful utilization of this compound in solid-phase synthesis.

Core Principles: The Suzuki-Miyaura Coupling on Solid Support

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide or triflate.[6] When adapted to a solid-phase format, one of the coupling partners is immobilized on a polymer resin. Typically, the organohalide is resin-bound, and the boronic acid is introduced in solution.

The catalytic cycle, which occurs at the solid-liquid interface, can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the resin-bound substrate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic partners are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

The choice of resin, catalyst, ligand, base, and solvent are all critical parameters that must be carefully optimized to ensure efficient and high-yielding solid-phase Suzuki-Miyaura couplings.

Experimental Protocols

Resin Selection and Preparation

The choice of solid support is crucial for the success of any solid-phase synthesis. For Suzuki-Miyaura couplings, polystyrene-based resins are commonly employed due to their chemical stability and compatibility with a wide range of solvents.

Recommended Resins:

  • Wang Resin: Suitable for the synthesis of compounds that will be cleaved to yield a C-terminal carboxylic acid.[7]

  • Merrifield Resin: A robust resin for the synthesis of compounds that can be cleaved under harsher acidic conditions.[7][8]

  • Rink Amide Resin: Used for the synthesis of C-terminal amides.[7]

Protocol for Resin Swelling:

  • Place the desired amount of resin (e.g., 100-200 mesh, 1% DVB) in a suitable reaction vessel.

  • Add a solvent that effectively swells the resin, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A general guideline is to use 10-15 mL of solvent per gram of resin.

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the solvent and wash the resin several times with the solvent to be used in the subsequent reaction step.

Solid-Phase Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of a resin-bound aryl halide with this compound.

Reagents and Materials:

  • Resin-bound aryl halide (e.g., bromo- or iodo-functionalized Wang resin)

  • This compound

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos)

  • Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous and degassed 1,4-dioxane, tetrahydrofuran (THF), or DMF

  • Inert atmosphere (Nitrogen or Argon)

dot

Caption: Workflow for Solid-Phase Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

  • Resin Preparation: In a reaction vessel, swell the resin-bound aryl halide (1.0 equiv) in the chosen reaction solvent under an inert atmosphere.

  • Reagent Solution Preparation: In a separate flask, dissolve this compound (2.0-3.0 equiv) and the base (3.0-4.0 equiv) in the reaction solvent. Sonicate briefly if necessary to aid dissolution.

  • Catalyst Addition: To the flask containing the boronic acid and base, add the palladium catalyst (0.05-0.10 equiv). If using Pd(OAc)₂, also add the phosphine ligand (0.10-0.20 equiv).

  • Coupling Reaction: Transfer the reagent solution to the vessel containing the swollen resin.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 50-100 °C) with gentle agitation. The reaction time can vary from 4 to 24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the product, and analyzing it by LC-MS or other suitable analytical techniques.

  • Washing: After the reaction is complete, cool the vessel to room temperature, drain the solvent, and wash the resin extensively with the reaction solvent, followed by washes with DCM to remove any residual reagents and byproducts.

Table 1: Recommended Reaction Conditions for Solid-Phase Suzuki Coupling

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosCatalyst choice can significantly impact yield. Screening may be necessary.[2][9]
Ligand SPhos, P(t-Bu)₃Buchwald-type ligands are often effective for challenging couplings.[10][11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can influence the reaction rate and side reactions.
Solvent 1,4-Dioxane, THF, DMFSolvents should be anhydrous and degassed to prevent catalyst deactivation.
Temperature 50-100 °CHigher temperatures can accelerate the reaction but may also lead to degradation.
Reaction Time 4-24 hoursMonitor reaction progress to determine the optimal time.
Cleavage and Product Isolation

The final step is the cleavage of the synthesized molecule from the solid support. The choice of cleavage cocktail depends on the type of resin and the protecting groups present on the molecule.

General Cleavage Protocol (for Wang Resin):

  • Wash the dried resin with DCM.

  • Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[12]

  • Add the cleavage cocktail to the resin (10-20 mL per gram of resin) and agitate at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of TFA.

  • Combine the filtrates and precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the crude product with cold diethyl ether to remove scavengers.

  • Dry the product under vacuum.

  • Purify the final compound using an appropriate technique, such as HPLC.

Table 2: Common Cleavage Cocktails

ReagentCompositionPrimary Use
Reagent K TFA/phenol/water/thioanisole/EDTGeneral purpose, good for peptides with sensitive residues.[13]
Reagent B TFA/TIS/water/DCM"Odorless" alternative for general cleavage.[14]
Reagent H TFA/phenol/thioanisole/EDT/DMS/NH₄I/waterSpecifically designed to prevent methionine oxidation.[4]

Troubleshooting and Scientific Insights

Low Coupling Yield:

  • Cause: Inefficient catalyst activity.

  • Solution: Screen different palladium catalysts and ligands. Buchwald-type ligands are often more effective for heteroaromatic couplings.[11] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Cause: Poor swelling of the resin.

  • Solution: Ensure the resin is fully swollen before adding the reagents. Consider using a more suitable solvent for swelling.

  • Cause: Steric hindrance.

  • Solution: Increase the reaction temperature and/or time. Use a more reactive catalyst system.

Protodeboronation (Loss of Boronic Acid):

  • Cause: Presence of water or protic solvents.

  • Solution: Use anhydrous solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction.

  • Cause: Instability of the boronic acid under the reaction conditions.

  • Solution: Consider using the corresponding boronate ester (e.g., pinacol ester) which can exhibit greater stability.

Catalyst Inhibition (The "2-Pyridyl Problem" Analogy):

  • Insight: The nitrogen atoms in the pyrimidine ring can potentially coordinate to the palladium catalyst, leading to inhibition.[3] While this compound has the boronic acid at the 5-position, which is generally less problematic, this potential interaction should be considered.[3]

  • Solution: The use of electron-rich, bulky phosphine ligands can often mitigate this issue by favoring the desired catalytic cycle.

Analytical Monitoring of Solid-Phase Reactions

Monitoring the progress of a solid-phase reaction is essential for optimization.

  • On-Bead Analysis: Techniques like FT-IR and solid-state NMR can provide information about the resin-bound species without the need for cleavage.[1][15]

  • Cleavage and Analyze: A small aliquot of the resin can be removed, the product cleaved, and the resulting solution analyzed by LC-MS or HPLC to determine the extent of the reaction.[16]

dot

Caption: Analytical monitoring strategies for solid-phase synthesis.

Conclusion

This compound is a powerful building block for the solid-phase synthesis of diverse compound libraries. By leveraging the efficiency of the Suzuki-Miyaura cross-coupling reaction on a solid support, researchers can rapidly access novel molecules with significant potential in drug discovery. Careful selection of the resin, optimization of the reaction conditions, and appropriate analytical monitoring are key to achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this compound in solid-phase synthesis endeavors.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Morpholinopyrimidin-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Morpholinopyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine nucleus is a cornerstone pharmacophore, integral to the structure of DNA, RNA, and a multitude of therapeutic agents.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The strategic incorporation of a morpholine ring onto this pyrimidine core often enhances pharmacokinetic properties and metabolic stability, making the morpholinopyrimidine scaffold a highly valued framework in drug discovery.[5][6] This scaffold is a key feature in numerous kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][7][8][9]

2-Morpholinopyrimidin-5-ylboronic acid has emerged as a critical and versatile building block for accessing novel compounds featuring this privileged scaffold.[10][11] Its boronic acid moiety is primed for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[10][12] This reaction provides a powerful and efficient method for forging carbon-carbon bonds, enabling the direct linkage of the morpholinopyrimidine unit to a wide array of aryl and heteroaryl systems.[12][13] This guide provides detailed protocols and expert insights into the synthesis of novel heterocyclic compounds utilizing this key intermediate, with a focus on practical application for researchers in drug development.

Core Methodology: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the reaction of choice for derivatizing this compound. Its robustness, mild reaction conditions, and tolerance of diverse functional groups make it ideal for building complex molecular libraries.[12][13] The reaction proceeds via a catalytic cycle involving a palladium catalyst.

The Catalytic Cycle Explained: The mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid (or its boronate ester, formed in situ with the base) transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle cluster_1 cluster_2 cluster_3 Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)L₂-X Pd0->Complex1 OxAdd Oxidative Addition Complex2 Ar-Pd(II)L₂-R Complex1->Complex2 Transmetalation Transmetalation Complex2->Pd0 Product_out Ar-R ReductiveElim Reductive Elimination ArX_in Ar-X Boronic_in R-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol 1: General Synthesis via Conventional Heating

This protocol details a standard procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl or heteroaryl halide.

Experimental Workflow Overview:

Caption: Standard workflow for Suzuki-Miyaura synthesis and purification.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl Halide (e.g., Bromide or Iodide) (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂) (0.02 - 0.05 equiv)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DME/H₂O)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel for chromatography

  • Appropriate organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane, Methanol)

Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the aryl/heteroaryl halide (1.1 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture should be a suspension.

  • Heating: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the desired heterocyclic product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1][5]

Typical Reaction Parameters:

ParameterRecommended RangeRationale & Expert Insight
Equivalents of Boronic Acid 1.0 - 1.2Using a slight excess can compensate for potential protodeboronation, a common side reaction.[12]
Equivalents of Halide 1.0Typically the limiting reagent.
Catalyst Loading 2 - 5 mol%Lower loadings are preferable for cost and ease of removal, but more challenging couplings may require higher amounts.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is a robust, general-purpose base.[14] Cs₂CO₃ is more soluble and often used for less reactive chlorides.
Temperature 80 - 110 °CTemperature should be high enough for efficient reaction but low enough to prevent catalyst decomposition.
Solvent Dioxane/H₂O, TolueneThe aqueous phase is crucial for dissolving the base and facilitating the transmetalation step.

Application Protocol 2: Accelerated Synthesis via Microwave Irradiation

Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, often improving yields and product purity.[15]

Key Differences from Conventional Heating:

  • Vessel: Use a dedicated microwave reaction vial with a snap cap.

  • Temperature Control: The microwave unit directly controls and monitors the internal reaction temperature.

  • Time: Reaction times are significantly shorter (5-30 minutes).

Step-by-Step Microwave Protocol:

  • Reaction Assembly: In a microwave vial, combine this compound (1.0 equiv), the aryl/heteroaryl halide (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 2 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[15]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O).

  • Sealing: Place a stir bar in the vial and securely crimp the cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the target temperature (e.g., 100-140 °C), maximum pressure, and reaction time (e.g., 15 minutes).[15]

  • Cooling: After the irradiation is complete, the instrument will cool the vessel with compressed air.

  • Work-up and Purification: Once at room temperature, carefully open the vial. The work-up, purification, and characterization steps are identical to Protocol 1.

Comparative Overview:

FeatureConventional HeatingMicrowave-Assisted
Reaction Time 4 - 24 hours5 - 30 minutes
Temperature 80 - 110 °C (External)100 - 140 °C (Internal)
Catalyst Loading 2 - 5 mol%Often lower (0.5 - 2 mol%)[15]
Yields Good to ExcellentOften comparable or higher
Screening Efficiency SlowerIdeal for rapid library synthesis

From Synthesis to Biological Evaluation

The protocols described enable the efficient synthesis of a diverse library of novel morpholinopyrimidine derivatives. The subsequent step in the drug discovery process is to evaluate their biological activity. Given the prevalence of this scaffold in kinase inhibitors, primary screening often focuses on panels of kinases, particularly PI3K and mTOR.[7][8] Compounds showing promising activity can then be advanced to cellular assays to assess their anti-proliferative effects against cancer cell lines.[5]

DrugDiscoveryFlow Synthesis Synthesis of Compound Library (Protocols 1 & 2) Purification Purification & Characterization Synthesis->Purification Screening Primary Biological Screening (e.g., Kinase Assays) Purification->Screening Hit Hit Identification Screening->Hit Cellular Cellular Assays (Anti-proliferative, Apoptosis) Hit->Cellular Active Compounds Lead Lead Optimization (SAR Studies) Cellular->Lead

Caption: The logical progression from chemical synthesis to lead optimization.

Conclusion

This compound is a high-value building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The Suzuki-Miyaura cross-coupling reaction offers a reliable and versatile method for its elaboration. By leveraging the detailed conventional and microwave-assisted protocols provided, researchers can rapidly generate libraries of diverse molecules for screening in various drug discovery programs, particularly in the fields of oncology and inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2-Morpholinopyrimidin-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Morpholinopyrimidin-5-ylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges presented by this substrate and improve your reaction yields.

Introduction: Understanding the Substrate

This compound is a valuable building block in medicinal chemistry, offering a privileged pyrimidine scaffold. However, like many heteroaryl boronic acids, it presents specific challenges in Suzuki-Miyaura couplings. The pyrimidine ring is π-deficient, and the presence of nitrogen atoms, particularly the one at the 2-position relative to the boronic acid's point of attachment on the pyrimidine ring, can lead to complications. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, this class of boronic acids is often susceptible to protodeboronation, a major side reaction that cleaves the C-B bond and reduces yield.[1][2]

This guide is structured to address these challenges head-on, providing you with the scientific rationale behind our recommendations to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: From Low Yields to No Reaction

This section is designed to help you diagnose and solve common problems encountered when using this compound.

Problem 1: Low to No Yield of the Desired Product

This is the most frequent issue and can stem from several factors. A logical troubleshooting workflow is essential.

Troubleshooting_Workflow Start Low/No Yield Observed Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Base Is the Base Appropriate? Start->Check_Base Check_Boronic_Acid Is the Boronic Acid Decomposing? Start->Check_Boronic_Acid Check_Conditions Are Reaction Conditions Suitable? Start->Check_Conditions Sol_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos). Use a pre-formed Pd(0) catalyst. Check_Catalyst->Sol_Catalyst If using standard ligands (e.g., PPh3) Sol_Base Use a Stronger, Non-nucleophilic Base (e.g., K3PO4, Cs2CO3). Ensure base is finely powdered. Check_Base->Sol_Base If using weak bases (e.g., Na2CO3) Sol_Boronic_Acid Use the Boronic Acid Immediately After Purchase. Consider converting to a more stable BPin or MIDA ester. Minimize water content. Check_Boronic_Acid->Sol_Boronic_Acid If protodeboronation is suspected Sol_Conditions Increase Temperature (Microwave heating can be effective). Ensure rigorous degassing of solvents. Check_Conditions->Sol_Conditions If reaction is sluggish

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Q: I've set up my reaction with this compound, but I'm getting a very low yield or only starting material back. What should I do first?

A: The first step is to evaluate your catalyst system. The nitrogen atoms in the pyrimidine ring, especially the one adjacent to the morpholino group, can act as a Lewis base and coordinate to the palladium center, effectively poisoning the catalyst. Standard ligands like triphenylphosphine (PPh₃) are often insufficient to prevent this and promote the reaction efficiently.

  • Expert Recommendation: Switch to a more robust catalyst system. The use of bulky, electron-rich phosphine ligands is critical for success with challenging heteroaryl boronic acids. These ligands stabilize the palladium catalyst, promote the oxidative addition step, and are sterically demanding enough to discourage catalyst inhibition by the pyrimidine nitrogen.

Catalyst/Ligand SystemRationaleTypical Loading (mol%)
Pd₂(dba)₃ with SPhos or XPhos Buchwald ligands are highly effective for coupling electron-deficient heterocycles. They are both bulky and electron-rich, accelerating the catalytic cycle.Pd: 1-2, Ligand: 2-4
Pd(dppf)Cl₂ A reliable and often effective catalyst for a range of Suzuki couplings, offering a good balance of stability and reactivity.2-5
Pd(PPh₃)₄ Often a starting point, but may be ineffective for this substrate due to catalyst inhibition.5-10

Q: I've changed my catalyst, but the yield is still poor. Could the base be the issue?

A: Absolutely. The choice of base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step. However, excessively harsh basic conditions can accelerate the decomposition of the sensitive this compound through protodeboronation.[1]

  • Expert Recommendation: Use a moderately strong, non-nucleophilic base.

    • Good Choices: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices. They are strong enough to facilitate boronate formation but are generally less harsh than hydroxides.

    • Weaker Bases: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) might not be sufficiently basic to promote efficient transmetalation, leading to sluggish reactions.

    • Water's Role: A small amount of water is often beneficial as it can help to dissolve the inorganic base and facilitate the equilibrium between the boronic acid and the active boronate species.[3] However, excess water can promote protodeboronation. A solvent system like dioxane/water (4:1 or 5:1) is a good starting point.

Problem 2: Significant Protodeboronation Observed

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-morpholinopyrimidine as a byproduct. This is a common issue with electron-deficient heteroaryl boronic acids.

Protodeboronation_Mechanism Boronic_Acid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ Boronic_Acid->Boronate + OH⁻ Byproduct Ar-H + B(OH)₃ Boronate->Byproduct + H⁺ (from H₂O) Proton_Source H₂O / ROH Proton_Source->Boronate

Caption: Simplified mechanism of base-mediated protodeboronation.

Q: My mass spectrometry analysis shows a significant amount of a byproduct corresponding to the mass of 2-morpholinopyrimidine. How can I prevent this?

A: This is a classic sign of protodeboronation. To minimize this side reaction, you need to protect the boronic acid from the conditions that promote this decomposition pathway.

  • Expert Recommendations:

    • Use a More Stable Boronic Acid Surrogate: Convert the boronic acid to its pinacol ester (BPin) or N-methyliminodiacetic acid (MIDA) ester.[4] These are significantly more stable to protodeboronation under basic conditions and will slowly hydrolyze in the reaction mixture to release the boronic acid for the coupling reaction.[4] This "slow release" strategy can dramatically improve yields by keeping the concentration of the sensitive free boronic acid low at any given time.

    • Minimize Water: While a small amount of water can be beneficial, excess water will accelerate protodeboronation. Ensure your organic solvents are anhydrous and use a minimal amount of water, just enough to dissolve the base.

    • Lower Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of decomposition. If possible, use a more active catalyst system that allows for lower reaction temperatures or shorter reaction times. Microwave-assisted heating can be very effective here, as it can rapidly heat the reaction to the desired temperature and often leads to significantly shorter reaction times.[5]

Problem 3: Formation of Homocoupled Side Products

Homocoupling of the boronic acid (to form a bipyrimidine) or the aryl halide can also reduce the yield of the desired cross-coupled product.

Q: I'm observing side products that appear to be dimers of my starting materials. What causes this and how can I fix it?

A: Homocoupling is often a result of a suboptimal catalyst system or the presence of oxygen.

  • Expert Recommendations:

    • Rigorous Degassing: Ensure that your reaction mixture and solvents are thoroughly degassed before adding the palladium catalyst. Oxygen can promote the homocoupling of boronic acids. Techniques like freeze-pump-thaw or bubbling an inert gas (argon or nitrogen) through the solvent for an extended period are effective.

    • Use Bulky Ligands: The bulky ligands recommended for preventing catalyst inhibition (e.g., SPhos, XPhos) also help to suppress homocoupling by sterically hindering the approach of two boronic acid molecules to the palladium center.

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the cross-coupling reaction to completion and outcompete the homocoupling of the aryl halide.

Frequently Asked Questions (FAQs)

Q1: What is a good starting protocol for a Suzuki reaction with this compound?

A: Here is a robust, general protocol that serves as an excellent starting point.

Optimized General Protocol (Microwave-Assisted)
  • Reagent Preparation: To a microwave reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (5:1, to achieve a concentration of ~0.1 M with respect to the aryl halide).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 100-120 °C for 15-30 minutes.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q2: Should I be concerned about the stability of solid this compound on the shelf?

A: Yes. Heteroaryl boronic acids can be unstable and degrade over time, even as solids, especially if exposed to air and moisture.[4] It is best to use the boronic acid as fresh as possible. For long-term storage, keeping it in a desiccator under an inert atmosphere at low temperature is recommended. If you suspect the quality of your boronic acid, consider converting it to a more stable BPin or MIDA ester for storage.[4]

Q3: Can I run this reaction under anhydrous conditions to avoid protodeboronation?

A: While it seems counterintuitive, completely anhydrous conditions can sometimes be detrimental to Suzuki couplings. The presence of a small amount of water is often necessary for the base to effectively deprotonate the boronic acid to form the active boronate species.[3] The key is to find the right balance. If protodeboronation is severe, a better strategy is often to use a more stable boronic acid surrogate (BPin or MIDA ester) rather than attempting strictly anhydrous conditions with the free boronic acid.

Q4: The morpholine nitrogen is basic. Could it be protonated under certain conditions?

A: The morpholine nitrogen is indeed basic. However, under the typical basic conditions of a Suzuki-Miyaura reaction, it will be in its free-base form. The pKa of the conjugate acid of morpholine is around 8.4, so in the presence of strong bases like K₃PO₄ or Cs₂CO₃, the morpholine nitrogen will remain unprotonated.

References

Overcoming low reactivity of 2-Morpholinopyrimidin-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support resource for 2-Morpholinopyrimidin-5-ylboronic acid (CAS 870521-33-8). This guide is designed for researchers, medicinal chemists, and process development scientists to address the unique reactivity challenges associated with this valuable building block in cross-coupling reactions. Our goal is to provide you with the expert insights and practical, field-proven solutions needed to ensure the success of your synthetic campaigns.

Introduction: Understanding the Reactivity Profile

This compound is a vital reagent for introducing the morpholinopyrimidine scaffold, a common motif in kinase inhibitors and other pharmaceutically active molecules.[1][2] However, its structure presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling.

The molecule's reactivity is a delicate balance of competing electronic and steric effects:

  • The Pyrimidine Ring: As a π-deficient heterocycle, the pyrimidine ring possesses Lewis basic nitrogen atoms. These nitrogens can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon analogous to the well-documented "2-pyridyl problem".[3][4][5]

  • The Morpholino Group: This substituent at the C2 position is electron-donating, which can increase electron density on the pyrimidine ring and potentially facilitate the crucial transmetalation step.[4]

  • The Boronic Acid Position: The C5 position is generally the most reactive site on a pyrimidine ring for Suzuki-Miyaura coupling, compared to the more challenging C2, C4, or C6 positions.[4]

This interplay can lead to frustratingly low yields, stalled reactions, and significant side-product formation. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered when using this compound.

Q1: My reaction shows very low or no conversion to the desired product. What are the primary causes and how can I fix it?

A1: This is the most common issue and typically points to problems within the catalytic cycle. The root causes can be broken down into three main areas: catalyst/ligand choice, reaction conditions, and reagent stability.

Potential Cause 1: Catalyst Inhibition and Inactivity

The Lewis basic nitrogens on the pyrimidine ring are notorious for binding to the palladium center, effectively poisoning the catalyst.[3][5] Furthermore, standard palladium sources like Pd(PPh₃)₄ are often ineffective for such challenging substrates.[3]

Solutions:

  • Employ Bulky, Electron-Rich Ligands: This is the most critical factor for success. Buchwald-type phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[3] These ligands form highly active, coordinatively unsaturated Pd(0) species that are less susceptible to inhibition and promote the difficult oxidative addition and reductive elimination steps.[3][6]

  • Use a Pre-formed Catalyst: Consider using modern pre-catalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2). These well-defined catalyst precursors ensure efficient and reproducible generation of the active Pd(0) species.[7]

  • Increase Catalyst Loading: While not ideal for process chemistry, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation to achieve a reasonable yield in a discovery setting.

Potential Cause 2: Suboptimal Base or Solvent

The base is not merely a spectator; it is crucial for activating the boronic acid to form the boronate "ate" complex, which is necessary for transmetalation.[8] A weak base may be insufficient, while an inappropriate solvent can hinder solubility and reaction kinetics.

Solutions:

  • Screen Stronger, Non-Nucleophilic Bases: For challenging couplings, stronger bases are often required. Move beyond Na₂CO₃ or K₂CO₃ and screen K₃PO₄ or Cs₂CO₃.[9] These bases are highly effective, particularly in anhydrous conditions.

  • Optimize the Solvent System: Aprotic polar solvents are generally preferred.

    • 1,4-Dioxane/water: A classic choice, but the water content must be carefully controlled.

    • Toluene, CPME, or 2-MeTHF: These anhydrous solvents can be highly effective, especially with K₃PO₄, as they minimize the risk of protodeboronation.[10]

    • DMF or DMAc: Use with caution, as they can decompose at high temperatures and may interfere with some catalysts.

Potential Cause 3: Inefficient Transmetalation

Even with an active catalyst, the transfer of the morpholinopyrimidinyl group from boron to palladium can be sluggish due to the electronic nature of the heterocycle.[5]

Solutions:

  • Elevate Reaction Temperature: Increasing the temperature (e.g., to 100-120 °C) can provide the necessary energy to overcome the activation barrier for transmetalation. Microwave irradiation can be particularly effective for rapidly screening conditions and achieving high temperatures.[7][11]

  • Consider Additives: In some cases, the addition of copper(I) salts can facilitate difficult transmetalation steps.[10]

Q2: I'm observing a significant amount of a side product that corresponds to the starting material of my coupling partner (e.g., the aryl halide is converted to an arene). What is happening?

A2: This is a classic sign of protodeboronation , where the C-B bond of the boronic acid is cleaved by a proton source (often water) before it can participate in the catalytic cycle.[9][10] Heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[5][12]

Solutions:

  • Implement Rigorously Anhydrous Conditions: This is the first and most important line of defense.

    • Use freshly distilled, anhydrous solvents.

    • Flame-dry glassware under vacuum before use.

    • Use anhydrous bases (e.g., powdered K₃PO₄ that has been dried in an oven).

    • Run the reaction under a strict inert atmosphere (Argon or Nitrogen).

  • Convert to a Boronic Ester: Boronic acids can be converted to more stable derivatives that are less prone to protodeboronation.[12]

    • Pinacol Esters: These are a common choice and can be easily prepared. They are generally more stable to storage and chromatography.

    • MIDA Boronates: These are exceptionally stable, crystalline solids that slowly release the free boronic acid under the basic reaction conditions, keeping its ambient concentration low and minimizing side reactions.[13] This is an excellent strategy for valuable or unstable building blocks.

  • Modify the Base/Solvent System: As mentioned in A1, using a strong, anhydrous base like K₃PO₄ in an ethereal solvent like dioxane or 2-MeTHF can suppress protodeboronation.[10]

Q3: My mass spectrum shows a dimer of the 2-Morpholinopyrimidinyl group. How can I prevent this homocoupling?

A3: Homocoupling of the boronic acid is a common side reaction, particularly with electron-rich boronic acids or when the reaction is sluggish.[14] It can be promoted by the presence of oxygen or by certain palladium catalyst systems.

Solutions:

  • Thoroughly Degas the Reaction Mixture: Before heating, sparge the solvent with an inert gas (Argon) for 15-30 minutes or use several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling. Screening different ligands (e.g., moving from a phosphine to an NHC-based system) may solve the problem.

  • Slow Addition of the Boronic Acid: In some cases, adding the boronic acid solution slowly via syringe pump to the heated reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Data & Protocols

Recommended Reaction Conditions

The following table summarizes recommended starting points for optimizing the Suzuki-Miyaura coupling of this compound.

ParameterRecommendation 1 (Standard)Recommendation 2 (Anhydrous)Recommendation 3 (Ester)Rationale
Palladium Source XPhos-Pd-G3 (2-4 mol%)SPhos-Pd-G2 (2-4 mol%)Pd₂(dba)₃ (2 mol%)Modern pre-catalysts ensure reliable activation.[7]
Ligand (Included in pre-catalyst)(Included in pre-catalyst)XPhos or SPhos (4 mol%)Bulky, electron-rich ligands are essential for hindered substrates.[3]
Base K₃PO₄ (2.5 - 3.0 equiv)K₃PO₄ (anhydrous) (3.0 equiv)Cs₂CO₃ (3.0 equiv)Strong bases are needed to form the active boronate species.[9]
Solvent 1,4-Dioxane / H₂O (10:1)2-MeTHF or Toluene1,4-DioxaneAnhydrous conditions minimize protodeboronation.[10]
Boron Source Boronic Acid (1.2 - 1.5 equiv)Boronic Acid (1.2 - 1.5 equiv)MIDA Boronate (1.2 equiv)MIDA esters offer superior stability and slow release.[13]
Temperature 100 °C110 °C100 °CHigher temperatures often required for challenging couplings.
General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific aryl/heteroaryl halide.

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 3 mol%), and the anhydrous base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add this compound (1.3 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2-MeTHF) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Challenges and Solutions

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps of the catalytic cycle. For this compound, Catalyst Inhibition can prevent the formation of the active Pd(0) species, and the Transmetalation step is often rate-limiting.

Suzuki_Cycle cluster_side Common Failure Points Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII_complex R1-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation + [R2-B(OR)3]⁻ PdII_diaryl R1-Pd(II)L_n-R2 Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 + R1-R2 Inhibition Catalyst Inhibition (N-coordination) Inhibition->Pd0 Deactivation Protodeboronation Protodeboronation Protodeboronation->Transmetalation Prevents this step BoronicAcid R2-B(OH)2 BoronicAcid->Protodeboronation + H⁺

Caption: The Suzuki-Miyaura catalytic cycle and key failure points.

Troubleshooting Workflow for Low Conversion

If you are experiencing low yields, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Low or No Conversion CheckCatalyst Is the Catalyst/Ligand System Optimal? Start->CheckCatalyst ChangeLigand Switch to Bulky Ligand (XPhos, SPhos) or use a Pre-catalyst CheckCatalyst->ChangeLigand No CheckConditions Are the Base & Solvent Correct? CheckCatalyst->CheckConditions Yes ChangeLigand->CheckConditions ChangeConditions Use Strong, Anhydrous Base (K3PO4, Cs2CO3) in Anhydrous Solvent (2-MeTHF) CheckConditions->ChangeConditions No CheckStability Is Protodeboronation Occurring? CheckConditions->CheckStability Yes ChangeConditions->CheckStability ChangeReagent Use Rigorously Anhydrous Conditions or Switch to a MIDA Boronate CheckStability->ChangeReagent Yes Success Improved Yield CheckStability->Success No ChangeReagent->Success

Caption: A decision tree for troubleshooting failed reactions.

Frequently Asked Questions (FAQs)

Q: How should I store this compound? A: Like many boronic acids, it should be stored in a refrigerator, under an inert atmosphere if possible, and protected from light and moisture.[15] Over time, boronic acids can dehydrate to form boroxines (cyclic trimers), which may have different reactivity. For long-term storage, consider converting it to a more stable pinacol or MIDA ester.

Q: Can I use other cross-coupling reactions besides Suzuki-Miyaura? A: Yes. While Suzuki-Miyaura is the most common, boronic acids can also participate in other reactions. The Chan-Lam coupling, for instance, uses a copper catalyst to form C-N or C-O bonds.[16] For alternative C-C bond formation, Stille or Negishi couplings could be explored, but these would require converting the starting material to an organostannane or organozinc reagent, respectively.

Q: My coupling partner is an aryl chloride. Are there any special considerations? A: Yes, aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step.[6] Overcoming this requires a highly active catalyst system. The use of bulky, electron-rich phosphine ligands like SPhos and XPhos, or potent NHC ligands, is absolutely critical for achieving good yields with aryl chloride electrophiles.[3] Higher temperatures and longer reaction times may also be necessary.

References

Technical Support Center: Cross-Coupling Reactions with 2-Morpholinopyrimidin-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers utilizing 2-Morpholinopyrimidin-5-ylboronic acid in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic outcomes. As a π-deficient heteroaryl boronic acid, this reagent presents unique opportunities and challenges. Understanding the underlying reaction mechanisms and potential side reactions is paramount to success.

Troubleshooting Guide: From Low Yield to Complex Purifications

This section addresses specific experimental issues you may encounter. Each problem is analyzed from a mechanistic standpoint, followed by actionable, step-by-step protocols to resolve the issue.

Problem 1: Low to No Yield of the Desired Cross-Coupled Product

A low or non-existent yield is one of the most common yet multifaceted problems in Suzuki-Miyaura cross-coupling reactions. The issue often stems from one of three areas: the catalyst's health, the stability of the boronic acid, or suboptimal reaction conditions.

Q: My reaction is not working. I'm seeing only starting materials or a complex mixture. What should I check first?

A: When a Suzuki coupling fails, a systematic diagnosis is key. Start by assessing the most critical parameters before embarking on a complete re-optimization.

Core Areas to Investigate:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by oxidation or improper activation.

  • Boronic Acid Instability: Heteroaryl boronic acids, particularly those with nitrogen atoms, can be susceptible to degradation pathways that consume the starting material.[1][2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the reaction rate and the prevalence of side reactions.

Diagnostic Workflow for Low Yield:

Caption: A decision tree for troubleshooting low-yield reactions.

Actionable Steps:

  • Verify Catalyst Activity: If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere. For Pd(II) precatalysts such as Pd(OAc)₂, ensure your conditions are suitable for its in situ reduction to the active Pd(0) species.[3] Using modern, air-stable precatalysts (e.g., Buchwald or PEPPSI-type) can often resolve issues of catalyst activation and stability.[4][5]

  • Check for Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1][6] Analyze your crude reaction mixture by LC-MS or NMR for the presence of 2-morpholinopyrimidine. If this byproduct is significant, it's a clear indicator of protodeboronation.

Problem 2: Significant Formation of 2-Morpholinopyrimidine (Protodeboronation)

Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond, and is a prevalent side reaction for heteroaryl boronic acids.[1][2][6] For this compound, the presence of Lewis basic nitrogen atoms can exacerbate this issue under certain conditions.[2]

Q: I've identified 2-morpholinopyrimidine as my major side product. How can I prevent this?

A: The mechanism of protodeboronation is highly dependent on pH and the specific substrate.[1][7] For nitrogen-containing heterocycles, the reaction rate can be unexpectedly high under neutral or mildly basic conditions.[1] The key is to make the desired cross-coupling reaction outcompete the protodeboronation pathway.

Strategies to Minimize Protodeboronation:

StrategyRationaleRecommended Action
Choice of Base Strong bases can accelerate protodeboronation.[1] Weaker, non-nucleophilic bases are often preferred.Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[8]
Solvent System Anhydrous conditions can sometimes suppress protodeboronation. The presence of water is often necessary for the catalytic cycle but can also be a proton source.Try anhydrous solvents like dioxane or THF with a carefully controlled amount of water, or consider using an anhydrous base like potassium trimethylsilanolate (TMSOK).[9]
Boronic Acid Protection Converting the boronic acid to a more stable derivative, like a boronate ester, allows for its slow release into the reaction medium, keeping its concentration low and minimizing side reactions.[6]Use the corresponding MIDA boronate ester or potassium trifluoroborate salt of 2-morpholinopyrimidine. These are more stable and release the boronic acid slowly under the reaction conditions.[6][10]
Increase Reaction Rate A more active catalyst system will accelerate the desired cross-coupling, making the slower protodeboronation pathway less significant.Employ a more electron-rich and bulky phosphine ligand (e.g., SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand to accelerate the catalytic cycle.[4][5][11]

Optimized Protocol to Mitigate Protodeboronation:

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), 2-Morpholinopyrimidin-5-yl MIDA boronate ester (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture with vigorous stirring at 80–110 °C, monitoring by LC-MS until the limiting reagent is consumed.

Problem 3: Formation of a Symmetrical Biaryl (Homocoupling)

Homocoupling of the boronic acid results in the formation of 5,5'-bis(2-morpholinopyrimidine). This side reaction consumes two equivalents of your boronic acid and reduces the yield of the desired product.

Q: My main impurity is a dimer of my boronic acid. What causes this and how can I stop it?

A: Boronic acid homocoupling is primarily caused by two mechanisms: an oxygen-mediated pathway or a direct reaction with a Pd(II) species.[12]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to form the homocoupled product.[12]

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can react directly with the boronic acid before the catalytic cycle is fully established, leading to the formation of the dimer and Pd(0).[12][13]

The Catalytic Cycle and Homocoupling Side Reaction:

Suzuki_Homocoupling cluster_suzuki Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Pathway A Pd(0)L_n B Ar-Pd(II)-X A->B Oxidative Addition (Ar-X) F Pd(II) A->F Oxidation C Ar-Pd(II)-OR B->C Base (M-OR) D Ar-Pd(II)-R' C->D Transmetalation (R'-B(OH)2) D->A Reductive Elimination E Ar-R' D->E G R'-Pd(II)-R' F->G 2 x R'-B(OH)2 G->F Reductive Elimination H R'-R' G->H I O2

Caption: The desired Suzuki cycle versus the competing homocoupling pathway.

Strategies to Suppress Homocoupling:

  • Rigorous Degassing: The most critical step is to remove all dissolved oxygen from your solvents and reaction vessel. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method (3 cycles).[13]

  • Use of Pd(0) or Pre-formed Pd(0) Catalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst that rapidly generates the active Pd(0) species can minimize the initial Pd(II)-mediated homocoupling.

  • Addition of a Reducing Agent: A small amount of a mild reducing agent, such as potassium formate, can be added to the reaction mixture to help maintain the palladium in its active Pd(0) state.[13]

Frequently Asked Questions (FAQs)

Q1: Is this compound stable on the shelf?

A: While the electron-donating morpholine group can lend some stability compared to other substituted pyrimidylboronic acids, all boronic acids are susceptible to dehydration to form boroxines (cyclic trimers).[4][14] It is best to store the compound in a cool, dry place, preferably under an inert atmosphere. For long-term storage, consider a desiccator.

Q2: The purification of my product is difficult due to residual palladium. How can I remove it?

A: Palladium removal can be challenging. After your initial aqueous workup and column chromatography, you can try one of the following methods:

  • Scavenging Agents: Stir the product solution in an organic solvent with a palladium scavenger (e.g., a silica-bound thiol or QuadraSil®) for a few hours, then filter.

  • Activated Carbon: Stirring with activated carbon can also effectively remove residual palladium, although this may sometimes lead to loss of product.

  • Aqueous Wash: A wash with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can sometimes help extract palladium salts.

Q3: Can I use this boronic acid in other cross-coupling reactions, like Stille or Negishi?

A: While Suzuki-Miyaura is the most common reaction for boronic acids, they are not directly used in Stille (which uses organostannanes) or Negishi (which uses organozinc reagents) couplings. You would first need to convert the boronic acid into the corresponding organotin or organozinc reagent, which is an additional synthetic step.

Q4: My reaction works, but it's very slow. How can I speed it up?

A: To increase the reaction rate, consider the following:

  • Temperature: Increasing the temperature (e.g., from 80 °C to 110 °C) will generally increase the reaction rate, but be mindful that it can also increase the rate of side reactions.

  • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can improve the rate.

  • Ligand Choice: As mentioned previously, switching to a more active ligand system (e.g., Buchwald-type biarylphosphines or NHCs) is one of the most effective ways to accelerate slow couplings.[4][5][11]

  • Microwave Irradiation: If available, microwave heating can dramatically reduce reaction times from hours to minutes.

References

Technical Support Center: Purification of 2-Morpholinopyrimidin-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Morpholinopyrimidin-5-ylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable building block in high purity. Boronic acids are notoriously difficult to purify, and the unique structure of this compound—possessing both a Lewis basic morpholine moiety and a polar, acidic boronic acid group—presents a specific set of challenges.[1][2][3] This guide provides in-depth, field-proven solutions in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of boronic acids, especially this compound, so challenging?

A1: The purification of boronic acids is inherently difficult for several reasons that are amplified by the specific structure of your compound:

  • High Polarity: The boronic acid group, -B(OH)₂, is highly polar, leading to poor solubility in many common organic solvents and strong interactions with polar stationary phases like silica gel.[1][4]

  • Interaction with Silica Gel: Standard silica gel is Lewis acidic and can strongly adsorb boronic acids, leading to significant tailing (streaking) on TLC plates, poor separation during column chromatography, and even decomposition of the product on the column.[1][2][5] The presence of basic nitrogen atoms in the morpholine and pyrimidine rings of your specific compound exacerbates this issue, leading to very strong adsorption and potential loss of material.

  • Formation of Boroxines: Boronic acids can undergo spontaneous dehydration, especially when heated or under vacuum, to form cyclic trimeric anhydrides called boroxines. This results in a mixture of the desired monomer and the boroxine, complicating analysis and subsequent reactions.[6]

  • Protodeboronation: The carbon-boron bond can be susceptible to cleavage (protodeboronation), particularly in the presence of acid or base, leading to the formation of 2-morpholinopyrimidine as a significant impurity.[2]

Q2: What are the most common impurities I should expect to see in my crude this compound?

A2: Besides residual starting materials and solvents, the most common process-related impurities include:

  • Protodeboronated Product: 2-morpholinopyrimidine, resulting from the cleavage of the C-B bond.

  • Homocoupling Products: Dimers of the starting material.[2]

  • Boroxine: The trimeric anhydride formed from dehydration of the boronic acid.

  • Pinacol or other Esters: If the boronic acid was generated from the hydrolysis of a boronate ester, you might have incomplete deprotection.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems with detailed explanations and protocols.

Problem 1: My compound streaks badly on a silica gel TLC plate and I get poor recovery from my silica gel column.
  • Likely Cause: Your compound is strongly and irreversibly adsorbing to the acidic sites on the silica gel.[5][7] This is a very common issue with nitrogen-containing heterocyclic boronic acids.

  • Solution 1: Use Boric Acid-Treated Silica Gel.

    • Why it Works: Pre-treating the silica gel with boric acid effectively neutralizes the highly acidic silanol groups on the surface. This reduces the Lewis basicity of the silica, minimizing the over-adsorption of your boronic acid and allowing for successful elution.[7][8]

    • Experimental Protocol: Preparation of Boric Acid-Treated Silica Gel

      • Preparation: Prepare a 1% (w/v) solution of boric acid in methanol.

      • Slurry: Create a slurry of your silica gel in this boric acid solution.

      • Evaporation: Remove the methanol by rotary evaporation until you have a free-flowing powder.

      • Drying: Dry the treated silica in a vacuum oven at 50°C overnight to remove any residual solvent.

      • Usage: Use this treated silica for both your TLC plates and column chromatography.

  • Solution 2: Switch to an Alternative Stationary Phase.

    • Why it Works: Using a less acidic or non-polar stationary phase can circumvent the problematic interactions.

    • Options:

      • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.[9]

      • Reversed-Phase (C18) Chromatography: In reversed-phase chromatography, the stationary phase is non-polar. Your polar boronic acid will elute early, while less polar impurities will be retained longer. This is often a highly effective but more expensive option for scale-up.[1][2][10] Elution is typically performed with mixtures of water and acetonitrile or methanol, often with a pH modifier.

Problem 2: My compound seems to decompose during purification or upon storage.
  • Likely Cause: You are likely observing the formation of the corresponding boroxine through dehydration. This can be accelerated by heat and the presence of water.

  • Solution 1: Analytical Confirmation with ¹¹B NMR.

    • Why it Works: Boron NMR is highly sensitive to the coordination state of the boron atom. The chemical shift can clearly distinguish between the trigonal planar boronic acid and the tetrahedral boroxine.[6]

    • Expected Chemical Shifts:

      • Boronic Acid: Typically δ 25-35 ppm.

      • Boroxine: Typically δ 15-25 ppm.[6]

    • Protocol: Acquire a proton-decoupled ¹¹B NMR spectrum of your sample. The relative integration of the signals will give you the ratio of boronic acid to boroxine.

  • Solution 2: Convert to a More Stable Boronate Ester for Purification.

    • Why it Works: Converting the boronic acid to an ester, such as a pinacol ester [ArB(pin)] or a 1,1,2,2-tetraethylethylene glycol ester [ArB(Epin)], masks the polar -B(OH)₂ group. These esters are significantly less polar, more stable on silica gel, and less prone to dehydration.[1][5][11] The ArB(Epin) esters have been shown to be particularly stable on silica gel, allowing for easy purification with high yields.[5][11] After purification of the ester, the free boronic acid can be regenerated if needed.

    • Diagram: Boronic Acid to Ester Conversion Workflow

      G crude_ba Crude 2-Morpholinopyrimidin- 5-ylboronic acid esterification Esterification (e.g., with Pinacol or Tetraethylethylene glycol) crude_ba->esterification chromatography Silica Gel Chromatography esterification->chromatography purified_ester Purified Boronate Ester hydrolysis Hydrolysis (if free acid is needed) purified_ester->hydrolysis pure_ba Pure Boronic Acid hydrolysis->pure_ba chromatography->purified_ester

      Caption: Workflow for purification via a stable boronate ester intermediate.

Problem 3: I have significant amounts of both polar and non-polar impurities, and chromatography is giving poor separation.
  • Likely Cause: The polarity range of your impurities is too broad for a single chromatographic method to resolve effectively. A multi-step or chemical purification approach is needed.

  • Solution: Selective Precipitation via Diethanolamine (DEA) Adduct Formation.

    • Why it Works: Boronic acids react with diethanolamine to form a stable, often crystalline, bicyclic adduct. This adduct is typically insoluble in non-polar organic solvents like ether or hexane, allowing it to precipitate selectively from the solution, leaving many organic impurities behind.[1][2][10] The pure boronic acid can then be regenerated from the adduct.

    • Experimental Protocol: DEA Adduct Purification

      • Dissolution: Dissolve your crude boronic acid in a suitable solvent (e.g., ethyl acetate or THF).

      • Adduct Formation: Add diethanolamine (1.0-1.2 equivalents) to the solution and stir. The DEA adduct should precipitate out of the solution. You may need to add an anti-solvent like hexane to induce precipitation.

      • Isolation: Collect the precipitated solid by filtration and wash it thoroughly with a non-polar solvent (ether or hexane) to remove impurities.

      • Liberation of Boronic Acid: To regenerate the boronic acid, suspend the adduct in a biphasic mixture of an organic solvent (like ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl or saturated boric acid solution).[1][2] The adduct will break down, releasing the pure boronic acid into the organic layer.

      • Workup: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the purified this compound.

Data & Method Comparison

To aid in selecting the best purification strategy, the following tables summarize key information.

Table 1: Troubleshooting Summary

Problem Encountered Likely Cause Recommended Solutions
Streaking/Low Recovery on Silica Column Strong adsorption to acidic silica Use boric acid-treated silica; Switch to neutral alumina or C18 reversed-phase.[1][7][9]
Product Decomposition (Boroxine Formation) Dehydration of the boronic acid Confirm with ¹¹B NMR; Purify as a more stable boronate ester (e.g., pinacol or Epin).[5][6][11]
Difficulty Removing Impurities Broad polarity range of impurities Use chemical purification via diethanolamine adduct formation; Employ acid-base extraction.[1][2][10]

| Low Yield After Recrystallization | Poor choice of solvent system | Perform a systematic solvent screen using a solvent/anti-solvent approach.[9][10] |

Table 2: Suggested Recrystallization Solvent Systems

Solvent (for dissolving) Anti-Solvent (for precipitation) Notes
Ethanol / Methanol Water, Diethyl Ether, Hexane Good starting point for polar compounds.
Acetone Dichloromethane, Hexane Acetone is a versatile solvent for many boronic acids.[12]
Toluene / Dichloroethane Hexane, Heptane Useful for less polar impurities. Recrystallization from toluene can sometimes yield high-quality crystals.[9][13]

| Hot Water | N/A (cool to precipitate) | Boric acid itself is much more soluble in hot water than cold, a property that can sometimes be exploited.[14] |

Visualizing the Purification Strategy

A logical approach is crucial for efficiently arriving at a pure product.

G cluster_options Purification Options cluster_chrom Chromatography Details start Crude 2-Morpholinopyrimidin- 5-ylboronic acid check_purity Assess Purity & Impurity Profile (TLC, NMR, LC-MS) start->check_purity recryst Recrystallization check_purity->recryst Mainly one impurity, crystalline solid chromatography Chromatography check_purity->chromatography Multiple impurities chem_purify Chemical Purification (e.g., DEA Adduct) check_purity->chem_purify Complex mixture, chromatography fails final_product Pure Product >95% recryst->final_product c18 Reversed-Phase (C18) chromatography->c18 High polarity, acid sensitive ba_silica Boric Acid-Treated Silica chromatography->ba_silica Polar compound, streaking on normal silica ester Convert to Ester first chromatography->ester Product unstable on column chem_purify->final_product c18->final_product ba_silica->final_product ester->final_product

Caption: Decision tree for selecting a purification strategy.

References

Troubleshooting protodeboronation of 2-Morpholinopyrimidin-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting protodeboronation of 2-Morpholinopyrimidin-5-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its use in cross-coupling reactions.

Technical Overview: The Challenge of Protodeboronation

Protodeboronation is a prevalent and often frustrating side reaction in synthetic chemistry, particularly in metal-catalyzed cross-couplings like the Suzuki-Miyaura reaction.[1] It involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming the boronic acid starting material and generating a non-productive byproduct.[1][2]

Heteroaromatic boronic acids, such as this compound, are especially susceptible. The presence of basic nitrogen atoms in the pyrimidine ring introduces complex pH-dependent speciation and alternative decomposition pathways that are not as common with simple arylboronic acids.[1][3] Understanding the mechanisms and influencing factors is critical to optimizing reaction outcomes and minimizing yield loss.

Q1: What exactly is protodeboronation and why is it a significant issue?

A1: Protodeboronation is a chemical process where the boronic acid group [-B(OH)₂] on your starting material is replaced by a hydrogen atom.[1] In the context of your work with this compound, this means it degrades into 2-morpholinopyrimidine. This is a major issue for two primary reasons:

  • Yield Reduction: Every molecule of your boronic acid that undergoes protodeboronation is one less molecule available for the desired cross-coupling reaction, directly leading to lower yields of your target compound.[2]

  • Purification Complexity: The protodeboronated byproduct often has similar polarity and chromatographic behavior to the desired product, making purification difficult and time-consuming.[2]

Q2: Why is this compound so prone to this side reaction?

A2: The instability of this specific molecule stems from its nature as a basic heteroaromatic boronic acid.[1] Unlike simple arylboronic acids, the pyrimidine ring contains basic nitrogen atoms. This has several consequences:

  • pH-Dependent Mechanisms: The rate and mechanism of protodeboronation are highly dependent on the reaction pH.[1][3][4] Both acid-catalyzed and base-catalyzed pathways exist.[1][5]

  • Zwitterionic Intermediates: Under certain pH conditions (often near neutral), basic heteroaromatic boronic acids can form zwitterionic species.[1][3] These intermediates can be highly unstable and undergo rapid C-B bond fragmentation, significantly accelerating protodeboronation.[1][3] For instance, the analogous 2-pyridine boronic acid shows extremely rapid protodeboronation at neutral pH due to this effect.[1]

Q3: What are the key experimental factors that accelerate protodeboronation?

A3: Several factors can exacerbate this undesired side reaction. Careful control of your reaction setup is paramount.

  • Temperature: Higher temperatures increase the rate of most reactions, including protodeboronation.[3][6] While necessary for the activation of the Suzuki coupling, excessive heat can disproportionately favor the decomposition pathway.

  • Base: The choice and concentration of the base are critical. Strong bases promote the formation of the boronate anion ([ArB(OH)₃]⁻), which is often the key species in base-catalyzed protodeboronation.[3][7]

  • Water: The presence of water is often required for Suzuki couplings, but it also serves as the proton source for protodeboronation.[4] Reactions are often faster in aqueous media.

  • Reaction Time: The longer the boronic acid is exposed to unfavorable conditions, the more protodeboronation will occur.[8]

  • Oxygen and Metal Catalysts: While palladium is the intended catalyst for coupling, other metals can also influence C-B bond stability. For example, copper salts have been shown to catalyze protodeboronation, and the presence of oxygen can also promote this side reaction.[9]

Q4: How can I reliably detect and quantify the extent of protodeboronation in my reaction?

A4: Accurate monitoring is key to effective troubleshooting. The most common methods are:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for routine monitoring. It allows you to track the disappearance of your starting material (this compound), the appearance of your desired product, and the formation of the protodeboronated byproduct (2-morpholinopyrimidine) simultaneously. By comparing peak areas, you can get a semi-quantitative measure of the reaction's progress and efficiency.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: By taking an aliquot of your reaction mixture (and performing a mini-quench/extraction), you can use ¹H NMR to quantify the ratio of the starting material, product, and byproduct by integrating characteristic, non-overlapping peaks. This provides a more quantitative assessment than LC-MS.

Q5: I'm seeing over 50% protodeboronation. What are the first and most critical changes I should make?

A5: If protodeboronation is the dominant pathway, immediate and decisive changes to your protocol are needed. The core principle is to make the desired Suzuki coupling reaction kinetically faster than the decomposition.

  • Lower the Temperature: This is often the most effective first step. Try running the reaction at a lower temperature (e.g., reduce from 100 °C to 70-80 °C).[8][10] The activation energy for the desired coupling may be met while significantly slowing the decomposition.

  • Change the Base: Switch from strong bases like NaOH or Cs₂CO₃ to a weaker, less nucleophilic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent alternatives.[2]

  • Use a More Active Catalyst System: A more efficient palladium catalyst/ligand system can accelerate the cross-coupling rate to outcompete protodeboronation.[1] If you are using Pd(PPh₃)₄, consider switching to a more active pre-catalyst system like Pd(dppf)Cl₂ or one based on Buchwald-type phosphine ligands.[10]

This troubleshooting logic is summarized in the decision tree below.

G Start High Protodeboronation Observed (>20%) Check_Catalyst Is your catalyst system highly active? (e.g., Buchwald/XPhos type) Start->Check_Catalyst Change_Catalyst Action: Switch to a more active catalyst system (e.g., Pd(dppf)Cl₂, XPhos G3) Check_Catalyst->Change_Catalyst No Check_Base Is the base strong? (e.g., Cs₂CO₃, NaOH) Check_Catalyst->Check_Base Yes End Re-evaluate Reaction Change_Catalyst->End Change_Base Action: Switch to a weaker base (e.g., K₃PO₄, K₂CO₃) Check_Base->Change_Base Yes Check_Temp Is the temperature high? (> 90 °C) Check_Base->Check_Temp No Change_Base->End Lower_Temp Action: Lower reaction temperature to 60-80 °C Check_Temp->Lower_Temp Yes Check_Ester Are you using the free boronic acid? Check_Temp->Check_Ester No Lower_Temp->End Use_Ester Action: Switch to a stable boronic ester (e.g., MIDA or pinacol ester) for slow release Check_Ester->Use_Ester Yes Check_Ester->End No G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Analysis Vessel 1. Add Reagents to Dry Reaction Vessel Degas 2. Degas Solvent (e.g., Sparge with Argon) Solvent 3. Add Degassed Anhydrous Solvent Heat 4. Heat to Moderate Temp (e.g., 70 °C) Solvent->Heat Seal & Stir Monitor 5. Monitor by LC-MS (Target: < 4 hours) Heat->Monitor Quench 6. Cool & Quench Monitor->Quench Purify 7. Extract & Purify (Column Chromatography) Quench->Purify

References

Technical Support Center: Optimization of 2-Morpholinopyrimidin-5-ylboronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 2-Morpholinopyrimidin-5-ylboronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. Here, we address common challenges and frequently asked questions, providing not just solutions, but the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most prevalent and robust method for synthesizing aryl and heteroaryl boronic acids, including this compound, is the Miyaura borylation reaction .[1][2] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (e.g., 5-bromo-2-morpholinopyrimidine) with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).[2] An alternative route involves metal-halogen exchange of the aryl halide with an organolithium or Grignard reagent at low temperatures, followed by quenching with a trialkyl borate, though this can be less tolerant of other functional groups.[3][4]

Q2: Why is the pinacol ester of the boronic acid often synthesized instead of the boronic acid itself?

A2: While the boronic acid is the ultimate reactive species in many applications like the Suzuki-Miyaura coupling, its pinacol boronate ester offers several practical advantages. Boronic esters are generally more stable, less polar, and easier to purify via standard techniques like silica gel chromatography.[2] They are also less prone to dehydration, which can form cyclic boroxine anhydrides, or protodeboronation, a common decomposition pathway.[5] The pinacol ester can often be used directly in subsequent reactions or easily hydrolyzed to the free boronic acid just before use if required.[1][6]

Q3: How does the morpholinopyrimidine core influence the reaction?

A3: The pyrimidine ring, particularly with nitrogen atoms in positions 1 and 3, presents unique challenges. The basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7][8] This is analogous to the well-documented "2-pyridyl problem" in cross-coupling chemistry.[8] Consequently, the choice of ligand is critical to shield the palladium center and maintain its catalytic activity. Furthermore, electron-rich heteroaromatics can be more susceptible to protodeboronation.[5]

Q4: What is protodeboronation and why is it a concern?

A4: Protodeboronation is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of the deborylated starting material (2-morpholinopyrimidine in this case).[5] This process consumes the desired product and reduces the overall yield. It is often promoted by moisture, strong bases, and elevated temperatures, and its rate is highly dependent on the electronic properties of the aryl group.[5][9]

Troubleshooting Guide: Reaction Time & Temperature Optimization

This section addresses specific experimental failures. For a systematic approach to problem-solving, refer to the troubleshooting workflow diagram below.

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TroubleshootingWorkflow start Problem: Low Yield or No Conversion check_sm Is Starting Halide Consumed? (Check by TLC/LC-MS) start->check_sm sm_not_consumed No check_sm->sm_not_consumed No sm_consumed Yes check_sm->sm_consumed Yes catalyst_issue Potential Cause: Inactive Catalyst System sm_not_consumed->catalyst_issue reagent_issue Potential Cause: Degraded Reagents solution_catalyst Solution: 1. Use fresh, high-quality Pd catalyst/ligand. 2. Ensure inert atmosphere (degas solvent). 3. Screen alternative ligands (e.g., Buchwald ligands). catalyst_issue->solution_catalyst temp_issue Potential Cause: Temperature Too Low solution_reagents Solution: 1. Use anhydrous solvent and base. 2. Verify quality of B₂pin₂. reagent_issue->solution_reagents solution_temp_low Solution: Increase temperature incrementally (e.g., 80°C -> 90°C -> 100°C). Monitor for decomposition. temp_issue->solution_temp_low byproduct_analysis Analyze Byproducts: - Protodeboronation (Mass = SM - Br + H) - Homocoupling (Mass = 2 x SM - 2Br) - Other decomposition sm_consumed->byproduct_analysis protodeboronation Major Byproduct: Protodeboronation byproduct_analysis->protodeboronation homocoupling Major Byproduct: Homocoupling byproduct_analysis->homocoupling solution_proto Solution: 1. Decrease reaction temperature. 2. Use a milder base (e.g., KOAc vs K₃PO₄). 3. Reduce reaction time; monitor closely. 4. Ensure strictly anhydrous conditions. protodeboronation->solution_proto solution_homo Solution: 1. Optimize catalyst/ligand ratio. 2. Consider slower addition of reagents. 3. Screen different catalyst systems. homocoupling->solution_homo

Caption: Troubleshooting workflow for Miyaura borylation.

Q: My reaction shows low or no conversion of the starting aryl halide. What are the likely causes and solutions?

A: This is a common issue often pointing to problems with the catalytic cycle.

  • Cause 1: Catalyst Inactivity. The active Pd(0) species may not be forming or is being deactivated. The nitrogen atoms of the pyrimidine ring can act as catalyst poisons.[7][8]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos (Buchwald ligands).[7] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species and can sterically hinder catalyst poisoning. Ensure your palladium source and ligand are of high quality and stored under inert gas.

  • Cause 2: Suboptimal Temperature. The reaction temperature may be too low to overcome the activation energy for the oxidative addition step.

    • Solution: Incrementally increase the reaction temperature. A good starting point for Miyaura borylation is often 80-100°C.[10] If using a microwave reactor, reaction times can be shortened significantly at temperatures around 120°C.[11] Always monitor for potential decomposition at higher temperatures.

  • Cause 3: Inappropriate Base or Solvent. The choice of base is critical. It must be strong enough to facilitate the catalytic cycle but not so strong that it promotes side reactions.[12] The solvent must be anhydrous and capable of solubilizing all components.

    • Solution: Potassium acetate (KOAc) is a standard, mild base for Miyaura borylations.[2] For more challenging substrates, a stronger base like potassium phosphate (K₃PO₄) may be required.[10] Common solvents include dioxane, THF, or DMF; ensure they are thoroughly degassed and anhydrous.

Q: My starting material is consumed, but the yield of the desired boronic ester is low, with a major byproduct corresponding to the mass of deborylated starting material.

A: This strongly indicates that protodeboronation is the primary issue.[5]

  • Cause 1: Excessive Heat or Reaction Time. Both high temperatures and prolonged reaction times can accelerate the rate of protodeboronation, especially if traces of water are present.

    • Solution: The key is to find the "sweet spot". Monitor the reaction closely by TLC or LC-MS every 1-2 hours. Once the formation of the product plateaus and/or the starting material is consumed, work up the reaction immediately. Avoid overnight reactions until the optimal time is established. Consider lowering the temperature by 10-20°C.

  • Cause 2: Presence of Water. Water is a proton source that facilitates this unwanted side reaction.

    • Solution: Use anhydrous solvents and reagents. If necessary, dry the base (e.g., KOAc) in an oven before use. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).

Q: The reaction is clean, but seems to stop at ~50-60% conversion, even after extended time. What should I try?

A: This suggests a potential equilibrium is reached or, more likely, the catalyst has died.

  • Cause 1: Catalyst Decomposition. Palladium catalysts have a finite lifetime at elevated temperatures.

    • Solution: While not ideal for process chemistry, a second charge of the catalyst and ligand can sometimes push the reaction to completion. A better long-term solution is to screen for a more stable catalyst/ligand combination or optimize the temperature to balance reaction rate with catalyst longevity.

  • Cause 2: Insufficient Reagents. Ensure the stoichiometry is correct.

    • Solution: Use a slight excess of the boron source (e.g., 1.1 to 1.5 equivalents of B₂pin₂). Ensure the base is present in sufficient quantity (typically 2-3 equivalents).

Data & Protocols

Table 1: Recommended Starting Conditions for Miyaura Borylation
ParameterRecommended Starting ConditionRationale & Key Considerations
Aryl Halide 5-bromo-2-morpholinopyrimidine (1.0 eq)Bromo-derivatives offer a good balance of reactivity and cost. Iodo-derivatives are more reactive but more expensive.
Boron Source Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)Stable, solid reagent. A slight excess drives the reaction forward.
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃ (1-5 mol%)Pd(dppf)Cl₂ is a reliable choice.[11] Pd₂(dba)₃ is a Pd(0) source requiring a ligand.
Ligand XPhos or SPhos (2-10 mol%)Bulky, electron-rich ligands are essential to overcome catalyst inhibition by the pyrimidine nitrogens.[7]
Base Potassium Acetate (KOAc) (3.0 eq)A mild base that minimizes protodeboronation.[2] K₃PO₄ can be used for less reactive systems.
Solvent Dioxane or THF (Anhydrous, Degassed)Aprotic solvents are standard. Ensure they are free of water and oxygen.
Temperature 80 - 100 °CA good starting range. Optimization is crucial; higher temps increase rate but risk decomposition.[10]
Reaction Time 2 - 12 hoursMust be optimized. Monitor by LC-MS or TLC to avoid extended heating that promotes side reactions.
Experimental Protocol: Synthesis of this compound pinacol ester

This protocol is a general starting point and requires optimization for specific scales and equipment.

Materials:

  • 5-bromo-2-morpholinopyrimidine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-morpholinopyrimidine (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the desired pinacol ester.

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SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Purification prep1 Combine Aryl Halide, B₂pin₂, and Base in Flask prep2 Add Catalyst/Ligand prep1->prep2 prep3 Evacuate & Backfill with Inert Gas (3x) prep2->prep3 prep4 Add Anhydrous, Degassed Solvent prep3->prep4 react1 Heat to Target Temperature (e.g., 90°C) prep4->react1 react2 Monitor Progress by TLC or LC-MS react1->react2 react_decision Reaction Complete? react2->react_decision react_decision->react2 No workup1 Cool to RT & Dilute react_decision->workup1 Yes workup2 Filter through Celite workup1->workup2 workup3 Aqueous Wash & Brine workup2->workup3 workup4 Dry & Concentrate workup3->workup4 workup5 Purify (e.g., Column Chromatography) workup4->workup5 result Pure Boronate Ester workup5->result

Caption: General workflow for Miyaura borylation synthesis.

References

Technical Support Center: Synthesis of 2-Morpholinopyrimidin-5-yl Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of derivatives from 2-Morpholinopyrimidin-5-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of novel compounds using this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of synthetic organic chemistry, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.

Introduction: The Utility and Challenges of a Privileged Scaffold

This compound is a valuable reagent in medicinal chemistry, enabling the incorporation of the morpholinopyrimidine scaffold into target molecules. This moiety is prevalent in a wide range of biologically active compounds, including kinase inhibitors and other therapeutics. The morpholine group often imparts favorable physicochemical properties, such as improved aqueous solubility, while the pyrimidine core serves as a versatile interaction point with biological targets.[1]

While 5-pyrimidinylboronic acids generally exhibit good reactivity in Suzuki-Miyaura couplings due to a favorable electronic environment at the 5-position, several challenges can arise during the synthesis of their derivatives.[2] This guide aims to provide practical solutions to these common hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise when working with this compound and related compounds.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A1: A low yield in a Suzuki-Miyaura coupling can be attributed to several factors. The most common culprits are:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[3] This is often exacerbated by high temperatures, prolonged reaction times, and the presence of water and certain bases.[4]

  • Catalyst Inactivation: The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[2] This phenomenon is well-documented for nitrogen-containing heterocycles.

  • Suboptimal Reaction Conditions: The choice of palladium precursor, ligand, base, and solvent system is critical and highly interdependent. An incompatible combination can lead to poor catalytic turnover.

  • Purity and Stability of Reagents: Ensure your this compound is of high purity and has not degraded during storage. Similarly, verify the purity of your coupling partner (aryl/heteroaryl halide) and the integrity of your catalyst and ligand.

Q2: I am observing a significant amount of the protodeboronated side product. How can I minimize this?

A2: Minimizing protodeboronation is crucial for a successful reaction. Consider the following strategies:

  • Use of Milder Bases: Strong bases can promote protodeboronation. Switching from strong inorganic bases like Cs₂CO₃ or K₃PO₄ to milder options such as K₂CO₃ or even organic bases in some cases can be beneficial.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, minimizing the amount of water can reduce the rate of protodeboronation. Consider using anhydrous solvents and ensure all glassware is thoroughly dried.

  • Use of Boronic Acid Surrogates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from premature decomposition.[3] These "slow-release" strategies ensure a low concentration of the active boronic acid in the reaction mixture at any given time, favoring the desired cross-coupling over protodeboronation.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of protodeboronation. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.

Q3: Which palladium catalyst and ligand combination is recommended for coupling with this compound?

A3: The choice of catalyst and ligand is highly dependent on the specific coupling partners. However, for heteroaryl boronic acids, especially those containing nitrogen, certain combinations have proven to be more effective:

  • Electron-Rich, Bulky Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are often superior to traditional ligands like PPh₃.[2] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle and can help mitigate catalyst deactivation by the heterocyclic substrate.

  • Pre-formed Palladium Catalysts: Using well-defined palladium pre-catalysts can lead to more reproducible results compared to generating the active Pd(0) species in situ.

Q4: The purification of my final product is challenging due to its polarity and the presence of residual catalyst and byproducts. What purification strategies are effective?

A4: The polar nature of many morpholinopyrimidine derivatives can indeed complicate purification. Here are some approaches:

  • Column Chromatography: This is the most common method. For polar compounds, a gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) on silica gel is often effective. The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing of basic compounds on silica.

  • Acid-Base Extraction: If your product has a basic nitrogen that can be protonated, an acid-base extraction can be a powerful purification step. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent.

  • Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography (e.g., on a C18-functionalized support) using a water/acetonitrile or water/methanol gradient can be an excellent alternative.

  • Palladium Scavengers: To remove residual palladium from your final product, you can treat the solution of your compound with a palladium scavenger resin or perform a filtration through a pad of celite and activated carbon.

Troubleshooting Guide

The following table provides a summary of common problems, their potential causes, and suggested solutions when synthesizing derivatives from this compound, particularly via Suzuki-Miyaura coupling.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Protodeboronation of the boronic acid. 3. Catalyst inhibition by the pyrimidine nitrogen. 4. Insufficiently reactive coupling partner (e.g., an aryl chloride).1. Use a fresh batch of palladium catalyst and ligand. Consider a more robust pre-catalyst. 2. Use milder reaction conditions (lower temperature, weaker base). Consider converting the boronic acid to a more stable MIDA or pinacol ester. 3. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). 4. For less reactive halides, use a more active catalyst system and potentially higher temperatures.
Significant Protodeboronation 1. High reaction temperature. 2. Presence of excess water. 3. Strong base. 4. Prolonged reaction time.1. Reduce the reaction temperature. 2. Use anhydrous solvents and dry reagents. 3. Screen milder bases (e.g., K₂CO₃, Na₂CO₃). 4. Monitor the reaction closely and work up as soon as the starting material is consumed.
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of oxygen in the reaction mixture. 2. Inefficient oxidative addition of the aryl halide.1. Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). 2. Choose a catalyst/ligand system known to promote oxidative addition for your specific class of aryl halide.
Incomplete Consumption of Starting Materials 1. Insufficient catalyst loading. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 2. Extend the reaction time, monitoring by TLC or LC-MS. 3. Increase the reaction temperature in increments of 10-20°C.
Difficult Product Purification 1. Product is highly polar. 2. Residual palladium contamination. 3. Byproducts have similar polarity to the product.1. Use a more polar eluent system for column chromatography or switch to reverse-phase chromatography. Consider an acid-base workup. 2. Use a palladium scavenger or filter through activated carbon. 3. Re-evaluate the reaction conditions to minimize byproduct formation. Consider recrystallization if the product is a solid.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl/heteroaryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., SPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl bromide, this compound, and the base.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial, under an inert atmosphere, add the palladium catalyst and the ligand.

  • Add the degassed solvent to the vial containing the catalyst and ligand and stir for a few minutes until a homogeneous solution is formed.

  • Using a syringe, transfer the catalyst/ligand solution to the reaction vessel containing the substrates and base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution and troubleshooting.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrates: - Aryl Halide - Boronic Acid - Base C Inert Atmosphere: Purge with Ar or N2 A->C B Prepare Catalyst Solution: - Pd Source + Ligand - in Degassed Solvent D Combine & Heat: - Add Catalyst Solution - Heat to 80-100 °C C->D Combine under N2 E Monitor Progress: TLC / LC-MS D->E F Quench & Extract: - Cool to RT - Dilute & Wash E->F Reaction Complete G Isolate Crude Product: Dry & Concentrate F->G H Purify: Column Chromatography G->H I Characterize: NMR, MS, etc. H->I

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Troubleshooting Flow

When a reaction fails, a systematic approach to troubleshooting is key. The following diagram outlines a logical flow for diagnosing and solving common issues.

Troubleshooting_Flowchart Start Reaction Fails (Low/No Yield) Check_Reagents Verify Reagent Quality - Boronic Acid Purity? - Catalyst/Ligand Active? - Solvents Anhydrous/Degassed? Start->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK Reagents_Bad Reagents Faulty Check_Reagents->Reagents_Bad No Check_Conditions Review Reaction Conditions - Base too strong/weak? - Temp too high/low? - Ligand appropriate? Reagents_OK->Check_Conditions Yes Replace_Reagents Replace/Purify Reagents & Rerun Reaction Reagents_Bad->Replace_Reagents Conditions_OK Conditions Appear Suitable Check_Conditions->Conditions_OK Conditions_Bad Conditions Suboptimal Check_Conditions->Conditions_Bad No Check_Side_Reactions Analyze Crude Mixture - Protodeboronation? - Homocoupling? Conditions_OK->Check_Side_Reactions Yes Optimize_Conditions Systematically Vary: 1. Ligand (e.g., SPhos) 2. Base (e.g., K2CO3) 3. Temperature Conditions_Bad->Optimize_Conditions Side_Reactions_Present Side Reactions Dominate Check_Side_Reactions->Side_Reactions_Present No_Reaction No Reaction at All Check_Side_Reactions->No_Reaction No Address_Protodeboronation Mitigate Protodeboronation: - Use MIDA/Pinacol Ester - Lower Temp, Milder Base Side_Reactions_Present->Address_Protodeboronation Protodeboronation Address_Homocoupling Mitigate Homocoupling: - Improve Degassing - Check Catalyst Side_Reactions_Present->Address_Homocoupling Homocoupling No_Reaction->Optimize_Conditions

Caption: A logical flowchart for troubleshooting failed Suzuki-Miyaura reactions.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-Morpholinopyrimidin-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and overcome challenges related to catalyst poisoning and deactivation when using 2-Morpholinopyrimidin-5-ylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Introduction: The Challenge of Nitrogen-Rich Heterocycles

This compound is a valuable building block in medicinal chemistry. However, its structure presents a classic challenge in palladium-catalyzed cross-coupling reactions. The presence of multiple Lewis-basic nitrogen atoms (two in the pyrimidine ring and one in the morpholine moiety) can lead to strong coordination with the palladium catalyst. This interaction can sequester the active catalytic species, leading to inhibition or complete deactivation, a phenomenon analogous to the well-documented "2-pyridyl problem"[1]. This guide provides a structured approach to diagnosing and resolving these issues to ensure successful and reproducible outcomes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound has stalled or resulted in a very low yield. What is the most likely cause?

A1: The primary suspect is catalyst poisoning or inhibition by the nitrogen atoms within your boronic acid substrate. The lone pairs of electrons on the pyrimidine and morpholine nitrogens can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity. This prevents the catalyst from participating in the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Visualizing the Problem: Catalyst Poisoning Mechanism

The diagram below illustrates how the nitrogen atoms in this compound can sequester the active Pd(0) catalyst, preventing it from entering the Suzuki-Miyaura catalytic cycle.

catalyst_poisoning cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Poisoning Pathway Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd(0)L2->OxAdd Pd(II)Complex R-Pd(II)-X Complex OxAdd->Pd(II)Complex Transmetalation Transmetalation (Ar-B(OH)2) Pd(II)Complex->Transmetalation RPdAr R-Pd(II)-Ar Complex Transmetalation->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd(0)L2 Regeneration Product R-Ar (Product) RedElim->Product Substrate 2-Morpholinopyrimidin- 5-ylboronic acid PoisonedComplex Inactive Pd(0)-Substrate Complex Substrate->PoisonedComplex

Figure 1: Catalyst poisoning by N-heterocycle coordination.
Q2: I see my reaction mixture turning black. What does this signify?

A2: A black precipitate, commonly known as "palladium black," is a strong indicator of catalyst decomposition. This occurs when the active, ligated Pd(0) species agglomerates into inactive, bulk palladium metal. This can be triggered by:

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst complex.

  • Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to oxidation of the Pd(0) catalyst, which can then decompose.

  • Ligand Dissociation: If the ligand's bond to the palladium is not strong enough, the unprotected metal can precipitate.

The formation of palladium black effectively removes the catalyst from the reaction, leading to a stalled or failed coupling.

Q3: How can I overcome catalyst poisoning when using this compound?

A3: Overcoming catalyst inhibition requires a multi-faceted approach focused on optimizing the catalyst system and reaction conditions to favor the desired catalytic cycle over the poisoning pathway.

Troubleshooting Workflow

The following decision tree provides a systematic approach to troubleshooting a failed Suzuki-Miyaura coupling with this compound.

troubleshooting_workflow Start Reaction Failed: Low Yield or Stalled Check_Basics Step 1: Verify Basics - Inert atmosphere (N2/Ar)? - Reagents pure & dry? - Solvents degassed? Start->Check_Basics Optimize_Catalyst Step 2: Optimize Catalyst System - Increase catalyst loading? - Switch to a more robust ligand? Check_Basics->Optimize_Catalyst If basics are confirmed Change_Ligand Use Bulky, Electron-Rich Ligands: - Buchwald Ligands (SPhos, XPhos) - N-Heterocyclic Carbenes (NHCs) Optimize_Catalyst->Change_Ligand Change_Conditions Step 3: Modify Reaction Conditions - Screen different bases? - Adjust solvent system? - Lower temperature? Change_Ligand->Change_Conditions Modify_Boronic_Acid Step 4: Stabilize Boronic Acid - Use fresh boronic acid? - Convert to a more stable derivative? Change_Conditions->Modify_Boronic_Acid Boronic_Acid_Derivatives Consider: - Pinacol Ester - MIDA Boronate - Trifluoroborate Salt Modify_Boronic_Acid->Boronic_Acid_Derivatives Success Reaction Successful Boronic_Acid_Derivatives->Success

Figure 2: Troubleshooting decision tree for failed couplings.

Key Strategies in Detail:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may not be effective. Opt for more robust systems.

    • Bulky, Electron-Rich Phosphine Ligands: Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended. Their steric bulk can disfavor the coordination of the pyrimidine nitrogen, while their electron-donating nature enhances the rate of oxidative addition.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very strong bonds with palladium, creating highly stable and active catalysts that are more resistant to poisoning.

  • Choice of Base and Solvent:

    • Base: A thorough screening of bases is often necessary. Potassium phosphate (K₃PO₄) is a strong, non-coordinating base that is often effective in these challenging couplings.

    • Solvent: Aprotic polar solvents are commonly used. A mixture of 1,4-dioxane and water is a good starting point. Ensure solvents are rigorously degassed to prevent catalyst oxidation.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find the optimal temperature that balances reactivity and catalyst stability. It may be beneficial to run the reaction at a lower temperature for a longer period.

  • Boronic Acid Stability: Heteroaryl boronic acids can be prone to decomposition, primarily through protodeboronation.

    • Use Fresh Reagent: Ensure your this compound is fresh and has been stored properly.

    • Consider More Stable Derivatives: If instability is suspected, converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or a trifluoroborate salt can be highly effective. These derivatives often exhibit slower, controlled release of the active boronic acid during the reaction, which can improve outcomes.

Comparative Data: Catalyst Systems for Pyrimidine Couplings

While direct comparative data for this compound is limited in the literature, we can draw valuable insights from studies on analogous 2-substituted and 5-substituted pyrimidine boronic acids. The table below summarizes successful conditions for similar substrates, highlighting the effectiveness of modern catalyst systems.

Pyrimidine SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
5-BromopyrimidineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 1*K₃PO₄1,4-Dioxane11091[2]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidAllyl-Pd-PEPPSIK₂CO₃MeOH/THFRT>95[3]
2,4,5,6-TetrachloropyrimidinePhenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃Dioxane/H₂O6097[4]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane8080[5]

Note: "Ligand 1" refers to a specific phosphine ligand reported in the cited literature. This table is intended as a qualitative guide to illustrate successful strategies.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Challenging Heterocycle

This protocol is a robust starting point and should be optimized for your specific substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Purification of Boronic Acid via Salt Formation

If impurities in the boronic acid are suspected to be poisoning the catalyst, a simple purification can be performed.

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent.

  • Treat the solution with a base (e.g., aqueous NaOH) to form the corresponding boronate salt.

  • Wash the aqueous layer containing the salt with an organic solvent (e.g., diethyl ether) to remove non-polar impurities.

  • Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified boronic acid.

  • Isolate the pure boronic acid by filtration, wash with cold water, and dry under vacuum.

Concluding Remarks

Successfully employing this compound in cross-coupling reactions hinges on recognizing and mitigating the inherent risk of catalyst poisoning. By selecting robust, modern catalyst systems featuring bulky, electron-rich ligands, carefully optimizing reaction conditions, and ensuring the purity and stability of the boronic acid, researchers can overcome these challenges. This guide provides the foundational knowledge and practical steps to troubleshoot and achieve high-yielding, reproducible results in your synthetic endeavors.

References

Technical Support Center: Scaling Up the Laboratory Synthesis of 2-Morpholinopyrimidin-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholinopyrimidin-5-ylboronic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to transition from small-scale synthesis to larger, multi-gram preparations of this valuable building block. As a key intermediate in the development of kinase inhibitors and other pharmaceuticals, a reliable and scalable synthesis is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure your scale-up is both efficient and successful.

Understanding the Core Synthesis Strategy

The most common and scalable approach to synthesizing this compound involves a two-stage process. First, a Miyaura borylation reaction is performed on a suitable precursor, typically 5-bromo-2-morpholinopyrimidine, to generate the corresponding pinacol boronate ester. This ester is generally more stable and easier to purify than the free boronic acid.[2] The second stage involves the hydrolysis of this pinacol ester to yield the final this compound.

Visualizing the Synthesis Workflow

G cluster_0 Stage 1: Miyaura Borylation cluster_1 Stage 2: Hydrolysis A 5-Bromo-2-morpholinopyrimidine F Reaction at Elevated Temp. A->F B Bis(pinacolato)diboron (B₂pin₂) B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., KOAc) D->F E Solvent (e.g., 1,4-Dioxane) E->F G 2-Morpholino-5-(pinacolato)pyrimidine (Pinacol Ester Intermediate) F->G H Pinacol Ester Intermediate G->H Purification (Optional) I Aqueous Acid (e.g., HCl) or Transesterification/Hydrolysis H->I J Work-up & Isolation I->J K This compound J->K

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: From Bench to Scale

Scaling up a synthesis often introduces new challenges not observed at the milligram scale. This section addresses common issues in a question-and-answer format.

Question 1: My Miyaura borylation reaction is sluggish or stalls completely upon scale-up. What are the likely causes?

Answer: This is a frequent issue when moving to larger reaction volumes. The primary culprits are often related to catalyst activity, mass transfer limitations, and reagent purity.

  • Catalyst Deactivation: Palladium catalysts, especially in their Pd(0) active form, can be sensitive to oxygen. On a larger scale, achieving and maintaining a truly inert atmosphere is more challenging. Ensure your solvent is thoroughly degassed and that you maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. The choice of ligand is also critical; for heteroaryl halides, ligands like XPhos or SPhos can offer greater stability and activity compared to triphenylphosphine.

  • Poor Solubility/Mass Transfer: As you scale up, ensuring all reagents, particularly the base (e.g., potassium acetate), are sufficiently soluble or well-suspended is crucial. If the base is not adequately mixed, localized pH differences can hinder the reaction. Consider switching to a more soluble base like potassium phosphate (K₃PO₄) or improving mechanical stirring.

  • Impure Starting Materials: The quality of your 5-bromo-2-morpholinopyrimidine is critical. Impurities can chelate to the palladium catalyst and poison it. Ensure your starting material is of high purity before beginning the borylation.

Question 2: I'm observing significant formation of a homocoupled by-product (bis-pyrimidine). How can I minimize this?

Answer: Homocoupling is a common side reaction in Miyaura borylations. It arises from the coupling of two molecules of your starting halide.

  • Optimize Reaction Conditions: This side reaction is often favored at higher temperatures or with prolonged reaction times. Monitor your reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Base Selection: The choice and stoichiometry of the base can influence homocoupling. While a strong base is needed, an excessive amount can sometimes promote side reactions. A careful screen of bases (e.g., KOAc, K₂CO₃, K₃PO₄) may be necessary.

  • Catalyst and Ligand Choice: Certain catalyst systems are more prone to promoting homocoupling. Consider a catalyst with a bulkier ligand which can disfavor the formation of the homocoupled product.

Question 3: The purification of the pinacol ester is difficult. It streaks on my silica gel column, and I get low recovery. What are my options?

Answer: This is a well-documented challenge. Boronic esters can be sensitive to the acidic nature of standard silica gel, leading to decomposition and poor chromatographic performance.[3]

  • Alternative Stationary Phases:

    • Neutral Alumina: For many boronate esters, chromatography on neutral alumina provides much better results than silica gel.

    • Treated Silica Gel: You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, silica gel treated with boric acid has been shown to improve the purification of some boronic esters.[4]

  • Non-Chromatographic Purification:

    • Recrystallization: If your pinacol ester is a solid, recrystallization is an excellent, scalable purification method. A solvent screen (e.g., heptane/ethyl acetate, isopropanol) is recommended.

    • Trituration/Slurrying: Washing the crude solid with a solvent in which it is sparingly soluble (like cold diethyl ether or pentane) can effectively remove more soluble impurities.

Question 4: During the hydrolysis of the pinacol ester, my yields are inconsistent, and I suspect protodeboronation. How can I improve this final step?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major decomposition pathway for boronic acids, especially under harsh acidic or basic conditions.

  • Milder Hydrolysis Conditions: Instead of strong aqueous acids, consider a two-step procedure involving transesterification. First, react the pinacol ester with diethanolamine to form a stable crystalline adduct.[5] This adduct can be easily purified and then hydrolyzed under milder acidic conditions to liberate the free boronic acid.

  • Control of pH and Temperature: When performing a direct acidic hydrolysis, maintain a low temperature (0-5 °C) and carefully control the pH. The goal is to find a pH that is acidic enough to promote hydrolysis but not so harsh that it encourages significant protodeboronation. An acid-base workup, where the boronic acid is converted to its boronate salt with a base and washed with an organic solvent to remove non-acidic impurities, can also be an effective purification strategy.[6]

Visualizing the Troubleshooting Process

G Start Low Yield or Purity Issue Q1 Where is the issue? Start->Q1 Borylation Miyaura Borylation Step Q1->Borylation Stage 1 Hydrolysis Hydrolysis Step Q1->Hydrolysis Stage 2 Purification Purification Step Q1->Purification Intermediate Q2 Stalled Reaction? Borylation->Q2 Q3 By-products observed? Borylation->Q3 Q5 Low yield after hydrolysis? Hydrolysis->Q5 Q4 Streaking on Silica? Purification->Q4 A2 Degas solvent thoroughly Check catalyst/ligand Ensure efficient stirring Q2->A2 Yes A3 Optimize temp. & time Screen bases Consider homocoupling or protodeboronation Q3->A3 Yes A4 Use Neutral Alumina Try recrystallization Consider diethanolamine adduct Q4->A4 Yes A5 Use milder conditions (e.g., transesterification) Control pH and temperature Check for protodeboronation Q5->A5 Yes

Caption: A decision tree for troubleshooting common scale-up synthesis issues.

Frequently Asked Questions (FAQs)

Q: Which is more stable for storage, the pinacol ester or the free boronic acid? A: The pinacol ester is significantly more stable for long-term storage. Free boronic acids, especially heteroaromatic ones, can be prone to dehydration to form cyclic boroxine anhydrides or undergo slow decomposition. For large-scale campaigns, it is advisable to synthesize the pinacol ester, purify it, and store it under an inert atmosphere at a low temperature (2-8 °C). The hydrolysis to the free boronic acid can then be performed as needed.[7]

Q: What are the key safety considerations when scaling up this synthesis? A:

  • Pyrophoric Reagents: While this specific synthesis avoids highly pyrophoric reagents like n-BuLi, always be cautious when working with palladium catalysts, which can be pyrophoric on carbon supports.

  • Solvent Hazards: 1,4-Dioxane is a commonly used solvent for Miyaura borylations but is a peroxide-former and a suspected carcinogen. Ensure you are using a stabilized grade and working in a well-ventilated fume hood.

  • Exothermic Reactions: The hydrolysis step, particularly if using a strong acid, can be exothermic. When scaling up, add reagents slowly and with adequate cooling to maintain control of the internal temperature.

Q: Can I use a different boron source instead of bis(pinacolato)diboron (B₂pin₂)? A: Yes, other boron sources can be used. Pinacolborane (H-Bpin) is an alternative that can be effective and is sometimes used in large-scale synthesis.[8] Tetrahydroxydiboron [B₂(OH)₄] is another, more atom-economical option that can directly yield the boronic acid, potentially simplifying the process to a single step.[3][9] However, optimizing the reaction conditions for these alternative boron sources would be necessary.

Q: What are typical yields and purities I should expect? A: This is highly dependent on the specific conditions and scale. For a well-optimized process:

  • Miyaura Borylation (to Pinacol Ester): Yields of 70-90% are common after purification.

  • Hydrolysis (to Boronic Acid): Yields for this step are typically high, often >90%.

  • Purity: For use in subsequent coupling reactions, a purity of >95% (by HPLC or NMR) is recommended for the final boronic acid.

StageParameterRecommended ValueRationale & Notes
Borylation CatalystPd(dppf)Cl₂ (1-3 mol%)Good balance of reactivity and stability. Other catalysts like Pd(OAc)₂ with XPhos may also be effective.
BaseKOAc or K₃PO₄ (2-3 equiv.)KOAc is standard; K₃PO₄ can be better for less reactive halides.
Solvent1,4-Dioxane or Toluene/WaterMust be thoroughly degassed.
Temperature80-100 °CMonitor reaction to avoid prolonged heating which can cause degradation.
Hydrolysis Reagent1-2 M Aqueous HClAdd slowly at 0-5 °C to control exotherm and minimize protodeboronation.
Alternative1. DiethanolamineForms a stable, purifiable intermediate.
2. Mild Acidic WorkupAllows for isolation of the final product with high purity.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Materials:

  • 5-Bromo-2-morpholinopyrimidine (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1-1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)

  • Potassium Acetate (KOAc), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • To a suitably sized, oven-dried reactor equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, add 5-bromo-2-morpholinopyrimidine, bis(pinacolato)diboron, and potassium acetate.

  • Evacuate and backfill the reactor with Argon or Nitrogen three times.

  • Add the degassed 1,4-dioxane via cannula. Begin stirring to create a suspension.

  • Add the Pd(dppf)Cl₂ catalyst to the stirring suspension under a positive flow of inert gas.

  • Heat the reaction mixture to 90-95 °C and maintain at this temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium residues and inorganic salts. Wash the pad with ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by either recrystallization (e.g., from an ethyl acetate/heptane mixture) or chromatography on neutral alumina.

Protocol 2: Hydrolysis to this compound

Materials:

  • Purified pinacol ester from Protocol 1 (1.0 equiv)

  • Tetrahydrofuran (THF)

  • 2 M Aqueous Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • Dissolve the pinacol ester in THF in a flask equipped with a magnetic stirrer and place it in an ice bath (0-5 °C).

  • Slowly add the 2 M HCl solution dropwise to the stirring solution.

  • Allow the mixture to stir at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, carefully adjust the pH of the mixture to ~7-8 by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x) to remove the pinacol by-product.

  • Carefully re-acidify the aqueous layer to pH ~2-3 with 2 M HCl.

  • The product may precipitate at this point and can be collected by filtration. If it remains in solution, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts from the final extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid.

References

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of 2-Morpholinopyrimidin-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl scaffolds that form the core of many pharmaceutical agents.[1][2] The choice of the organoboron reagent is paramount to the success of this reaction, influencing yield, reaction kinetics, and downstream purification efforts.

This guide provides an in-depth comparison of 2-morpholinopyrimidin-5-ylboronic acid, a valuable building block in drug discovery, against other common boronic acids.[3] We will explore the mechanistic nuances, provide field-proven experimental insights, and offer detailed protocols to empower researchers in their synthetic endeavors.

The Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][2] A fundamental grasp of this mechanism is crucial for troubleshooting and optimizing reactions, especially when dealing with complex heteroaryl substrates. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[2][4] This is often the rate-determining step, particularly for heteroarylboronic acids.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_base Base Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X center PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'-B(OR)3]- PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)2 AteComplex [Ar'-B(OH)3]- BoronicAcid->AteComplex + Base (e.g., OH-)

A simplified representation of the Suzuki-Miyaura catalytic cycle.

A Closer Look at this compound

The structure of this compound imparts a unique set of properties that influence its performance in cross-coupling reactions.

  • Pyrimidine Core: The pyrimidine ring is an electron-deficient heteroaromatic system. This electronic nature can affect the nucleophilicity of the boronic acid and its stability.

  • Boronic Acid at the 5-Position: The position of the boronic acid group is critical. 5-Pyrimidinylboronic acids, like the title compound, generally exhibit good reactivity and stability, making them reliable coupling partners.[5] This contrasts sharply with 2- or 4-pyrimidinylboronic acids, which are often more prone to side reactions like protodeboronation due to the proximity of the boron to the ring nitrogens.[6]

  • 2-Morpholino Substituent: The morpholine group, connected via a nitrogen atom, acts as an electron-donating group. This donation helps to partially offset the electron-deficient nature of the pyrimidine ring, modulating the overall electronic properties of the molecule.

This specific combination makes this compound a valuable building block for synthesizing kinase inhibitors and other biologically active molecules.[3]

Comparative Analysis with Other Boronic Acids

The performance of this compound is best understood when compared to other classes of boronic acids under similar Suzuki coupling conditions.

vs. Simple Aryl Boronic Acids (e.g., Phenylboronic Acid)

Phenylboronic acid is often considered the "standard" boronic acid. It is generally stable, highly reactive, and less prone to decomposition.

  • Reactivity: While the pyrimidine core of our target molecule is electron-deficient, the 5-position is electronically favorable for transmetalation.[5] However, simple aryl boronic acids may still exhibit faster reaction kinetics under identical conditions due to their simpler electronic profile.

  • Side Reactions: Heteroaryl boronic acids, including pyrimidines, can be more susceptible to protodeboronation , where the C-B bond is cleaved by a proton source (like water in the solvent).[7] Careful selection of a non-protic solvent or a mixed aqueous system with an appropriate base is crucial.

  • Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. This is less of a concern for simple aryl boronic acids. The use of bulky, electron-rich ligands helps mitigate this effect.[5]

vs. Other Heteroaryl Boronic Acids (e.g., Pyridinylboronic Acids)

This comparison is particularly relevant for medicinal chemists.

  • Positional Isomerism and Stability: The instability of 2-pyridinylboronic acid is well-documented, often leading to rapid decomposition.[6] In contrast, this compound is significantly more stable due to the boronic acid's placement at the 5-position, away from the direct electronic influence of the ring nitrogens that facilitates decomposition pathways.

  • Electronic Effects: The pyrimidine ring is more electron-deficient than a pyridine ring. This can make the oxidative addition step with a corresponding chloropyrimidine more facile, but may require a more activated catalyst system (i.e., stronger electron-donating ligand) to facilitate the transmetalation of the pyrimidine boronic acid itself.[8]

Performance Data Summary

The following table summarizes representative outcomes for Suzuki coupling reactions involving different boronic acids. Conditions are generalized, and optimal results for any specific substrate pair require screening.

Boronic AcidCoupling PartnerTypical Catalyst/LigandBase/SolventYield Range (%)Key Considerations
Phenylboronic Acid4-BromoanisolePd(PPh₃)₄K₂CO₃ / Dioxane:H₂O85 - 98Baseline reaction; generally robust and high-yielding.
2-Pyridinylboronic Acid4-BromoanisolePd(dppf)Cl₂K₃PO₄ / Dioxane30 - 60Prone to rapid protodeboronation and decomposition; requires careful handling and anhydrous conditions.[6]
This compound 4-Bromoanisole Pd₂(dba)₃ / SPhos K₃PO₄ / Toluene:H₂O 75 - 92 Good stability and reactivity; requires a modern catalyst system with bulky ligands for optimal performance.[5]
4-(Trifluoromethyl)phenylboronic Acid4-BromoanisolePd(dppf)Cl₂Cs₂CO₃ / DMF80 - 95Electron-withdrawing group can slow transmetalation; may require stronger base or higher temperature.

Optimizing Suzuki Coupling: A Practical Workflow

Achieving high yields with heteroaryl boronic acids like this compound requires careful optimization of the reaction parameters. The choice of catalyst, ligand, base, and solvent are all interconnected.

Workflow Figure 2: Experimental Workflow for Suzuki Coupling start Start setup 1. Reagent Prep - Aryl Halide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (2.0-3.0 eq) start->setup catalyst 2. Catalyst Addition - Pd Precursor (1-5 mol%) - Ligand (2-10 mol%) (Under Inert Atmosphere) setup->catalyst solvent 3. Solvent Addition - Add degassed solvent(s) catalyst->solvent reaction 4. Reaction - Seal vessel - Heat (80-110 °C) - Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Work-up - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 6. Purification - Dry organic layer - Concentrate - Column Chromatography workup->purify end End Product purify->end

A generalized workflow for setting up and performing the reaction.
Causality Behind Experimental Choices

  • Catalyst & Ligand: For heteroaryl couplings, standard catalysts like Pd(PPh₃)₄ can be sluggish. The use of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) is highly recommended.[5][9] These ligands stabilize the Pd(0) species, promote the difficult oxidative addition of aryl chlorides, and accelerate the final reductive elimination step.[1]

  • Base: The base's role is to form the reactive boronate species.[4] For sensitive substrates, a moderately strong but non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is preferred over stronger bases like hydroxides, which can promote side reactions.[9]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common. Water can help solubilize the base and the boronate intermediate. However, for boronic acids prone to protodeboronation, anhydrous conditions using a soluble base might be necessary.[10]

  • Degassing: It is critical to remove dissolved oxygen from the reaction mixture.[9] Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote the unwanted homocoupling of the boronic acid.[9] This is achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.

Self-Validating Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL) and Water (0.4 mL), both degassed

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of Argon, add the Pd₂(dba)₃ and SPhos solids.

  • Solvent Addition: Add the previously degassed toluene and water via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. A successful reaction is validated by the consumption of the starting aryl bromide and the appearance of a new, higher Rƒ product spot.

  • Work-up: Once the reaction is complete (or has ceased to progress), cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the final product.

References

A Comparative Guide to the NMR and Mass Spectrometry Analysis of 2-Morpholinopyrimidin-5-ylboronic Acid Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 2-Morpholinopyrimidin-5-ylboronic Acid in Drug Discovery

This compound is a pivotal building block in modern medicinal chemistry. Its unique structure, featuring a pyrimidine core, a morpholine substituent, and a reactive boronic acid moiety, makes it a valuable reagent for constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1] These reactions are fundamental in synthesizing a vast array of pharmacologically active compounds. The purity and structural integrity of this reagent are paramount, as impurities can lead to undesired side products, complicate reaction kinetics, and ultimately compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3]

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer insights into interpreting the data to ensure the highest standards of quality control for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for obtaining detailed information about the molecular structure of a compound in solution.[4] It provides definitive evidence of the compound's identity, conformation, and purity.

¹H and ¹³C NMR Analysis: Confirming the Core Structure

One-dimensional ¹H and ¹³C NMR are the first-line analyses for confirming the primary structure. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the carbon framework.

Causality of Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the boronic acid, and its ability to form hydrogen bonds allows for the observation of the exchangeable B(OH)₂ protons, which appear as a broad singlet.

  • Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR, while ¹³C NMR may require a more concentrated sample (50-100 mg) for a good signal-to-noise ratio within a reasonable acquisition time.[5][6]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample.[7] Dissolve it in a vial with approximately 0.7 mL of DMSO-d₆.[8]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube, ensuring no solid particles are present.[5][8]

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse (zg30).

    • Number of scans: 16-32.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single pulse (zgpg30).

    • Number of scans: 1024-4096, depending on concentration.

    • Relaxation delay (d1): 2 seconds.

Data Interpretation and Expected Signals:

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Pyrimidine H4/H6~8.5 (s, 2H)~160The two pyrimidine protons are often equivalent, appearing as a sharp singlet.
Morpholine -OCH₂-~3.7 (t, 4H)~66Triplet due to coupling with adjacent -NCH₂- protons.
Morpholine -NCH₂-~3.6 (t, 4H)~44Triplet due to coupling with adjacent -OCH₂- protons.
B(OH)₂~8.2 (s, broad, 2H)-Broad, exchangeable signal. Disappears upon D₂O shake.
Pyrimidine C2-~162Carbon attached to two nitrogens and the morpholine group.
Pyrimidine C5-~115Carbon bearing the boronic acid group. Often a weak or broad signal due to quadrupolar relaxation from the boron nucleus.
¹¹B NMR Spectroscopy: A Direct Probe of Boronic Acid Integrity

¹¹B NMR is a crucial, often underutilized, experiment for directly assessing the state of the boronic acid moiety.[9] It can readily distinguish between the desired boronic acid, its dehydrated trimeric form (the boroxine), and boronate esters.[10][11]

  • Boronic Acids (sp² Boron): Typically resonate around δ 27-30 ppm.[12]

  • Boroxines (sp² Boron): Appear slightly downfield from the acid, around δ 33 ppm.[11]

  • Boronate Esters (sp³ Boron): Show a significant upfield shift.[9]

The formation of boroxine is a reversible dehydration process that can occur upon storage or heating.[13][14][15][16][17] Its presence is a key indicator of product quality.

Experimental Protocol: ¹¹B NMR

  • Sample Preparation: Use the same sample prepared for ¹H/¹³C NMR.

  • Instrumentation: Use a spectrometer equipped with a broadband probe. Quartz NMR tubes can be used to avoid background signals from borosilicate glass tubes.[9]

  • Parameters:

    • Pulse sequence: Standard single pulse with proton decoupling.

    • Number of scans: 128-1024.

    • Reference: BF₃·OEt₂ as an external standard (δ 0.0 ppm).

2D NMR for Unambiguous Assignments

For complex molecules or when signals overlap, 2D NMR experiments are indispensable for complete structural verification.[4][18][19]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, confirming the connectivity within the morpholine ring.[4][18]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), definitively assigning each proton signal to its corresponding carbon.[18][19]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for linking the morpholine ring to the pyrimidine core.[19]

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis 1H_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY Identifies Coupled Protons HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC Correlates to Attached Carbon HMBC HMBC (¹H-¹³C Long-Range) 1H_NMR->HMBC Correlates to Distant Carbons 13C_NMR ¹³C NMR (Carbon Backbone) 13C_NMR->HSQC 13C_NMR->HMBC 11B_NMR ¹¹B NMR (Boron Integrity) Structure_Elucidation Complete Structural Elucidation 11B_NMR->Structure_Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation

Mass Spectrometry (MS): Orthogonal Verification and Impurity Profiling

Mass spectrometry is a powerful complementary technique that provides the molecular weight of the compound and is exceptionally sensitive for detecting and identifying trace-level impurities.[2][20][21]

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

HRMS, often coupled with liquid chromatography (LC), is the definitive method for confirming the elemental composition of the target compound.[21][22]

Causality of Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for a polar molecule like this compound, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.[23][24]

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF) analyzers provide the high mass accuracy (typically < 5 ppm) required to distinguish the target compound from isobaric impurities.[2]

Experimental Protocol: LC-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography:

    • Column: A reverse-phase C18 column is standard.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (to promote protonation) is effective.

  • MS Parameters (Positive ESI Mode):

    • Mass Range: m/z 50-500.

    • Resolution: >60,000.

    • Data Acquisition: Full scan mode to detect all ions.

Data Interpretation:

  • Expected Ion: The primary ion observed will be the protonated molecule, [C₈H₁₂BN₃O₃ + H]⁺, with an expected exact mass of m/z 210.1048 .

  • Isotope Pattern: The presence of boron results in a characteristic isotopic pattern. The natural abundance of ¹⁰B is ~20% and ¹¹B is ~80%. Therefore, an [M+H]⁺ peak will be accompanied by a smaller [M-1+H]⁺ peak (from ¹⁰B) at approximately 20-25% of its intensity.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Identification

Tandem MS (MS/MS) involves selecting the ion of interest (e.g., m/z 210.1) and fragmenting it to produce a characteristic pattern. This fragmentation "fingerprint" confirms the structure and is invaluable for identifying unknown impurities.[2][20]

G Sample Sample LC_Separation LC Separation (C18 Column) Sample->LC_Separation Injection ESI_Source ESI Source (Ionization) LC_Separation->ESI_Source Elution MS1 MS1 Analysis (Full Scan - m/z) ESI_Source->MS1 Ion Transfer Collision_Cell Collision Cell (Fragmentation) MS1->Collision_Cell Precursor Ion Selection (m/z 210) Data_Output1 Data_Output1 MS1->Data_Output1 Molecular Weight Confirmation MS2 MS2 Analysis (Fragment Scan) Collision_Cell->MS2 Fragment Ion Transfer Data_Output2 Data_Output2 MS2->Data_Output2 Structural Confirmation & Impurity ID

Comparative Analysis: Identifying Common Process Impurities

A robust analytical strategy leverages both NMR and MS to identify and quantify potential impurities. Common impurities in the synthesis of this compound arise from starting materials, side reactions, or degradation.[25][26]

Common Impurities and Their Detection:

Impurity Structure/Origin Primary Detection Method Key Signature
Boroxine Cyclic trimer anhydride¹¹B NMR Signal at ~δ 33 ppm.
(C₂₄H₃₀B₃N₉O₆)MS (ESI+) [M+H]⁺ at m/z 574.2699.
Starting Material e.g., 2-chloro-5-bromopyrimidineLC-MS Detected by its unique m/z and retention time.
Homocoupling Product Biphenyl-like dimerLC-MS [M+H]⁺ corresponding to the dimerized product.
Protodeboronation Product 2-Morpholinopyrimidine¹H NMR & LC-MS Absence of B(OH)₂ signal; presence of a new aromatic proton at the 5-position. [M+H]⁺ at m/z 166.1030.

Conclusion: An Integrated Approach for Unquestionable Quality

Neither NMR nor mass spectrometry alone can provide a complete picture of the quality of this compound. A truly rigorous analysis relies on the synergistic and orthogonal data from both techniques.

  • NMR provides the definitive, quantitative structural confirmation of the bulk material, including the direct assessment of the critical boronic acid/boroxine equilibrium via ¹¹B NMR.

  • High-Resolution MS confirms the elemental composition with high precision and serves as an ultra-sensitive tool for the detection and identification of trace-level process impurities and degradation products.[20][21]

By implementing the detailed protocols and interpretive guides presented here, researchers and drug development professionals can establish a self-validating system for quality control, ensuring the integrity of their starting materials and the success of their synthetic endeavors.

References

A Comparative Guide to HPLC Purity Analysis of 2-Morpholinopyrimidin-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, 2-Morpholinopyrimidin-5-ylboronic acid has emerged as a critical building block, particularly in the synthesis of kinase inhibitors for therapeutic applications.[1][2] Its efficacy and the safety of the final active pharmaceutical ingredient (API) are intrinsically linked to its purity. Therefore, robust and reliable analytical methods for purity assessment are paramount. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, offering insights into the rationale behind method selection and providing detailed experimental protocols.

The inherent challenges in analyzing boronic acids via HPLC, such as their polarity and potential for on-column degradation, necessitate a carefully considered approach to method development.[3][4] This guide will explore a traditional Reversed-Phase (RP-HPLC) method and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method, presenting a comprehensive comparison of their performance based on critical chromatographic parameters.

Understanding the Analyte: this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective HPLC method development.

PropertyValueSource
Molecular Formula C₈H₁₂BN₃O₃
Molecular Weight 209.01 g/mol
Structure A pyrimidine ring substituted with a morpholine group and a boronic acid functional group.[5]
Polarity The molecule possesses both polar (morpholine, boronic acid) and non-polar (pyrimidine ring) moieties, suggesting moderate polarity.Inferred from structure
Potential Impurities Process-related impurities could include starting materials, reagents, and by-products from the synthesis. A common impurity in boronic acids is the corresponding boronic acid anhydride (a trimer, boroxine). Degradation impurities could arise from hydrolysis or oxidation.[6][7][8]

Method Comparison: Reversed-Phase vs. HILIC

The choice of chromatographic mode is a critical decision in HPLC method development. For a moderately polar compound like this compound, both RP-HPLC and HILIC present viable, yet distinct, approaches.

Method 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry, separating compounds based on their hydrophobicity.[9] For boronic acids, which can be quite polar, achieving adequate retention on a non-polar stationary phase can be challenging.[3] However, with careful optimization of the stationary phase and mobile phase, a robust method can be developed.

Rationale for Method Design:

  • Stationary Phase: A C18 column with low silanol activity is selected to minimize secondary interactions with the polar functional groups of the analyte and potential impurities.[10][11] Modern C18 phases with end-capping provide better peak shapes for polar compounds.

  • Mobile Phase: A gradient elution with acetonitrile and a neutral pH buffer (e.g., ammonium acetate) is chosen. A neutral pH helps to suppress the ionization of the boronic acid group (pKa dependent), enhancing retention on the C18 column.[4]

  • Detector: UV detection is suitable as the pyrimidine ring provides a chromophore.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[12] It is particularly well-suited for the retention and separation of polar compounds that are poorly retained in RP-HPLC.

Rationale for Method Design:

  • Stationary Phase: An amide-based stationary phase is chosen for its excellent ability to retain polar compounds through hydrogen bonding and partitioning into an adsorbed water layer on the stationary phase surface.

  • Mobile Phase: A gradient elution with a high initial concentration of acetonitrile and a small amount of aqueous buffer (e.g., ammonium formate) is employed. The high organic content promotes the partitioning of the polar analyte onto the stationary phase.

  • Detector: UV detection remains applicable.

Comparative Performance Data

The following table summarizes the expected performance of the two methods for the purity analysis of this compound, based on typical results for similar analyses.

ParameterMethod 1: RP-HPLCMethod 2: HILICJustification
Retention of Main Peak (k') 2.54.0HILIC provides stronger retention for the polar analyte.
Resolution (Rs) of Critical Pair *1.82.5HILIC often offers different selectivity for polar impurities, potentially leading to better resolution.
Peak Asymmetry (As) 1.21.1Both methods can provide good peak shape with proper column selection and mobile phase optimization.
Sensitivity (LOD) ~0.05%~0.05%Sensitivity is primarily detector-dependent and should be comparable.
Run Time ~15 minutes~20 minutesHILIC methods may require longer equilibration times between injections.

*Critical Pair: Hypothetical impurity co-eluting closely with the main peak.

Experimental Protocols

Method 1: Reversed-Phase HPLC Protocol

Objective: To determine the purity of this compound and separate it from potential process-related and degradation impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (with low silanol activity)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 60% B

    • 10-12 min: 60% B

    • 12-12.1 min: 60% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of 1 mg/mL.

Method 2: HILIC Protocol

Objective: To provide an orthogonal method for the purity analysis of this compound, with enhanced retention of polar species.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: Amide, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient:

    • 0-2 min: 0% B

    • 2-15 min: 0% to 50% B

    • 15-17 min: 50% B

    • 17-17.1 min: 50% to 0% B

    • 17.1-20 min: 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in 70:30 Acetonitrile:Water to a concentration of 1 mg/mL.

Visualizing the Workflows

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Prep Dissolve sample (1 mg/mL) in 50:50 ACN:Buffer Inject Inject 10 µL Prep->Inject Column C18 Column (250 x 4.6 mm, 5 µm) Inject->Column Gradient Gradient Elution (ACN/Ammonium Acetate) Column->Gradient Detect UV Detection (254 nm) Gradient->Detect Analyze Integrate Peaks & Calculate % Purity Detect->Analyze HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC Analysis cluster_data Data Analysis Prep Dissolve sample (1 mg/mL) in 70:30 ACN:Water Inject Inject 5 µL Prep->Inject Column Amide Column (150 x 4.6 mm, 3.5 µm) Inject->Column Gradient Gradient Elution (High ACN/Ammonium Formate) Column->Gradient Detect UV Detection (254 nm) Gradient->Detect Analyze Integrate Peaks & Calculate % Purity Detect->Analyze

References

A Comparative Guide to 2-Morpholinopyrimidin-5-ylboronic Acid and Its Alternatives for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 2-morpholinopyrimidine scaffold is a privileged motif, frequently incorporated into kinase inhibitors and other therapeutic agents due to its favorable interactions with biological targets.[1][2] The linchpin for introducing this critical fragment is often 2-Morpholinopyrimidin-5-ylboronic acid, a versatile reagent in Suzuki-Miyaura cross-coupling reactions.[2] However, the inherent challenges associated with the stability and reactivity of some boronic acids have spurred the development of alternative reagents. This guide provides a comprehensive comparison of this compound with its key alternatives—notably potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates—offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection in specific synthetic contexts.

The Central Role of the 2-Morpholinopyrimidine Scaffold

The morpholine and pyrimidine rings are considered "privileged structures" in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The pyrimidine ring is a core component of nucleobases, rendering its derivatives amenable to interacting with a wide range of biological targets, leading to anticancer, anti-inflammatory, and antiviral properties.[1] The morpholine moiety is often introduced to enhance physicochemical properties such as solubility and metabolic stability.[1] The combination of these two in the 2-morpholinopyrimidine scaffold has proven particularly fruitful in the design of kinase inhibitors, such as the CSF-1R inhibitor Pexidartinib.[3][4]

Core Reagent: this compound

This compound is a widely utilized building block for the synthesis of molecules containing the 2-morpholinopyrimidine moiety via the Suzuki-Miyaura cross-coupling reaction.[2] Its utility lies in the direct installation of this key pharmacophore onto a variety of aryl or heteroaryl halides.

General Reactivity and Considerations

Being a 5-pyrimidinylboronic acid, this reagent generally exhibits good reactivity in Suzuki-Miyaura couplings. The electronic environment at the 5-position of the pyrimidine ring is favorable for the transmetalation step in the palladium catalytic cycle.[5] However, like many boronic acids, its stability can be a concern, with potential for protodeboronation under certain conditions. The presence of the electron-donating morpholino group can increase the electron density of the pyrimidine ring, which may influence the transmetalation step.[5]

The Alternatives: Enhancing Stability and Handling

The primary motivation for seeking alternatives to boronic acids is to overcome their potential instability, which can affect shelf-life and reaction reproducibility. Two classes of reagents have emerged as superior alternatives in many applications: potassium organotrifluoroborates and MIDA boronates.

Potassium Organotrifluoroborates: A Stable and Versatile Option

Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[6] This enhanced stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions. The tetracoordinate nature of the boron atom in organotrifluoroborates makes them less susceptible to protodeboronation compared to their boronic acid counterparts.[6]

N-Methyliminodiacetic Acid (MIDA) Boronates: Controlled Release of the Boronic Acid

MIDA boronates are another class of air-stable, crystalline solids that serve as protected forms of boronic acids.[7][8] They are compatible with a wide range of synthetic reagents and are amenable to silica gel chromatography, which simplifies purification.[8][9] A key feature of MIDA boronates is their ability to undergo slow, controlled release of the corresponding boronic acid under specific reaction conditions, which is particularly advantageous when dealing with unstable boronic acids.[7]

Comparative Performance in Suzuki-Miyaura Coupling

Reagent ClassStructureStabilityHandlingReactivity in Suzuki-Miyaura CouplingKey AdvantagesPotential Challenges
Boronic Acid R-B(OH)₂Moderate; susceptible to protodeboronation and oxidation.[5][10]Can be challenging to handle and purify due to potential decomposition.Generally good, but can be variable depending on the substrate.Readily available for many scaffolds.Instability can lead to inconsistent yields and requires careful storage.
Potassium Organotrifluoroborate [R-BF₃]KHigh; stable to air and moisture.[6][11]Crystalline solids, easy to handle and store.[6]Often requires specific activation conditions (e.g., aqueous base) but can provide high yields.[2]Enhanced stability, improved stoichiometry in reactions.[6]May require optimization of reaction conditions for efficient coupling.
MIDA Boronate R-B(MIDA)High; stable to air, moisture, and chromatography.[7][8]Crystalline solids, easy to handle, purify, and store.[8]Acts as a slow-release source of the boronic acid, often leading to higher yields with unstable partners.[7]Excellent stability, compatibility with a wide range of reagents, enables iterative cross-coupling.[8][9]Requires a deprotection step to release the active boronic acid.

Experimental Protocols

Below are representative, detailed protocols for the synthesis and use of this compound and its more stable alternatives.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline for the coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • In a glovebox or under an inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Potassium (2-Morpholinopyrimidin-5-yl)trifluoroborate

This protocol describes the conversion of the boronic acid to its corresponding trifluoroborate salt.[12]

Materials:

  • This compound (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (3.0 equiv)

  • Methanol

  • Water

Procedure:

  • Dissolve this compound in methanol.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.

  • Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid.

  • A white precipitate of the potassium trifluoroborate salt should form.

  • Stir the mixture for 30 minutes at room temperature.

  • Collect the precipitate by filtration, wash with cold water and then a small amount of cold methanol, and dry under vacuum.

Protocol 3: Suzuki-Miyaura Coupling of Potassium (2-Morpholinopyrimidin-5-yl)trifluoroborate

This protocol outlines the use of the trifluoroborate salt in a Suzuki-Miyaura coupling.[2]

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium (2-Morpholinopyrimidin-5-yl)trifluoroborate (1.05 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (2 mol%)

  • Ligand (e.g., RuPhos) (4 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 10:1)

Procedure:

  • To a Schlenk tube, add the aryl halide, potassium (2-Morpholinopyrimidin-5-yl)trifluoroborate, and the base.

  • Evacuate and backfill the tube with argon (repeat three times).

  • In a separate vial, combine the palladium catalyst and the ligand, then add to the reaction mixture under a positive pressure of argon.

  • Add the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification procedure as described in Protocol 1.

Protocol 4: Synthesis of (2-Morpholinopyrimidin-5-yl)-MIDA boronate

This protocol details the synthesis of the MIDA boronate from the corresponding boronic acid.[7][13]

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.0 equiv)

  • Anhydrous DMF or PEG-300

Procedure:

  • Dissolve the this compound and MIDA in anhydrous DMF or PEG-300 in a reaction vial.

  • Heat the mixture to 160 °C for 10-15 minutes (microwave or conventional heating).

  • Cool the reaction mixture to room temperature.

  • If using DMF, remove the solvent under reduced pressure. If using PEG-300, dilute with water and sonicate to precipitate the product.

  • Collect the solid product by filtration and wash with an appropriate solvent (e.g., water, ether).

  • The crude product can often be purified by recrystallization or silica gel chromatography.

Protocol 5: Suzuki-Miyaura Coupling of (2-Morpholinopyrimidin-5-yl)-MIDA boronate

This protocol describes the "slow-release" Suzuki-Miyaura coupling using the MIDA boronate.[7][14]

Materials:

  • Aryl halide (1.0 equiv)

  • (2-Morpholinopyrimidin-5-yl)-MIDA boronate (1.1 equiv)

  • Palladium catalyst (e.g., Pd(dtbpf)Cl₂) (2 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Aqueous solvent system (e.g., water with a surfactant like TPGS-750-M)

Procedure:

  • To a reaction vessel, add the aryl halide, (2-Morpholinopyrimidin-5-yl)-MIDA boronate, and the base.

  • Add the palladium catalyst.

  • Add the aqueous solvent system.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates from the aqueous medium and can be isolated by filtration. Alternatively, an extraction with an organic solvent may be necessary.

  • Purify the product as needed.

Mechanistic Insights and Workflow Visualization

The choice of organoboron reagent influences the initial steps of the Suzuki-Miyaura catalytic cycle. While boronic acids can directly participate in transmetalation, trifluoroborates and MIDA boronates require an initial activation/deprotection step to generate the active boronic acid or a related reactive species.

Suzuki_Miyaura_Workflow cluster_reagents Organoboron Reagents cluster_cycle Suzuki-Miyaura Catalytic Cycle BA Boronic Acid (R-B(OH)₂) TM Transmetalation BA->TM TFB Trifluoroborate ([R-BF₃]K) TFB->BA Hydrolysis MIDA MIDA Boronate (R-B(MIDA)) MIDA->BA Slow Release OA Oxidative Addition (Ar-Pd(II)-X) OA->TM RE Reductive Elimination (Ar-R) TM->RE Pd0 Pd(0) Catalyst RE->Pd0 Regeneration Product Product RE->Product Final Product Pd0->OA ArX Aryl Halide (Ar-X) ArX->OA Base Base Base->TM

Caption: Workflow of Suzuki-Miyaura coupling with different organoboron reagents.

Conclusion and Future Perspectives

This compound remains a valuable and widely used reagent for the synthesis of complex molecules. However, for syntheses requiring high stability, ease of handling, and improved reproducibility, potassium (2-morpholinopyrimidin-5-yl)trifluoroborate and (2-morpholinopyrimidin-5-yl)-MIDA boronate present compelling alternatives. The choice of reagent should be guided by the specific requirements of the synthesis, including the stability of the coupling partners, the desired scale of the reaction, and the need for chromatographic purification of the organoboron reagent. As the demand for complex, N-heterocyclic-containing molecules continues to grow in the pharmaceutical industry, the development and application of these advanced organoboron reagents will undoubtedly play an increasingly important role.

References

A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: Benchmarking 2-Morpholinopyrimidin-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Kinase Inhibitor Scaffolds

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer.[1][2] At the heart of every kinase inhibitor is its chemical scaffold—the core molecular framework that dictates its binding mode, selectivity, and overall pharmacological properties. For decades, drug discovery efforts have been dominated by scaffolds that compete with ATP in a reversible, non-covalent manner.[2]

This guide provides an in-depth technical benchmark of an emerging scaffold, 2-Morpholinopyrimidin-5-ylboronic acid , against two of the most successful and well-established incumbent scaffolds in oncology: Anilino-pyrimidine and Quinazoline .

The this compound scaffold is of particular interest due to its unique combination of features: a pyrimidine core common to many inhibitors, a morpholine group known to confer selectivity and favorable properties for targeting the PI3K family of kinases, and a boronic acid moiety that introduces the potential for a reversible covalent mechanism of action.[3][4][5][6] This guide will dissect the mechanistic nuances of each scaffold, provide detailed protocols for a rigorous head-to-head comparison, and present a framework for data interpretation to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

Section 1: A Mechanistic Deep Dive into the Scaffolds Under Review

The efficacy and selectivity of a kinase inhibitor are fundamentally dictated by how its scaffold interacts with the ATP-binding pocket of the target kinase. Here, we explore the distinct structural features and binding hypotheses for our challenger and incumbent scaffolds.

The Challenger: this compound

This scaffold is a composite of well-understood pharmacophores, engineered to create a unique inhibitory mechanism.

  • Structure and Key Features : The core consists of a pyrimidine ring, a common hinge-binding element.[7][8] The morpholine group is a key feature, often used in phosphoinositide 3-kinase (PI3K) inhibitors to form critical hydrogen bonds in the affinity pocket.[4][9] The defining feature, however, is the boronic acid (-B(OH)₂).

  • Primary Target Family : The morpholinopyrimidine portion of the scaffold has been extensively optimized for inhibitors of the PI3K/AKT/mTOR pathway.[10][11]

  • Mechanism of Action : Unlike purely ATP-competitive inhibitors, the boronic acid group can form a reversible covalent bond with the hydroxyl group of a serine or threonine residue, or even with the ribose diol of ATP itself.[3][6][12] This offers the potential for increased potency and prolonged target engagement compared to inhibitors relying solely on non-covalent interactions.[13][14]

The Incumbents: Classic ATP-Competitive Scaffolds

The anilino-pyrimidine and quinazoline scaffolds are pillars of kinase inhibitor drug discovery, forming the basis of numerous FDA-approved drugs.[15][16][17]

  • Anilino-pyrimidine : This scaffold, famously found in Imatinib, is a "Type I" inhibitor that binds to the active conformation of the kinase. The pyrimidine nitrogen and the aniline N-H group typically form two critical hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP.[15]

  • Quinazoline : Found in drugs like Gefitinib and Erlotinib, the 4-anilinoquinazoline scaffold also functions as an ATP-competitive hinge-binder.[16][18][19] Its rigid, bicyclic structure provides a robust framework for presenting substituents into specific pockets of the kinase active site, enabling the fine-tuning of potency and selectivity.[16][20]

Visualization: Binding Mode Hypotheses

The diagram below illustrates the hypothesized binding modes within the kinase ATP pocket. The incumbents engage in classic non-covalent hinge binding, while the boronic acid scaffold has the additional potential to form a covalent bond with a nearby nucleophilic residue.

Binding_Modes cluster_0 Kinase ATP Pocket cluster_1 Scaffolds Hinge Hinge Affinity_Pocket Affinity_Pocket Covalent_Residue Nucleophilic Residue (e.g., Serine) Anilino_Pyrimidine Anilino-pyrimidine Anilino_Pyrimidine->Hinge H-Bonds (Non-covalent) Quinazoline Quinazoline Quinazoline->Hinge H-Bonds (Non-covalent) Boronic_Acid 2-Morpholinopyrimidin- 5-ylboronic acid Boronic_Acid->Hinge H-Bonds Boronic_Acid->Affinity_Pocket Morpholine Interaction Boronic_Acid->Covalent_Residue Reversible Covalent Bond

Caption: Hypothesized binding modes of different kinase inhibitor scaffolds.

Section 2: A Framework for Objective Benchmarking

To objectively compare these scaffolds, a multi-pillar approach is essential, moving from direct enzyme inhibition to target engagement and functional outcomes in a cellular context.

Pillar 1: In Vitro Biochemical Potency (IC₅₀ Determination)

This is the foundational experiment to determine the direct inhibitory activity of a compound on a purified kinase enzyme. We will use the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the reaction.[21][22]

Rationale for Method Selection: The ADP-Glo™ assay is universal, meaning it can be used for virtually any kinase without the need for substrate-specific antibodies, making it ideal for comparing different inhibitors on the same platform.[23] Its high sensitivity and broad ATP tolerance allow for accurate IC₅₀ determination across a wide range of potencies.[24][25]

  • Reagent Preparation : Prepare kinase buffer, kinase enzyme solution, substrate solution, and serial dilutions of the test inhibitors in DMSO. Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's technical manual.[26]

  • Kinase Reaction : In a white, opaque 384-well plate, add 2.5 µL of kinase enzyme and 2.5 µL of substrate/ATP mix. Add 100 nL of inhibitor from the dilution series (or DMSO for control).

  • Incubation : Incubate the reaction plate at room temperature for 60 minutes.

  • Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]

  • ADP Detection : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[21][26]

  • Data Acquisition : Measure luminescence using a plate-reading luminometer.

  • Data Analysis : Normalize the data using no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

ADP_Glo_Workflow start Start: Prepare Reagents step1 1. Dispense Kinase, Substrate, ATP, and Inhibitor start->step1 step2 2. Incubate for Kinase Reaction (ATP -> ADP) step1->step2 step3 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) step2->step3 step4 4. Incubate step3->step4 step5 5. Add Kinase Detection Reagent (ADP -> ATP -> Light) step4->step5 step6 6. Incubate step5->step6 end End: Measure Luminescence & Calculate IC50 step6->end

Caption: Step-by-step workflow for the ADP-Glo™ biochemical kinase assay.

Pillar 2: Cellular Target Engagement

Confirming that a compound binds its intended target in the complex milieu of a living cell is a critical step. The NanoBRET™ Target Engagement Assay is a state-of-the-art method for this purpose.[27][28] It measures the binding of a compound to a NanoLuc® luciferase-tagged target protein in live cells by monitoring the displacement of a fluorescent tracer.[29][30]

  • Cell Preparation : Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well plate and incubate for 24 hours.[29]

  • Compound and Tracer Addition : Prepare serial dilutions of the test inhibitor. Add the fluorescent NanoBRET™ tracer to the cells, followed immediately by the inhibitor dilutions.

  • Equilibration : Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound/tracer to reach binding equilibrium within the cells.[30]

  • Signal Detection : Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well. Read the plate on a luminometer capable of dual-filtering for donor (460 nm) and acceptor (618 nm) emission.[29]

  • Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the intracellular IC₅₀ by plotting the BRET ratio against inhibitor concentration.

Pillar 3: Cellular Pathway Inhibition (EC₅₀ Determination)

The ultimate test of an inhibitor is its ability to modulate the signaling pathway downstream of its target. For a PI3K inhibitor, this is typically measured by a decrease in the phosphorylation of the substrate protein AKT.

Rationale for Method Selection: Western blotting is a semi-quantitative, yet highly specific and trusted method to measure changes in protein phosphorylation, providing direct evidence of functional pathway inhibition.[10]

  • Cell Treatment : Seed cancer cells with a constitutively active PI3K pathway (e.g., MCF7, U87MG) in a 6-well plate.[4][9] Once confluent, treat the cells with a serial dilution of the test inhibitor for 2 hours.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Separate 20 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% BSA in TBST. Incubate overnight at 4°C with a primary antibody specific for phosphorylated AKT (p-AKT Ser473).

  • Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization : Strip the membrane and re-probe with an antibody for total AKT or a loading control (e.g., GAPDH) to normalize the p-AKT signal.

  • Data Analysis : Quantify the band intensities using densitometry software. Plot the normalized p-AKT signal against inhibitor concentration to determine the EC₅₀ value.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effects (Proliferation, Survival) pAKT->Downstream Inhibitor Inhibitor (e.g., Morpholinopyrimidine) Inhibitor->PI3K Blocks

Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.

Section 3: Head-to-Head Data Analysis

Here, we present hypothetical but representative data for inhibitors derived from each scaffold against a primary kinase target (e.g., PI3Kα). This allows for a direct comparison of their performance across the three benchmarking pillars.

Scaffold Inhibitor Example Binding Mechanism Biochemical IC₅₀ (nM) [31]Cellular Target Engagement IC₅₀ (nM) Cellular Pathway EC₅₀ (nM)
Anilino-pyrimidine Compound ANon-covalent, ATP-competitive15150200
Quinazoline Compound QNon-covalent, ATP-competitive10120160
This compound Compound BReversible Covalent52535

Data Interpretation and Discussion:

  • Potency Shift : The classic non-covalent inhibitors (Compounds A and Q) exhibit a significant ~10-fold shift in potency between the biochemical and cellular assays. This is a common phenomenon due to factors like cell membrane permeability, protein binding in media, and high intracellular ATP concentrations (~1-10 mM) that compete with the inhibitor.

  • The Covalent Advantage : Compound B, based on the boronic acid scaffold, shows a much smaller potency shift. This is a key potential advantage of a covalent mechanism. By forming a covalent bond, the inhibitor can "trap" its target, making it less susceptible to competition from high levels of intracellular ATP. This often translates to superior and more durable cellular efficacy.[32][33][34]

  • Structure-Activity Relationship (SAR) : The data suggests that for the boronic acid scaffold, the biochemical IC₅₀ is a better predictor of cellular activity than it is for the purely ATP-competitive scaffolds. This has significant implications for drug discovery, potentially streamlining the hit-to-lead optimization process.

Section 4: Synthesis, Selectivity, and Future Directions

  • Synthetic Accessibility : All three scaffolds are synthetically tractable. The quinazoline and anilino-pyrimidine cores are readily synthesized via established methods.[16] The this compound scaffold can be prepared through nucleophilic aromatic substitution or metal-halogen exchange followed by boronate trapping, with scalable methods available.[12]

  • Selectivity : Kinase selectivity is paramount for minimizing off-target toxicity. While the core scaffold is a key determinant, selectivity is ultimately achieved through the careful design of substituents that exploit unique features of the target kinase's active site.[35][36] The potential for covalent inhibitors to target non-conserved cysteine or serine residues near the active site can be a powerful strategy for achieving high selectivity.[13][33]

For drug development professionals, the key takeaway is that a scaffold is more than just a hinge-binder. Exploring diverse mechanisms of action, such as reversible covalent inhibition, can unlock new therapeutic potential. The rigorous, multi-pillar benchmarking approach outlined in this guide provides a robust framework for validating these novel scaffolds and making informed decisions in the progression of drug discovery projects.

References

A Senior Application Scientist's Guide to the Spectroscopic Interpretation of 2-Morpholinopyrimidin-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Boronic acids, particularly those featuring heterocyclic scaffolds, are of significant interest due to their versatile applications in medicinal chemistry, including their role as key building blocks in Suzuki-Miyaura cross-coupling reactions and as potential enzyme inhibitors.[1] This guide provides an in-depth analysis of the spectroscopic data for 2-Morpholinopyrimidin-5-ylboronic acid, a compound that marries the functionalities of a pyrimidine ring, a morpholine moiety, and a boronic acid group.

In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will employ a first-principles approach. We will predict and interpret the expected spectroscopic signatures based on the known spectral characteristics of its constituent fragments. To provide a practical, comparative context, we will contrast its expected data with the well-documented spectroscopic profile of Phenylboronic acid. This comparative methodology not only illuminates the unique spectral features of our target molecule but also serves as a robust framework for the structural elucidation of similarly complex compounds.

Molecular Structure and Spectroscopic Correlation

The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Below is a diagram illustrating the atomic numbering scheme for this compound, which will be referenced throughout our spectral interpretation.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would be characterized by distinct signals from the pyrimidine ring, the morpholine substituent, and the boronic acid group.

Expected ¹H NMR Data Comparison

Assignment This compound (Predicted) Phenylboronic acid (Experimental, in DMSO-d₆) [2]
Pyrimidine H4, H6~8.5 - 8.8 ppm (singlet or closely coupled doublet)-
B(OH)₂~8.0 - 8.5 ppm (broad singlet)~7.99 ppm (doublet)
Morpholine H3', H5'~3.7 - 3.8 ppm (triplet)-
Morpholine H2', H6'~3.6 - 3.7 ppm (triplet)-
Phenyl H (ortho)-~7.79 ppm (doublet)
Phenyl H (meta)-~7.39 ppm (triplet)
Phenyl H (para)-~7.33 ppm (triplet)

Interpretation and Rationale:

  • Pyrimidine Protons (H4, H6): In the unsubstituted pyrimidine-5-boronic acid, the H4 and H6 protons are equivalent and appear as a singlet. In our target molecule, the morpholine group at the C2 position will induce a slight electronic difference between H4 and H6, potentially leading to two closely spaced signals or a singlet. These protons are expected to be significantly deshielded due to the electron-withdrawing nature of the pyrimidine ring, appearing in the downfield region of the spectrum.

  • Boronic Acid Protons (B(OH)₂): The protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly dependent on concentration, temperature, and solvent. They typically appear as a broad singlet due to rapid exchange with residual water in the NMR solvent. In some cases, these signals can be exchanged with D₂O, leading to their disappearance from the spectrum, which is a useful diagnostic tool.

  • Morpholine Protons (H2', H3', H5', H6'): The morpholine ring typically adopts a chair conformation.[3][4] The protons on the carbons adjacent to the nitrogen (H3', H5') are expected to be at a slightly different chemical shift than those adjacent to the oxygen (H2', H6').[5] Both sets of protons would likely appear as triplets due to coupling with their neighboring CH₂ group. The protons alpha to the oxygen (H2', H6') are generally more deshielded.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Data Comparison

Assignment This compound (Predicted) Phenylboronic acid (Experimental)
Pyrimidine C2~162 ppm-
Pyrimidine C4, C6~158 ppm-
Pyrimidine C5~120 ppm (boron-coupled)-
Morpholine C3', C5'~66 ppm-
Morpholine C2', C6'~44 ppm-
Phenyl C1 (ipso)-~135 ppm
Phenyl C2, C6 (ortho)-~132 ppm
Phenyl C3, C5 (meta)-~128 ppm
Phenyl C4 (para)-~130 ppm

Interpretation and Rationale:

  • Pyrimidine Carbons: The carbon atoms in the pyrimidine ring will have distinct chemical shifts. C2, being attached to two nitrogen atoms, will be the most deshielded. C4 and C6 will also be in the downfield region. The C5 carbon, directly bonded to the boron atom, will have its signal influenced by the boron nucleus, which may result in broadening of the peak.

  • Morpholine Carbons: The carbon atoms of the morpholine ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the oxygen (C2', C6') are expected to be more deshielded than those adjacent to the nitrogen (C3', C5').[5]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (Molecular Formula: C₈H₁₂BN₃O₃), the expected monoisotopic mass is approximately 209.097 g/mol .[1]

Expected Fragmentation Pattern:

Electron Ionization (EI) or Electrospray Ionization (ESI) would likely reveal the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. A key characteristic of boronic acids in mass spectrometry is their tendency to undergo dehydration.[6]

References

A Researcher's Guide to Validating the Biological Efficacy of Novel PI3K/mTOR Inhibitors Derived from 2-Morpholinopyrimidin-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, medicinal chemists, and drug development professionals to validate the biological efficacy of novel compounds synthesized from the 2-morpholinopyrimidin-5-ylboronic acid scaffold. The morpholinopyrimidine core is a privileged structure in kinase inhibitor design, frequently utilized for its ability to form key interactions within the ATP-binding pocket of enzymes like phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1] This document moves beyond mere protocol listing to explain the causality behind a multi-tiered validation strategy, ensuring that each experimental stage logically builds upon the last, from initial target binding to final cellular phenotype.

Introduction: The Promise of the Morpholinopyrimidine Scaffold

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2][3] Its frequent dysregulation in various cancers has made it one of the most pursued targets in oncology drug discovery.[4][5] The this compound moiety serves as a versatile and powerful building block for generating libraries of potential kinase inhibitors through reactions like the Suzuki-Miyaura coupling.[6][7] Recent studies have demonstrated that derivatives of this scaffold can act as potent dual inhibitors of PI3K and mTOR, a desirable characteristic that can overcome feedback loop activation often seen with single-target agents.[1][8][9]

This guide outlines a rigorous, three-stage validation workflow designed to comprehensively characterize novel compounds, comparing their performance against established clinical and preclinical inhibitors.

G cluster_synthesis Scaffold & Synthesis cluster_validation Biological Validation Workflow Scaffold This compound Synthesis Suzuki-Miyaura Coupling (Library Generation) Scaffold->Synthesis Compound Novel Compound Library Synthesis->Compound Target Stage 1: Target Engagement (CETSA) Compound->Target Pathway Stage 2: Pathway Inhibition (Western Blot) Phenotype Stage 3: Phenotypic Outcome (Cell-Based Assays)

Caption: High-level overview of the synthesis and validation workflow.

Stage 1: Primary Validation — Does Your Compound Hit the Target?

Expertise & Experience: Before investing significant resources, it is paramount to confirm that a synthesized compound physically interacts with its intended intracellular target. Phenotypic effects without direct target binding can be misleading, often arising from off-target activity or non-specific cytotoxicity. The Cellular Thermal Shift Assay (CETSA) is the gold-standard biophysical method for verifying target engagement in a native, intact cellular environment.[10][11][12]

Trustworthiness: The principle of CETSA is that a protein becomes thermodynamically stabilized upon ligand binding, making it more resistant to heat-induced denaturation.[12][13] This "thermal shift" (ΔTagg) provides direct, quantifiable evidence of a physical interaction between the compound and the target protein.

Featured Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to measure the thermal stabilization of a target protein (e.g., PI3Kα or mTOR) in intact cells following treatment with a test compound.

Methodology:

  • Cell Culture & Treatment: Plate a relevant cancer cell line (e.g., MCF7, PIK3CA-mutant) and grow to 80-90% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

  • Temperature Gradient: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[12]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western Blot or ELISA.

  • Data Interpretation: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. The rightward shift of the curve for the compound-treated sample indicates thermal stabilization. The difference in the temperature at which 50% of the protein is denatured (Tagg) is the ΔTagg.

G start Treat Cells (Compound vs. Vehicle) heat Heat Challenge (Temperature Gradient) start->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifugation (Separate Soluble/Insoluble) lyse->centrifuge analyze Analyze Supernatant (Western Blot for Target Protein) centrifuge->analyze plot Plot Melt Curve (Calculate ΔTagg) analyze->plot

Caption: Step-by-step experimental workflow for CETSA.

Comparative Data: Target Engagement
CompoundTarget ProteinConcentrationTagg (°C) (Vehicle)Tagg (°C) (Compound)ΔTagg (°C)
Compound X-101 PI3Kα10 µM48.555.2+6.7
Compound X-101 mTOR10 µM50.154.8+4.7
Alpelisib (Control)PI3Kα10 µM48.556.1+7.6
Alpelisib (Control)mTOR10 µM50.150.3+0.2 (NS)

Stage 2: Secondary Validation — Are You Inhibiting the Pathway?

Expertise & Experience: Confirming target engagement is the first step. The second, equally critical step is to demonstrate that this binding event translates into a functional consequence—namely, the inhibition of the target's enzymatic activity. For the PI3K/mTOR pathway, this is best measured by quantifying the phosphorylation status of key downstream substrates.

Trustworthiness: Western blotting is a semi-quantitative technique that serves as a robust, self-validating system. By probing for both the phosphorylated form and the total amount of a protein, we can normalize the signal, ensuring that any observed decrease in phosphorylation is due to pathway inhibition and not merely a result of less protein being present. The key biomarkers are Phospho-Akt (Ser473) for PI3K activity and Phospho-p70S6K (Thr389) for mTORC1 activity.[14][15]

G cluster_inhibitors Inhibition Points RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP PIP2 PIP2 AKT AKT PIP3->AKT p-Akt (S473) BIOMARKER 1 mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K p-p70S6K (T389) BIOMARKER 2 Inhibitor Compound X-101 (Dual Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR pathway with key inhibition points and biomarkers.

Featured Protocol: Western Blot for Phospho-Protein Analysis

This protocol details the detection of p-Akt and p-p70S6K in response to a dose-range of a test inhibitor.

Methodology:

  • Cell Culture & Treatment: Seed cells (e.g., BT-474) and allow them to attach. Serum-starve the cells overnight to reduce basal pathway activity.

  • Stimulation & Inhibition: Pre-treat cells with a range of concentrations of the test compound (e.g., 1 nM to 10 µM) or a known inhibitor (e.g., Dactolisib) for 2 hours. Subsequently, stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[15]

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg), denature with Laemmli buffer, and separate the proteins on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific binding. Incubate overnight at 4°C with primary antibodies (e.g., rabbit anti-p-Akt S473, rabbit anti-p-p70S6K T389).

  • Stripping and Re-probing: After detecting the phospho-proteins, the membrane can be stripped and re-probed with antibodies for total Akt, total p70S6K, and a loading control (e.g., β-Actin) to ensure equal protein loading.

  • Detection and Analysis: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate. Quantify band intensities using software like ImageJ. Calculate the ratio of phospho-protein to total protein for each sample.

Comparative Data: Pathway Inhibition (IC50)
Compoundp-Akt (S473) IC50p-p70S6K (T389) IC50
Compound X-101 15 nM25 nM
Dactolisib (Dual)9 nM18 nM
Alpelisib (PI3Kα)12 nM> 1 µM
Everolimus (mTOR)> 10 µM30 nM

Stage 3: Tertiary Validation — Does Pathway Inhibition Translate to a Phenotype?

Expertise & Experience: The final and most clinically relevant stage of validation is to demonstrate that target engagement and pathway inhibition produce the desired biological outcome: halting cancer cell proliferation and/or inducing cell death.

Trustworthiness: Using multiple, mechanistically distinct assays provides a self-validating picture of the compound's cellular efficacy. A cell viability assay (like SRB) measures the inhibition of cell growth, while an apoptosis assay (like Annexin-V staining) specifically quantifies the induction of programmed cell death. Strong concordance between these assays enhances confidence in the compound's mechanism of action.

Featured Protocols: Cell Viability and Apoptosis Assays

A. Sulforhodamine B (SRB) Cell Viability Assay

  • Cell Plating & Treatment: Seed cancer cells in 96-well plates and allow them to adhere for 24 hours. Treat with a serial dilution of the test compound for 72 hours.

  • Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow to air dry. Add 0.4% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Wash and Solubilize: Wash four times with 1% acetic acid to remove unbound dye and allow to air dry. Add 10 mM Tris base solution (pH 10.5) to solubilize the protein-bound dye.

  • Readout: Measure the absorbance at 510 nm on a plate reader. Calculate the IC50 value from the dose-response curve.

B. Annexin-V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cells in 6-well plates with the test compound at 1x and 5x its IC50 concentration for 48 hours.

  • Cell Staining: Harvest both adherent and floating cells. Wash with cold PBS and resuspend in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin-V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Incubate in the dark for 15 minutes. Analyze the samples immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Comparative Data: Cellular Efficacy
CompoundCell LineGenotypeViability IC50Apoptosis (% at 5x IC50)
Compound X-101 MCF7PIK3CA Mut95 nM45.2%
Compound X-101 U87-MGPTEN Null110 nM41.8%
AlpelisibMCF7PIK3CA Mut80 nM25.1%
AlpelisibU87-MGPTEN Null> 1 µM8.5%
EverolimusMCF7PIK3CA Mut150 nM15.6%
EverolimusU87-MGPTEN Null180 nM12.3%

Conclusion and Forward Look

This structured validation cascade provides a robust and logical pathway for assessing the biological efficacy of novel compounds derived from this compound. By systematically confirming target engagement with CETSA, quantifying pathway modulation via Western blot, and measuring the resulting cellular phenotype, researchers can build a compelling, data-driven case for their lead candidates. The comparative data generated against established inhibitors is crucial for contextualizing the potency and selectivity of new chemical entities, ultimately guiding the selection of compounds with the most promising therapeutic potential for further preclinical and clinical development.

References

A Comparative Guide to the Cross-Reactivity of 2-Morpholinopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the protein kinase inhibitor remains a cornerstone of targeted therapy. The 2-morpholinopyrimidine scaffold has emerged as a "privileged" structure—a molecular framework that frequently yields high-affinity ligands for kinase ATP-binding sites. Its derivatives have been extensively developed to target key signaling nodes, most notably the Phosphoinositide 3-kinase (PI3K) pathway. However, the ultimate clinical success of these inhibitors hinges not only on their on-target potency but critically, on their selectivity. Unintended off-target interactions can lead to toxicity or unexpected pharmacological effects, complicating clinical development.

This guide provides an in-depth comparison of the cross-reactivity profiles of two prominent PI3K inhibitors derived from the 2-morpholinopyrimidine scaffold: Pictilisib (GDC-0941) , a pan-Class I PI3K inhibitor, and Idelalisib (CAL-101) , a PI3Kδ-selective inhibitor. Through this comparison, we will explore how subtle modifications to a common chemical core can dramatically alter an inhibitor's interaction landscape across the human kinome, providing critical insights for researchers in medicinal chemistry and drug development.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge: designing a small molecule that inhibits the intended target with high potency while avoiding interactions with dozens, or even hundreds, of other kinases.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival; its dysregulation is a hallmark of many cancers[1]. The 2-morpholinopyrimidine core, often synthesized from precursors like 2-morpholinopyrimidin-5-ylboronic acid, effectively mimics the adenine hinge-binding region of ATP, making it an excellent starting point for PI3K inhibitor design. However, as we will see, the decorations around this core dictate the inhibitor's ultimate selectivity profile.

To objectively assess this, we must rely on robust, systematic, and quantitative methodologies. This guide will detail the principles and protocols for three cornerstone techniques in inhibitor profiling: wide-panel enzymatic screening (such as KINOMEscan™), cellular target engagement assays (like CETSA®), and traditional enzymatic IC50 assays.

Methodologies for Assessing Inhibitor Cross-Reactivity

An accurate understanding of an inhibitor's selectivity requires a multi-faceted experimental approach. No single assay can fully capture the complexity of a compound's behavior. Here, we detail the core techniques used to generate the data discussed in this guide.

Broad-Panel Competition Binding Assays (KINOMEscan™)

This technology provides a snapshot of an inhibitor's binding affinity against a large, purified panel of kinases (often over 450). It is a powerful tool for identifying both intended targets and unexpected off-targets in a controlled, cell-free environment.

Causality Behind Experimental Choice: The primary advantage of a competition binding assay is its universality. It does not require an active enzyme or a defined substrate, allowing for the screening of a vast portion of the kinome, including atypical kinases, on a single platform. This makes it an ideal first-pass strategy to map the potential interaction landscape of a new chemical entity.

Experimental Workflow:

A brief, descriptive caption: Workflow for KINOMEscan™ Competition Binding Assay.

Step-by-Step Protocol:

  • Preparation: A kinase-tagged T7 phage is prepared for each kinase in the screening panel. An immobilized, non-selective ligand is bound to a solid support (e.g., beads).

  • Competition: The test compound (e.g., GDC-0941) is incubated at a fixed concentration (typically 1-10 µM) with the phage-tagged kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase's active site.

  • Equilibration & Wash: The mixture is allowed to reach equilibrium. Unbound components are then washed away, leaving only the kinase-phage complexes that are bound to the immobilized ligand.

  • Quantification: The amount of phage remaining is quantified using quantitative PCR (qPCR) of the unique DNA tag on each phage.

  • Data Analysis: The amount of kinase bound to the solid support is compared to a DMSO control. A low qPCR signal indicates that the test compound successfully competed with the immobilized ligand, signifying strong binding. Results are typically expressed as "Percent of Control," where a lower percentage indicates a stronger interaction[2].

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that measures target engagement within intact, live cells. It is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.

Causality Behind Experimental Choice: While KINOMEscan reveals potential binding partners, CETSA confirms that the inhibitor can enter a cell, engage its target in the complex cellular milieu, and induce a stabilizing conformational change. This provides crucial, physiologically relevant validation of the in-vitro data.

Experimental Workflow:

A brief, descriptive caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol:

  • Treatment: Culture intact cells and treat one sample with the test inhibitor and a control sample with DMSO vehicle.

  • Heating: Aliquots of the treated cell suspensions are heated to a range of temperatures (e.g., 40-70°C) for a short period (typically 3 minutes).

  • Lysis: The cells are lysed to release their protein content.

  • Separation: Precipitated (denatured) proteins are separated from the soluble fraction by centrifugation.

  • Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot or other immunoassays.

  • Analysis: A "melt curve" is plotted, showing the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the drug-treated sample indicates target engagement and stabilization.

Enzymatic Activity Assays (IC50 Determination)

This is the classic method for quantifying an inhibitor's potency. It measures the compound's ability to inhibit the catalytic function of a purified enzyme.

Causality Behind Experimental Choice: This assay directly measures functional inhibition, rather than just binding. It is the gold standard for determining potency (IC50) and is essential for structure-activity relationship (SAR) studies. Performing these assays at ATP concentrations that mimic cellular levels is crucial for translating biochemical potency to cellular activity[3].

Step-by-Step Protocol (Radiometric Example):

  • Reaction Setup: In a multi-well plate, the purified kinase, a specific substrate (e.g., a peptide or protein), and varying concentrations of the inhibitor are combined in a reaction buffer.

  • Initiation: The enzymatic reaction is started by adding ATP, which includes a radioactive isotope (e.g., ³³P-ATP).

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

  • Termination: The reaction is stopped, often by adding a strong acid.

  • Separation: The radiolabeled phosphorylated substrate is separated from the unreacted ³³P-ATP, typically using a filter membrane that binds the substrate.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Analysis: The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited) is calculated.

Comparative Cross-Reactivity Profiles

Here, we compare the selectivity of two PI3K inhibitors that share the 2-morpholinopyrimidine core: the pan-Class I inhibitor Pictilisib (GDC-0941) and the isoform-selective inhibitor Idelalisib .

Pictilisib (GDC-0941): A Pan-Class I PI3K Inhibitor

Pictilisib was designed to potently inhibit all four Class I PI3K isoforms (α, β, γ, δ). This broad activity profile was intended to shut down the PI3K pathway comprehensively in tumors where multiple isoforms might contribute to survival signaling.

KINOMEscan™ Data Analysis: Publicly available KINOMEscan™ data from the LINCS project reveals the binding profile of Pictilisib at a concentration of 10 µM[2][4]. While highly potent against its intended PI3K targets, this broad activity comes at the cost of selectivity. The data shows significant interactions with several other kinases.

Target KinasePrimary FamilyPercent of Control (@ 10 µM)[2]Implication
PI3Kα (PIK3CA) Lipid Kinase0.5 Primary Target
PI3Kδ (PIK3CD) Lipid Kinase0.5 Primary Target
PI3Kβ (PIK3CB) Lipid Kinase1.5 Primary Target
PI3Kγ (PIK3CG) Lipid Kinase3.5 Primary Target
mTOR Atypical Kinase1.5 Known off-target, dual PI3K/mTOR activity
CSNK2A1/2 CMGC<10 Casein Kinase 2, potential off-target
MAP4K4 STE<10 Mitogen-activated protein kinase kinase kinase kinase 4
STK3 (MST2) STE<10 Serine/threonine-protein kinase 3

Note: Data represents the percentage of kinase bound to the control ligand; a lower number signifies stronger binding by GDC-0941.

This profile demonstrates that while Pictilisib is a powerful pan-PI3K inhibitor, its utility as a precise chemical probe is limited by its engagement of multiple other targets, including the related mTOR kinase and several members of the STE kinase family. This polypharmacology may contribute to both its efficacy and its toxicity profile.

Idelalisib: A PI3Kδ-Selective Inhibitor

In contrast to Pictilisib, Idelalisib was specifically designed to inhibit the p110δ isoform of PI3K, which is predominantly expressed in hematopoietic cells. This design rationale was to achieve targeted efficacy in B-cell malignancies while minimizing the side effects associated with inhibiting the more ubiquitously expressed α and β isoforms.

Selectivity Profile: While a full KINOMEscan panel is not readily available in the same format as for Pictilisib, extensive preclinical studies have characterized Idelalisib's selectivity.

Target KinaseIC50 (nM)Selectivity vs. PI3KδImplication
PI3Kδ ~2.5-Primary Target
PI3Kγ ~80~32-foldMinor off-target activity
PI3Kβ ~550~220-foldSignificantly less potent
PI3Kα ~8,600~3440-foldHighly selective against α isoform
Other Kinases >10,000>4000-foldGenerally clean profile against protein kinases[5]

This high degree of selectivity for the delta isoform is the key differentiator. A screening assay against 401 other kinases showed no significant off-target activity at concentrations relevant to its therapeutic window[5]. This focused activity profile is responsible for its profound effects on B-cell signaling. However, this specificity does not eliminate adverse effects; Idelalisib is associated with significant immune-mediated toxicities like colitis and pneumonitis, which are thought to be on-target effects resulting from the potent inhibition of PI3Kδ in immune cells[6][7].

Structure-Activity Relationship (SAR) and Visualization

The dramatic difference in selectivity between Pictilisib and Idelalisib, despite their shared core, can be attributed to the different chemical groups attached to the 2-morpholinopyrimidine scaffold. Pictilisib incorporates a thienopyrimidine group, while Idelalisib features a purine core. These modifications exploit subtle differences in the amino acid residues within the ATP-binding pockets of the different PI3K isoforms, allowing for isoform-specific interactions.

A brief, descriptive caption: PI3K signaling and inhibitor points of action.

Conclusion and Future Directions

The comparative analysis of Pictilisib and Idelalisib provides a clear and compelling lesson in kinase inhibitor drug development. Both molecules, originating from the versatile 2-morpholinopyrimidine scaffold, achieve potent inhibition of the PI3K pathway but with vastly different selectivity profiles.

  • Pictilisib (GDC-0941) exemplifies a polypharmacology approach, where broad inhibition of all Class I PI3K isoforms and other kinases like mTOR may offer robust pathway blockade but carries the risk of off-target toxicities.

  • Idelalisib represents a selective approach, where exquisite specificity for the PI3Kδ isoform provides a targeted therapeutic effect in specific cellular contexts (B-cells), though on-target inhibition can still lead to significant mechanism-based toxicities.

For researchers developing new inhibitors from scaffolds like this compound, these findings underscore the necessity of early and comprehensive cross-reactivity profiling. A tiered approach, beginning with broad in-vitro binding assays like KINOMEscan, followed by functional enzymatic assays and culminating in cellular target engagement studies like CETSA, provides a self-validating system to build a robust understanding of a compound's true selectivity. This knowledge is paramount for interpreting biological data correctly, predicting potential toxicities, and ultimately designing safer and more effective medicines.

References

A Comparative Guide to Pyrimidine-Based Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone in the fields of medicinal chemistry and organic synthesis.[1][2][3] Its prevalence in nature as a core component of nucleobases—cytosine, thymine, and uracil—underscores its fundamental role in biological systems.[4][5] This inherent biocompatibility, coupled with its capacity for diverse chemical modifications, has rendered the pyrimidine scaffold a "privileged structure" in drug discovery.[6] Numerous FDA-approved drugs, ranging from anticancer agents like 5-fluorouracil to kinase inhibitors such as Imatinib, feature a pyrimidine core, highlighting its versatility in targeting a wide array of biological pathways.[1][5][6]

For the modern synthetic chemist, the selection of the appropriate pyrimidine-based building block is a critical decision that dictates the efficiency and success of a synthetic campaign. This guide provides a comparative analysis of common pyrimidine building blocks, examining their reactivity and utility in both classical and modern synthetic transformations. We will delve into the causality behind experimental choices, offering field-proven insights to aid researchers, scientists, and drug development professionals in navigating the rich and varied chemistry of pyrimidines.

I. Classical Approaches to Pyrimidine Ring Synthesis: Building the Core

The construction of the pyrimidine ring from acyclic precursors remains a fundamental and widely practiced strategy. Two classical methods, the Pinner and Biginelli reactions, offer robust and versatile routes to functionalized pyrimidines.

The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions, to yield a substituted pyrimidine.[7][8] This method is highly valued for its ability to introduce a variety of substituents onto the pyrimidine ring.

A key advantage of the Pinner synthesis is its modularity. By varying the 1,3-dicarbonyl and amidine starting materials, a diverse library of pyrimidines can be readily accessed. For instance, the reaction of acetylacetone with benzamidine hydrochloride in the presence of a base provides 2-phenyl-4,6-dimethylpyrimidine, a common synthetic intermediate.

Experimental Protocol: Pinner Synthesis of 2-Phenyl-4,6-dimethylpyrimidine

  • To a solution of acetylacetone (1.0 eq) in ethanol, add benzamidine hydrochloride (1.0 eq) and sodium ethoxide (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-phenyl-4,6-dimethylpyrimidine.

The Biginelli Reaction: A Powerful Multicomponent Synthesis of Dihydropyrimidines

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[9][10] This reaction is celebrated for its operational simplicity and atom economy.

The choice of catalyst and reaction conditions can significantly impact the yield of the Biginelli reaction. While classical conditions often involve strong acids and prolonged reaction times, modern modifications have introduced milder and more efficient protocols.[11] For example, the use of a catalytic amount of a Lewis acid like copper(II) triflate can significantly accelerate the reaction and improve yields.[12]

Comparative Data: Classical vs. Catalyzed Biginelli Reaction

Aldehydeβ-KetoesterAmideCatalystConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaHClEthanol, Reflux, 18h40-60[11]
BenzaldehydeEthyl acetoacetateUreaCu(OTf)₂Acetonitrile, Reflux, 4h85-95[12]

Logical Workflow for Classical Pyrimidine Synthesis

G cluster_pinner Pinner Synthesis cluster_biginelli Biginelli Reaction p_start 1,3-Dicarbonyl + Amidine p_cond Acid or Base Catalyst p_start->p_cond p_prod Substituted Pyrimidine p_cond->p_prod b_start Aldehyde + β-Ketoester + Urea/Thiourea b_cond Acid or Lewis Acid Catalyst b_start->b_cond b_prod Dihydropyrimidine b_cond->b_prod

Caption: Classical routes to pyrimidine and dihydropyrimidine cores.

II. Modern Synthetic Strategies: Functionalization of the Pyrimidine Core

While classical methods focus on building the pyrimidine ring, modern organic synthesis often relies on the functionalization of pre-existing pyrimidine building blocks. This approach allows for the late-stage introduction of molecular complexity and is particularly amenable to the synthesis of compound libraries for drug discovery.

Halopyrimidines: Versatile Precursors for Cross-Coupling Reactions

Halogenated pyrimidines are among the most versatile and widely used building blocks in organic synthesis. The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry.[1]

Reactivity Trends:

The reactivity of halopyrimidines in cross-coupling reactions is governed by two primary factors: the nature of the halogen and its position on the pyrimidine ring.

  • Influence of the Halogen: The reactivity follows the order I > Br > Cl > F.[1] This trend is inversely proportional to the carbon-halogen bond dissociation energy, making the oxidative addition step of the catalytic cycle more facile for heavier halogens.

  • Influence of the Position: The general order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.

Comparative Analysis of Halopyrimidines in Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between a halide and a boronic acid, is a powerful tool for the arylation of pyrimidines. The choice of halopyrimidine building block has a profound impact on the reaction conditions required and the achievable yield.

Comparative Data: Suzuki-Miyaura Coupling of Chloropyrimidines with Phenylboronic Acid

Pyrimidine Building BlockCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyrimidinePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~60-70Estimated from similar reactions
4-ChloropyrimidinePd(PPh₃)₄K₂CO₃Toluene/H₂O806~80-90Estimated from similar reactions
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81 (C4-arylation)[5][13]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloropyrimidine with Phenylboronic Acid

  • To a reaction vessel, add 4-chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of toluene and water (4:1).

  • Heat the reaction mixture to 80 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain 4-phenylpyrimidine.

Causality Behind Experimental Choices: The higher reactivity of the C4 position in 2,4-dichloropyrimidine allows for selective mono-functionalization under carefully controlled conditions.[5][13] Microwave irradiation can significantly accelerate the reaction, leading to high yields in a short amount of time. The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings, and the carbonate base is essential for the transmetalation step of the catalytic cycle.

Catalytic Cycle of Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition r_pdx_l R-Pd(II)-X-L_n oxidative_addition->r_pdx_l transmetalation Transmetalation r_pdx_l->transmetalation r_pd_r_l R-Pd(II)-R'-L_n transmetalation->r_pd_r_l reductive_elimination Reductive Elimination r_pd_r_l->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product boronic_acid R'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation halopyrimidine R-X halopyrimidine->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Aminopyrimidines: Key Building Blocks for Kinase Inhibitors

The aminopyrimidine scaffold is a ubiquitous feature in a large number of protein kinase inhibitors.[14] The nitrogen atoms of the pyrimidine ring and the amino substituent can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The synthesis of substituted aminopyrimidines is, therefore, a central task in medicinal chemistry.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16] This reaction is particularly valuable for the synthesis of arylamines and has been widely applied to the functionalization of halopyrimidines.

Comparative Reactivity of Aminopyrimidines:

While the direct comparison of the reactivity of 2-aminopyrimidine and 4-aminopyrimidine in Buchwald-Hartwig amination is not extensively documented under identical conditions, general principles of pyrimidine chemistry suggest that the amino group at the 4-position may have a slightly stronger activating effect on the ring compared to the 2-position. However, both isomers are viable substrates for N-arylation.

Synthesis of N-Aryl-2-aminopyrimidines:

A common strategy for the synthesis of N-aryl-2-aminopyrimidines involves the Buchwald-Hartwig amination of 2-aminopyrimidine with an aryl halide.

Comparative Data: Buchwald-Hartwig Amination

AmineAryl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
2-AminopyrimidineIodobenzenePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane100~70-80Estimated from similar reactions
Aniline2-ChloropyrimidinePd(OAc)₂ / BINAPNaOt-BuToluene100~80-90Estimated from similar reactions

Experimental Protocol: Buchwald-Hartwig Amination of 2-Aminopyrimidine with Iodobenzene

  • To a dry reaction tube, add 2-aminopyrimidine (1.2 eq), iodobenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford N-phenylpyrimidin-2-amine.

Direct C-H Functionalization: An Emerging Frontier

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to the modification of organic molecules.[17] In recent years, significant progress has been made in the direct C-H arylation of pyrimidines, providing a powerful alternative to traditional cross-coupling methods that require pre-functionalized starting materials.

Palladium-catalyzed C-H arylation of pyrimidines has been shown to proceed with good yields and, in some cases, high regioselectivity.[18] For instance, the direct arylation of 2-substituted pyrimidines often occurs at the C5 position.

Comparative Data: Direct C-H Arylation of Pyrimidine

PyrimidineArylating AgentCatalyst SystemAdditiveSolventTemperature (°C)Yield (%)Reference
PyrimidineIodobenzenePd(OAc)₂ / P(o-tol)₃Ag₂CO₃DMA120~60-70Estimated from similar reactions

III. Comparative Summary and Future Outlook

The choice of a pyrimidine-based building block is a strategic decision that should be guided by the desired substitution pattern, the required reactivity, and the overall synthetic plan.

Key Comparative Insights:

  • Classical vs. Modern Approaches: Classical syntheses like the Pinner and Biginelli reactions are ideal for constructing the pyrimidine core with a specific substitution pattern from simple acyclic precursors. Modern approaches, particularly palladium-catalyzed cross-coupling and C-H functionalization, excel at the late-stage diversification of a common pyrimidine intermediate.

  • Reactivity of Halopyrimidines: The reactivity of halopyrimidines in cross-coupling reactions is predictable, following the trends of I > Br > Cl and C4(6) > C2 > C5. This allows for the selective functionalization of polyhalogenated pyrimidines.

  • Aminopyrimidines as Privileged Scaffolds: The aminopyrimidine motif is of paramount importance in medicinal chemistry. The Buchwald-Hartwig amination provides a reliable method for the synthesis of N-aryl aminopyrimidines, which are key components of many kinase inhibitors.

  • The Rise of C-H Functionalization: Direct C-H functionalization is an emerging and powerful strategy for the modification of pyrimidines. As this field continues to develop, it will undoubtedly provide even more efficient and sustainable routes to novel pyrimidine derivatives.

The continued exploration of novel pyrimidine-based building blocks and the development of new synthetic methodologies will undoubtedly fuel future innovations in drug discovery and materials science. By understanding the fundamental principles of pyrimidine reactivity and leveraging the ever-expanding toolbox of synthetic organic chemistry, researchers can continue to harness the power of this remarkable heterocyclic scaffold.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-Morpholinopyrimidin-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research and laboratory safety are two sides of the same coin. The novel reagents that drive discovery, such as 2-Morpholinopyrimidin-5-ylboronic acid, demand meticulous handling not only during experimentation but also through their entire lifecycle, culminating in their proper disposal. This guide is structured to provide you, my fellow researchers and drug development professionals, with a clear, logical, and technically grounded protocol for managing this compound's waste. Our objective is to ensure that safety and compliance are as integral to your workflow as the synthesis itself, building a foundation of trust in every procedure you undertake.

Part 1: Hazard Identification and Immediate Safety Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; it requires respectful and informed handling.

The primary documented hazard is Acute Toxicity, Oral (Category 4) , denoted by the GHS hazard statement H302: "Harmful if swallowed."[1] This classification necessitates careful handling to prevent ingestion. Furthermore, many related boronic acid derivatives are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, a conservative approach that treats this compound as a potential irritant is a cornerstone of safe laboratory practice.

Under no circumstances should this chemical or its contaminated containers be discarded in regular laboratory trash or washed down the drain.[2][5][6] Improper disposal can lead to environmental contamination and personal injury.[2] All waste containing this compound must be treated as hazardous waste.

For quick reference, the key identification and hazard data are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 870521-33-8[7]
Molecular Formula C₈H₁₂BN₃O₃[1][8]
Molecular Weight 209.01 g/mol [1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Storage Class 11: Combustible Solids[1]

Part 2: Mandatory Personal Protective Equipment (PPE)

The principle of causality in safety dictates that we establish barriers between the researcher and the potential hazard. Proper PPE is your primary line of defense during all handling and disposal operations. All activities involving this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[5][9]

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against potential splashes or dust.[3][9]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous solid waste.[3][5]

  • Body Protection : A fully fastened lab coat is required to prevent skin contact.[5][10]

  • Respiratory Protection : While working in a fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary if dust generation is unavoidable.[3]

Part 3: Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure safe and compliant disposal by treating all contaminated materials as a single hazardous waste stream.

Step 1: Waste Segregation

The first and most critical step is segregation. Boronic acids can react with certain chemicals, so their waste must be kept separate.

  • Action : Collect all waste containing this compound in a dedicated waste container.

  • Causality : Do not mix this waste with other chemical streams, especially strong oxidizing agents, strong acids, or strong bases, to prevent potentially dangerous and unknown chemical reactions.[2][11]

Step 2: Waste Containerization and Labeling

Proper containment and communication of the hazard are essential for anyone who may handle the waste.

  • Action : Use a chemically compatible, sealable container for all waste.[2][9] The original product container can be a good option if it's in good condition.[2]

  • Causality : The container must be robust to prevent leaks. It must be clearly and accurately labeled to ensure safety and regulatory compliance. The label must include:

    • The words "Hazardous Waste "[2][5]

    • The full chemical name: "This compound "[5]

    • Associated hazards (e.g., "Harmful if Swallowed," "Irritant")[1][3]

Step 3: Accumulation of Waste

This protocol applies to both the pure compound and any materials contaminated with it.

  • Solid Waste : Place any unwanted solid this compound, along with contaminated disposables like weighing papers, pipette tips, and gloves, directly into your labeled solid hazardous waste container.[3][5]

  • Liquid Waste : Solutions containing the compound should be collected in a separate, clearly labeled liquid hazardous waste container. Indicate the solvent and approximate concentration on the label.[3][9]

  • Container Management : Keep the waste container securely sealed at all times, except when actively adding waste.[2] Store the container in a designated satellite accumulation area within your laboratory.[5]

Step 4: Final Disposal

Laboratory personnel should never transport hazardous waste outside their designated work area.[2]

  • Action : Once your waste container is full or reaches your institution's accumulation time limit, arrange for collection.

  • Causality : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][3] These professionals are trained and equipped to handle, transport, and dispose of hazardous materials in accordance with all local and federal regulations.

Part 4: Decontamination of Glassware and Equipment

Residual compound in glassware must be treated as hazardous waste. Do not wash untreated glassware in a standard laboratory dishwasher.

  • Initial Rinse : Perform a triple rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood.[12]

  • Collect Rinsate : All rinsate from this process is considered hazardous liquid waste and must be collected in your labeled liquid waste container.[5]

  • Secondary Decontamination : A subsequent wash with a dilute basic solution can help convert residual boronic acid into a more water-soluble boronate salt.[5][12] This basic rinsate must also be collected as hazardous liquid waste.

  • Final Cleaning : Only after these decontamination steps can the glassware be washed using standard laboratory procedures.

Part 5: Emergency Procedures – Spill Management

In the event of a spill, your immediate priority is personal safety and containment.

  • Evacuate and Alert : If the spill is large or outside of a fume hood, evacuate the immediate area and alert your colleagues and supervisor.[3]

  • Don PPE : Before addressing the spill, ensure you are wearing the appropriate PPE as described in Part 2.[10]

  • Containment : Prevent the spilled material from entering drains or waterways.[3][6][10]

  • Cleanup :

    • For solid spills , carefully sweep or vacuum the material. Avoid generating dust.[6][10]

    • For liquid spills , use an inert absorbent material (such as vermiculite or sand) to contain and absorb the liquid.[3]

  • Dispose of Cleanup Materials : Place all spilled chemical and cleanup materials into a sealed, labeled hazardous waste container.[3][10]

  • Report : Report the spill to your laboratory supervisor and your institution's EHS department, following your established institutional protocols.[3]

Part 6: Disposal Workflow Diagram

The following diagram provides a visual representation of the logical workflow for the safe disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Generation (Solid or Liquid) ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Emergency: Spill Occurs start->spill segregate 2. Segregate Waste Isolate from incompatible chemicals. ppe->segregate container 3. Use Labeled, Sealed Hazardous Waste Container segregate->container collect_solid 4a. Collect Solid Waste (Compound, contaminated gloves, paper) container->collect_solid If Solid collect_liquid 4b. Collect Liquid Waste (Solutions, rinsates) container->collect_liquid If Liquid storage 5. Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs 6. Arrange Pickup by EHS or Licensed Contractor storage->ehs end End: Compliant Disposal ehs->end spill->ppe spill_proc Follow Spill Management Protocol (Contain, Clean, Collect as Waste) spill->spill_proc spill_proc->storage

Caption: Logical workflow for the safe disposal of this compound.

By integrating these procedures into your standard laboratory operations, you actively contribute to a culture of safety and environmental responsibility. This protocol is more than a set of rules; it is a system designed to protect you, your colleagues, and the integrity of your research environment.

References

Comprehensive Safety and Handling Guide for 2-Morpholinopyrimidin-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Morpholinopyrimidin-5-ylboronic acid. The information herein is synthesized from established safety data for structurally related boronic acid derivatives and general laboratory best practices. It is imperative for all personnel to supplement this guide with a thorough review of their institution's specific safety protocols and to consult with their Environmental Health and Safety (EHS) department.

Immediate Hazard Assessment and Core Safety Directives

This compound, like many boronic acid derivatives, should be handled as a hazardous substance. The primary risks associated with compounds of this class are:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2]

  • Serious Eye Irritation: Can result in significant eye damage if direct contact occurs.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may lead to irritation of the respiratory system.[1][2]

  • Harmful if Swallowed: Oral ingestion may be toxic.[2][3]

Due to these potential hazards, all handling procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5] An emergency eyewash station and safety shower must be immediately accessible.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the minimum required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5]Protects eyes from dust particles and accidental splashes which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.[4][5]Prevents direct skin contact, mitigating the risk of skin irritation.[1][2]
Body Protection A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[5]Protects skin on the arms and body from accidental contact.
Respiratory Protection All work with the solid compound should be performed in a chemical fume hood. If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[4][5]Minimizes the inhalation of airborne particles, preventing respiratory tract irritation.[1][2]

Step-by-Step Handling and Operational Plan

Adherence to a strict, methodical workflow is critical to ensuring safety and experimental integrity.

Preparation and Weighing
  • Fume Hood Preparation: Before introducing the chemical, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Decontamination: Wipe down the work surface within the fume hood.

  • Weighing: When weighing the solid compound, use a tared weigh boat or paper. Handle the container and spatula with care to avoid generating dust. Close the primary container immediately after dispensing.

Dissolution and Reaction Setup
  • Solvent Addition: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the release of vapors or aerosols.

  • Labeling: Clearly label all vessels containing this compound with the full chemical name and appropriate hazard warnings.

The following diagram illustrates the standard operational workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_fume_hood Verify Fume Hood Operation don_ppe Don Appropriate PPE prep_fume_hood->don_ppe prep_workspace Prepare Workspace don_ppe->prep_workspace weigh_solid Weigh Solid Compound prep_workspace->weigh_solid dissolve Dissolve in Solvent weigh_solid->dissolve reaction_setup Set Up Reaction dissolve->reaction_setup decontaminate Decontaminate Workspace reaction_setup->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe G spill Spill Occurs spill_size Is the spill large or outside of a fume hood? spill->spill_size evacuate Evacuate Area & Alert EHS spill_size->evacuate Yes contain_spill Contain Spill in Fume Hood spill_size->contain_spill No spill_type Is the spill solid or liquid? contain_spill->spill_type cleanup_solid Clean up Solid Spill decontaminate Decontaminate Spill Area cleanup_solid->decontaminate cleanup_liquid Clean up Liquid Spill cleanup_liquid->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose spill_type->cleanup_solid Solid spill_type->cleanup_liquid Liquid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.